Technical Documentation Center

2-(4-Ethylpiperazin-1-yl)benzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Ethylpiperazin-1-yl)benzaldehyde
  • CAS: 865203-79-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Ethylpiperazin-1-yl)benzaldehyde is a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a ben...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzaldehyde moiety linked to an N-ethylpiperazine ring, presents a versatile scaffold for the synthesis of a wide range of biologically active compounds. The presence of the aldehyde group allows for various chemical transformations, such as condensation and reduction reactions, while the N-aryl piperazine motif is a common feature in many approved pharmaceuticals targeting conditions like depression, anxiety, and cancer. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and expert insights into the underlying chemical principles.

Primary Synthetic Strategies: A Comparative Analysis

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is predominantly achieved through two powerful C-N bond-forming reactions: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination . The choice between these methods depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for forming aryl-amine bonds.[2][3] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The subsequent departure of a leaving group restores the aromaticity of the ring.

For the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde, this would involve the reaction of a 2-halobenzaldehyde with N-ethylpiperazine. The reactivity of the aryl halide is crucial, with the general trend being F > Cl > Br > I for the leaving group in SNAr reactions.[3] The presence of an electron-withdrawing group, such as the aldehyde function at the ortho position, activates the aromatic ring towards nucleophilic attack.

Key Considerations for SNAr:

  • Starting Materials: 2-Fluorobenzaldehyde is the preferred starting material due to the high electronegativity of fluorine, which enhances the rate of nucleophilic attack.

  • Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate the reaction.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5] This method is renowned for its broad substrate scope, functional group tolerance, and high efficiency, often providing better yields than traditional methods, especially with less reactive aryl chlorides and bromides.

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[5]

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), is used.

  • Ligand: A bulky, electron-rich phosphine ligand is essential for the catalytic cycle. Common choices include 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other specialized ligands.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine.

  • Solvent: Anhydrous toluene is a common solvent for this reaction.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

While both methods are viable, the Buchwald-Hartwig amination is often preferred for its reliability and broader applicability. The following protocol is adapted from a known procedure for the synthesis of a closely related analog, 3-(4-methylpiperazin-1-yl)benzaldehyde, and is expected to provide good yields of the target compound.[6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
2-Bromobenzaldehyde6630-33-7185.022.01.0
N-Ethylpiperazine5308-25-8114.192.41.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.01
Racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)98327-87-8622.670.060.03
Sodium tert-butoxide (NaOtBu)865-48-596.103.41.7
Anhydrous Toluene108-88-392.144 mL-
1M Hydrochloric Acid (HCl)7647-01-036.4610 mL-
6M Sodium Hydroxide (NaOH)1310-73-240.00As needed-
Ethyl Acetate141-78-688.11As needed-
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04As needed-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromobenzaldehyde (0.370 g, 2.0 mmol), sodium tert-butoxide (0.327 g, 3.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.018 g, 0.02 mmol), and racemic-BINAP (0.037 g, 0.06 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Addition of Reagents: Add anhydrous toluene (4 mL) via syringe, followed by N-ethylpiperazine (0.30 mL, 0.274 g, 2.4 mmol).

  • Reaction: Place the reaction mixture into a preheated oil bath at 100 °C and stir vigorously for 18 hours under the inert atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add 1M aqueous HCl (10 mL) and stir the mixture vigorously for 30 minutes.

    • Adjust the pH of the aqueous layer to approximately 13 with 6M aqueous NaOH.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.

Visualization of Key Processes

Buchwald-Hartwig Amination: Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Bromobenzaldehyde AmineCoord Amine Coordination Complex OxAdd->AmineCoord + N-Ethylpiperazine RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - HBX Product 2-(4-Ethylpiperazin-1-yl)benzaldehyde RedElim->Product Catalyst_Regen Pd(0)L_n RedElim->Catalyst_Regen Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Reagents & Catalyst) Inert Establish Inert Atmosphere Setup->Inert Addition Add Solvent & N-Ethylpiperazine Inert->Addition Reaction Heat at 100°C for 18h Addition->Reaction Workup Aqueous Workup (Acid/Base Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Sources

Exploratory

2-(4-Ethylpiperazin-1-yl)benzaldehyde chemical properties

An In-depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)benzaldehyde This guide provides a comprehensive technical overview of 2-(4-Ethylpiperazin-1-yl)benzaldehyde, a key heterocyclic building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)benzaldehyde

This guide provides a comprehensive technical overview of 2-(4-Ethylpiperazin-1-yl)benzaldehyde, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, proven synthetic methodologies, spectral analysis, and safety protocols. The narrative emphasizes the causal reasoning behind experimental choices, offering field-proven insights into the handling and application of this versatile compound.

Introduction and Strategic Importance

2-(4-Ethylpiperazin-1-yl)benzaldehyde (CAS No. 865203-79-8) is a disubstituted aromatic aldehyde incorporating both a reactive formyl group and a nucleophilic ethylpiperazine moiety. This unique combination of functional groups makes it a valuable intermediate for constructing complex molecular architectures. The piperazine ring is a well-established "privileged scaffold" in drug discovery, frequently utilized to enhance solubility, modulate pharmacokinetic properties, and provide a key interaction point with biological targets[1]. The ortho-positioning of the piperazine group relative to the aldehyde creates specific steric and electronic effects that can be strategically exploited in multi-step syntheses, particularly in the development of kinase inhibitors and other targeted therapeutics[2].

Physicochemical and Structural Properties

The compound's identity is established by its unique molecular formula and structure. Its physicochemical properties, a blend of the aromatic aldehyde and the aliphatic amine, dictate its behavior in solvent systems and reaction media.

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(4-ethylpiperazin-1-yl)benzaldehydePubChem
CAS Number 865203-79-8CymitQuimica[3]
Molecular Formula C₁₃H₁₈N₂OPubChemLite[4]
Molecular Weight 218.29 g/mol PubChemLite[4]
Monoisotopic Mass 218.1419 DaPubChemLite[4]
Appearance Not specified; likely a liquid or low-melting solidGeneral Knowledge
Predicted XlogP 1.7PubChemLite[4]
InChI Key PCAHVXDDADHPLQ-UHFFFAOYSA-NPubChemLite[4]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Aldehyde Group C_aldehyde [label="C"]; H_aldehyde [label="H"]; O_aldehyde [label="O"];

// Piperazine Ring N1_pip [label="N"]; C1_pip [label=" "]; C2_pip [label=" "]; N2_pip [label="N"]; C3_pip [label=" "]; C4_pip [label=" "];

// Ethyl Group C_ethyl1 [label=" "]; C_ethyl2 [label="CH₃"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_aldehyde [len=1.5]; C_aldehyde -- H_aldehyde [len=1.0]; C_aldehyde -- O_aldehyde [len=1.0, style=double]; C2 -- N1_pip [len=1.5];

N1_pip -- C1_pip; C1_pip -- C2_pip; C2_pip -- N2_pip; N2_pip -- C3_pip; C3_pip -- C4_pip; C4_pip -- N1_pip;

N2_pip -- C_ethyl1; C_ethyl1 -- C_ethyl2;

// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"];

C_aldehyde [pos="0,-1.5!"]; H_aldehyde [pos="-0.8,-2.2!"]; O_aldehyde [pos="0.8,-2.2!"];

N1_pip [pos="-2.4,0!"]; C1_pip [pos="-3.6,0.7!"]; C2_pip [pos="-4.8,0!"]; N2_pip [pos="-4.8,-1.4!"]; C3_pip [pos="-3.6,-2.1!"]; C4_pip [pos="-2.4,-1.4!"];

G reagents 1. Combine Reactants 2-Fluorobenzaldehyde 1-Ethylpiperazine Potassium Carbonate (Base) DMSO (Solvent) reaction 2. Heat Reaction Heat to 80-100°C Stir for 12-24h under N₂ (Monitor by TLC/LC-MS) reagents->reaction SₙAr Reaction workup 3. Aqueous Workup Cool to RT Pour into Water Extract with Ethyl Acetate reaction->workup Quench & Extract purify 4. Purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify via Column Chromatography workup->purify Isolate Crude Product product Final Product 2-(4-Ethylpiperazin-1-yl)benzaldehyde purify->product Obtain Pure Compound

Caption: Workflow for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Detailed Experimental Protocol
  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMSO (5 mL per mmol of aldehyde), add 1-ethylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the mixture at 90°C under an inert atmosphere (e.g., Nitrogen) for 16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to afford the pure 2-(4-ethylpiperazin-1-yl)benzaldehyde. The identity and purity of the product are confirmed by ¹H NMR and LC-MS analysis.

Spectral Characterization

Confirming the structure of the final compound is critical. NMR and Mass Spectrometry are primary validation techniques. While direct spectral data for this specific compound is sparse in publicly available literature, expected shifts and fragments can be accurately predicted based on analogous structures.[5][6]

  • ¹H NMR: Key diagnostic signals would include:

    • A singlet for the aldehyde proton (CHO) between δ 9.8-10.2 ppm.

    • A series of multiplets for the aromatic protons on the benzaldehyde ring, typically between δ 7.0-7.8 ppm.

    • Signals for the piperazine ring protons, appearing as multiplets between δ 2.5-3.5 ppm.

    • A quartet and a triplet for the ethyl group protons (-CH₂CH₃) attached to the piperazine nitrogen.

  • ¹³C NMR: Expected signals include:

    • The aldehyde carbonyl carbon (C=O) around δ 190 ppm.

    • Aromatic carbons between δ 110-160 ppm.

    • Piperazine and ethyl group carbons in the aliphatic region (δ 10-60 ppm).

  • Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺. Based on its molecular formula C₁₃H₁₈N₂O, the expected m/z for this ion is approximately 219.1492.[4]

Reactivity Profile and Applications

The molecule's two primary functional groups dictate its reactivity and utility as a synthetic intermediate.

  • The Aldehyde Group: This is a versatile electrophilic handle for numerous transformations:

    • Reductive Amination: The most common application, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new C-N bond. This is a cornerstone of library synthesis in drug discovery.[1]

    • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

    • Oxidation: Can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.

    • Condensation Reactions: Aldol or Knoevenagel condensations with enolates or active methylene compounds.

  • The Piperazine Moiety: The tertiary amines of the piperazine ring are nucleophilic and basic, allowing for:

    • Salt Formation: Reaction with acids to form salts, which can improve the compound's solubility and handling characteristics.

    • Coordination Chemistry: The nitrogen atoms can act as ligands for metal catalysts.

The strategic placement of these groups makes 2-(4-ethylpiperazin-1-yl)benzaldehyde a valuable precursor for creating complex molecules, particularly those designed to interact with specific enzymatic pockets or cellular receptors.

Safety, Handling, and Storage

As a research chemical, proper handling is paramount to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for the compound and its structural analogs.[3][7]

Table 2: Hazard Identification and Safety Precautions

CategoryInformationSource
GHS Pictogram GHS07 (Exclamation Mark)CymitQuimica [3]
Signal Word WarningCymitQuimica [3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.CymitQuimica [3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.CymitQuimica,[3] Fisher Scientific [7]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Wash skin thoroughly after handling.Fisher Scientific [7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.General Chemical Safety
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.Fisher Scientific [7]
First Aid (Skin) Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.Fisher Scientific [7]

Conclusion

2-(4-Ethylpiperazin-1-yl)benzaldehyde is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity profile make it an attractive starting point for the design of novel therapeutics. Understanding its core chemistry, from reaction mechanisms to safe handling protocols, is essential for any scientist looking to leverage its potential in the laboratory. This guide provides the foundational knowledge necessary to confidently and effectively utilize this important synthetic building block.

References

  • Guo, B., Xue, J., Li, H., Tan, D., & Lang, J. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2-(4-ethylpiperazin-1-yl)benzaldehyde. PubChemLite. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

2-(4-Ethylpiperazin-1-yl)benzaldehyde molecular weight

An In-Depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)benzaldehyde: Properties, Synthesis, and Applications Introduction 2-(4-Ethylpiperazin-1-yl)benzaldehyde is a substituted aromatic aldehyde featuring a benzaldehyde...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)benzaldehyde: Properties, Synthesis, and Applications

Introduction

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a substituted aromatic aldehyde featuring a benzaldehyde core linked to an N-ethylpiperazine moiety at the ortho position. This molecular architecture combines two key pharmacophores: the benzaldehyde group, a versatile precursor and structural component in numerous pharmaceuticals[1][2], and the piperazine ring, a privileged scaffold in medicinal chemistry known for improving pharmacokinetic properties and providing a key interaction point with biological targets.[3]

The reactivity of the aldehyde functional group allows for a wide range of chemical transformations, including reductive amination, oxidation, and condensation reactions, making it a valuable intermediate for constructing more complex molecular frameworks.[1] The N-ethylpiperazine group imparts basicity and can significantly influence the solubility, cell permeability, and metabolic stability of a parent molecule. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound.

Physicochemical and Structural Properties

The fundamental properties of 2-(4-Ethylpiperazin-1-yl)benzaldehyde are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O[4]
Molecular Weight 218.30 g/mol Calculated
Monoisotopic Mass 218.1419 Da[4]
IUPAC Name 2-(4-ethylpiperazin-1-yl)benzaldehyde[4]
SMILES CCN1CCN(CC1)C2=CC=CC=C2C=O[4]
InChI Key PCAHVXDDADHPLQ-UHFFFAOYSA-N[4]
Predicted XlogP 1.7[4]
Appearance Yellow Oil (Predicted based on analogs)[5]

Synthesis and Purification

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely employed for the formation of C-N bonds and is known for its high efficiency and functional group tolerance.

Synthetic Strategy: Buchwald-Hartwig Amination

The chosen strategy involves the coupling of an ortho-halogenated benzaldehyde derivative with 1-ethylpiperazine. To prevent side reactions involving the reactive aldehyde group during the coupling, it is prudent to use its acetal-protected form, such as 2-bromobenzaldehyde diethyl acetal. The acetal can be readily hydrolyzed back to the aldehyde in the final step under acidic conditions. This approach ensures a cleaner reaction and higher yield. The palladium catalyst, in conjunction with a specialized phosphine ligand like BINAP, facilitates the formation of the crucial aryl-nitrogen bond.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification Reactants 2-Bromobenzaldehyde Diethyl Acetal + 1-Ethylpiperazine Catalyst_System Pd₂(dba)₃ (Catalyst) rac-BINAP (Ligand) NaOtBu (Base) Reactants->Catalyst_System Combine in flask Solvent Anhydrous Toluene Catalyst_System->Solvent Suspend Heating Heat at 100°C (18h, under Argon) Solvent->Heating Hydrolysis Cool to RT Add 1M HCl (aq) Stir vigorously (2.5h) Heating->Hydrolysis Deprotection Extraction Adjust pH to 13 (6M NaOH) Extract with Ethyl Acetate Hydrolysis->Extraction Isolation Drying Dry organic layers (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography (DCM/EtOAc/MeOH gradient) Concentration->Chromatography Final_Product 2-(4-Ethylpiperazin-1-yl)benzaldehyde Chromatography->Final_Product Yields pure product

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[5]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromobenzaldehyde diethyl acetal (1 equivalent), 1-ethylpiperazine (1.2 equivalents), sodium tert-butoxide (NaOtBu, 1.7 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents), and racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 0.03 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask.

  • Coupling Reaction: Place the flask into a preheated oil bath at 100°C and stir the reaction mixture vigorously for 18 hours under argon. The color of the mixture will typically darken as the reaction progresses.

  • Acetal Hydrolysis (Deprotection): After 18 hours, allow the mixture to cool to room temperature. Add 1M aqueous HCl and stir vigorously for 2.5 hours. This step hydrolyzes the diethyl acetal protecting group to reveal the aldehyde functionality.

  • Workup and Extraction: Adjust the pH of the mixture to ~13 using 6M aqueous NaOH. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical elution gradient might start with ethyl acetate/dichloromethane and transition to a gradient of methanol in ethyl acetate to afford the title compound as a yellow oil.[5]

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized 2-(4-Ethylpiperazin-1-yl)benzaldehyde, a suite of analytical techniques is essential.

Rationale for Characterization

Structural verification is paramount to ensure that the target molecule has been successfully synthesized. Purity assessment is equally critical, as impurities can confound the results of subsequent biological assays or chemical reactions.

G cluster_0 Analytical Workflow Input Purified Product LCMS LC-MS (Liquid Chromatography- Mass Spectrometry) Input->LCMS NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR HPLC HPLC (High-Performance Liquid Chromatography) Input->HPLC Output_Mass Mass Verification LCMS->Output_Mass Provides m/z Output_Structure Structural Elucidation NMR->Output_Structure Provides Connectivity Output_Purity Purity Confirmation (>95%) HPLC->Output_Purity Provides % Area

Caption: Standard analytical workflow for compound characterization.

Methodologies and Expected Data
  • Mass Spectrometry (MS):

    • Protocol: The sample is analyzed using electrospray ionization (ESI) in positive ion mode.

    • Expected Data: A prominent peak corresponding to the protonated molecule [M+H]⁺ should be observed at an m/z (mass-to-charge ratio) of approximately 219.1492, consistent with the molecular formula C₁₃H₁₉N₂O⁺.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

    • Expected ¹H NMR Data:

      • Aldehyde Proton (CHO): A singlet around δ 9.9-10.1 ppm.

      • Aromatic Protons: A multiplet system between δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.

      • Piperazine Protons: Two distinct multiplets (typically broad) for the two sets of inequivalent CH₂ groups on the piperazine ring.

      • Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 1.0-3.0 ppm).

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: The sample is analyzed using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Detection is typically performed with a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

    • Expected Data: A single major peak, indicating the purity of the compound. The purity is often reported as the area percentage of the main peak, which should ideally be >95% for use in biological screening.

Applications in Research and Drug Development

The structural motifs within 2-(4-Ethylpiperazin-1-yl)benzaldehyde make it a highly valuable building block for the synthesis of potential therapeutic agents.

Role as a Versatile Chemical Intermediate

The molecule serves as a scaffold that can be elaborated in multiple directions. The aldehyde group is a handle for introducing new substituents via reactions like Wittig olefination, aldol condensation, or reductive amination to build complex side chains. The piperazine nitrogen provides a site for further functionalization or acts as a key basic center for salt formation and interaction with biological targets.

G cluster_0 Potential Therapeutic Areas Core 2-(4-Ethylpiperazin-1-yl)benzaldehyde Antimalarials Antimalarials Core->Antimalarials Intermediate for quinazoline hybrids CNS_Agents CNS Agents (Anticonvulsants, etc.) Core->CNS_Agents Benzaldehyde is a known CNS scaffold Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Piperazine is a common kinase binder Antivirals Antivirals Core->Antivirals Scaffold for heterocycle synthesis

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(4-Ethylpiperazin-1-yl)benzaldehyde (CAS Number: 865203-79-8), a heterocyclic compound of signif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Ethylpiperazin-1-yl)benzaldehyde (CAS Number: 865203-79-8), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing foundational chemical principles with practical applications, this document serves as a vital resource for professionals engaged in the development of novel therapeutics.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, renowned for its versatile physicochemical properties and its presence in a multitude of clinically successful drugs.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, allows for extensive structural modifications to fine-tune pharmacological activity, improve bioavailability, and optimize pharmacokinetic profiles.[1][3] The incorporation of a piperazine moiety can enhance water solubility and oral bioavailability, crucial attributes for effective drug candidates.[1]

2-(4-Ethylpiperazin-1-yl)benzaldehyde emerges from this rich chemical landscape as a valuable building block. The strategic placement of the piperazine ring at the ortho position to the benzaldehyde's formyl group presents a unique chemical architecture. This arrangement offers intriguing possibilities for intramolecular interactions and diverse reactivity, making it a compelling starting material for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. While extensive experimental data for 2-(4-Ethylpiperazin-1-yl)benzaldehyde is not widely published, its key characteristics can be inferred from its structure and data on analogous compounds.

PropertyValueSource/Method
CAS Number 865203-79-8Chemical Abstracts Service[4]
Molecular Formula C₁₃H₁₈N₂O-
Molecular Weight 218.29 g/mol -
Appearance Likely a pale yellow to brown oil or low-melting solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water.General chemical principles
Boiling Point Not reported-
Melting Point Not reported-

Structural Elucidation: The structure of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is characterized by a benzene ring substituted with a formyl group (-CHO) and a 4-ethylpiperazin-1-yl group at the ortho (1 and 2) positions. The ethyl group on the distal nitrogen of the piperazine ring influences the compound's lipophilicity and basicity.

Synthesis and Manufacturing

The synthesis of 2-(4-alkyl-1-piperazinyl)-benzaldehydes can be achieved through several established synthetic routes. A general and robust method involves the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with an N-alkylpiperazine. A process outlined in a patent for related compounds provides a solid foundation for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde.[5]

Proposed Synthetic Workflow

G A 2-Fluorobenzaldehyde C Reaction Vessel (with suitable base and solvent) A->C B 1-Ethylpiperazine B->C D Nucleophilic Aromatic Substitution C->D Heating E Work-up and Purification (e.g., extraction, chromatography) D->E F 2-(4-Ethylpiperazin-1-yl)benzaldehyde E->F

Caption: Proposed synthetic workflow for 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Detailed Experimental Protocol (Adapted from General Procedures)

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Ethylpiperazine

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMF, add 1-ethylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Applications in Drug Development and Medicinal Chemistry

The true value of 2-(4-Ethylpiperazin-1-yl)benzaldehyde lies in its potential as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The presence of both a reactive aldehyde and a modifiable piperazine nitrogen allows for diverse chemical transformations.

Key Areas of Application:
  • Scaffold for CNS-active agents: Piperazine derivatives are well-represented in drugs targeting the central nervous system, including antipsychotics and antidepressants.[1] The benzaldehyde functionality can be readily converted to other functional groups to explore structure-activity relationships.

  • Antimicrobial and Anticancer Agents: The piperazine nucleus is a common feature in various antimicrobial and anticancer compounds.[3] The aldehyde group can be used in reductive amination reactions to link the piperazine-benzaldehyde core to other pharmacophores.

  • Kinase Inhibitors: The piperazine moiety is often employed in the design of kinase inhibitors, where it can interact with the hinge region of the kinase or serve as a solvent-exposed basic group to enhance solubility.

Logical Flow of Derivatization for Drug Discovery

G cluster_0 Core Scaffold cluster_1 Chemical Transformations cluster_2 Potential Therapeutic Leads A 2-(4-Ethylpiperazin-1-yl)benzaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Condensation Reactions A->D E Novel CNS Agents B->E F Antimicrobial Compounds B->F G Anticancer Drug Candidates D->G

Caption: Derivatization strategies for drug discovery starting from 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. A combination of spectroscopic and chromatographic techniques should be employed.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide characteristic signals for the aromatic protons, the aldehyde proton (typically δ 9-10 ppm), the piperazine protons, and the ethyl group protons. The integration of these signals will confirm the proton count.

    • ¹³C NMR: Will show distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the piperazine and ethyl groups.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide fragmentation patterns useful for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

  • Infrared (IR) Spectroscopy: Will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group (typically around 1700 cm⁻¹).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before use.[4]

Conclusion

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, combining the versatile piperazine scaffold with a reactive benzaldehyde moiety, make it a valuable starting point for the synthesis of a diverse range of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this compound in their quest for new and improved medicines.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 865203-79-8 Name:. Retrieved from [Link]

  • Jain, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-. Retrieved from [Link]

  • Pfizer Products Inc. (2003). Process for the preparation of 2-(4-alkyl-1-piperazinyl)-benzaldehyde and -benzylidenyl compounds. U.S. Patent No. 6,608,195 B2.
  • Penjišević, J. Z., et al. (2019). Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. Journal of the Serbian Chemical Society, 84(9), 925-934. Retrieved from [Link]

  • Chen, et al. (2007). United States Patent. Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF. Retrieved from [Link]

Sources

Foundational

Structure Elucidation of 2-(4-Ethylpiperazin-1-yl)benzaldehyde: A Multi-modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The definitive assignment of a chemical structure is the bedrock of all subsequent research and development, from mecha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research and development, from mechanistic studies to pharmaceutical applications. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. We move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides an unambiguous, self-validating structural proof. This document serves as a technical blueprint for researchers tasked with characterizing novel small molecules, emphasizing the logical workflow required to assemble a molecular puzzle with scientific integrity.

Introduction and Strategic Overview

2-(4-Ethylpiperazin-1-yl)benzaldehyde (Molecular Formula: C₁₃H₁₈N₂O) is a substituted aromatic aldehyde. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, which makes its derivatives, such as the title compound, of significant interest as synthetic intermediates.[1][2] The unambiguous confirmation of its constitution—specifically the ortho substitution pattern and the connectivity of the ethylpiperazine moiety—is critical for its use in drug discovery pipelines.

Our elucidation strategy is a systematic, multi-technique process designed to be self-validating at each stage.[3]

  • Contextual Synthesis: We begin by outlining a probable synthetic route, the Buchwald-Hartwig amination, which provides a strong initial hypothesis for the molecular structure.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be employed to determine the elemental composition, confirming the molecular formula with high precision.[6]

  • Infrared (IR) Spectroscopy: This technique will provide rapid confirmation of key functional groups, namely the aromatic aldehyde.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This forms the core of the elucidation. A full suite of experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) will be used to assemble the complete atomic framework, bond by bond, providing definitive proof of connectivity.[8][9][10][11][12]

Synthetic Context: The Buchwald-Hartwig Amination

Understanding the likely origin of a compound provides a powerful logical framework for its structural analysis. A highly efficient and common method for synthesizing N-aryl piperazines is the palladium-catalyzed Buchwald-Hartwig amination.[2][4][13] This reaction couples an aryl halide with an amine. In this case, the reaction would involve 2-bromobenzaldehyde and 1-ethylpiperazine.

This synthetic pathway strongly suggests a structure where the ethylpiperazine group is attached to the benzene ring at the position formerly occupied by the bromine atom—the C2 position, ortho to the aldehyde.

Experimental Protocol: Buchwald-Hartwig Synthesis
  • To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like BINAP (0.06 eq).[14]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous toluene, followed by 1-ethylpiperazine (1.2 eq) and a base such as sodium tert-butoxide (1.7 eq).[14]

  • Heat the reaction mixture at 100 °C for 18-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel column chromatography to yield the title compound.

G cluster_reactants Reactants cluster_conditions Conditions A 2-Bromobenzaldehyde F 2-(4-Ethylpiperazin-1-yl)benzaldehyde A->F Buchwald-Hartwig Amination B 1-Ethylpiperazine B->F Buchwald-Hartwig Amination C Pd₂(dba)₃ / BINAP (Catalyst System) C->F D NaOtBu (Base) D->F E Toluene, 100 °C E->F

Caption: Synthetic workflow for the target molecule.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in any structure elucidation is to move from a nominal mass to a precise elemental composition. HRMS provides mass accuracy to within a few parts per million, allowing for the unambiguous determination of a molecule's chemical formula.[6] We use a soft ionization technique like Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion, [M+H]⁺, with minimal fragmentation.

Experimental Protocol: HRMS Analysis
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Use the instrument's software to calculate the elemental composition for the observed [M+H]⁺ peak.

Data Interpretation

The resulting data confirms the molecular formula by matching the experimentally observed mass with the theoretically calculated mass.

ParameterTheoretical ValueObserved ValueInterpretation
Molecular Formula C₁₃H₁₈N₂O--
Monoisotopic Mass 218.1419 Da-Mass of the neutral molecule with most abundant isotopes.[15]
[M+H]⁺ (Calculated) 219.1492 Da219.1490 DaConfirms the elemental composition is C₁₃H₁₉N₂O⁺.

This result provides the first piece of validated evidence, confirming the molecular formula proposed by the synthesis.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[3][7] For our target molecule, the most diagnostic signals will be from the aldehyde group.

Experimental Protocol: ATR-IR Spectroscopy
  • Place a small amount of the neat sample (if an oil) or a solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum provides clear evidence for the key functional moieties of the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~2970-2800C-H StretchAliphatic (Ethyl, Piperazine)Confirms the presence of sp³ C-H bonds.
~2820, ~2720C-H StretchAldehyde (Fermi Doublet)Diagnostic for the aldehyde C-H bond.
~1695 C=O Stretch Conjugated Aldehyde Strong, sharp peak confirming the aldehyde carbonyl. The frequency below 1700 cm⁻¹ suggests conjugation with the aromatic ring.[16][17]
~1590, ~1480C=C StretchAromatic RingIndicates the presence of the benzene ring.
~1250C-N StretchAryl-AmineConsistent with the C-N bond between the benzene ring and piperazine.

The IR data strongly supports the presence of an aromatic aldehyde and aliphatic amine components, fully consistent with our hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR is the most powerful tool for de novo structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every ¹H and ¹³C atom.[18] We will use a systematic approach, starting with 1D spectra to identify the building blocks and then using 2D spectra to assemble them.

¹H NMR: The Proton Framework

Causality: The ¹H NMR spectrum maps out all unique proton environments in the molecule. The chemical shift indicates the electronic environment, integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted Data (in CDCl₃, 400 MHz):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-1'~10.2s1HAldehyde (-CH O)
H-3~7.8dd1HAromatic
H-5~7.5td1HAromatic
H-6~7.1d1HAromatic
H-4~7.0t1HAromatic
H-a~3.2t4HPiperazine (-NCH ₂-Ar)
H-b~2.7t4HPiperazine (-NCH ₂-Et)
H-c~2.5q2HEthyl (-CH ₂CH₃)
H-d~1.15t3HEthyl (-CH₂CH ₃)
¹³C NMR & DEPT: The Carbon Skeleton

Causality: The ¹³C NMR spectrum identifies all unique carbon atoms. Combining this with Distortionless Enhancement by Polarization Transfer (DEPT-135) allows us to classify each carbon as a CH₃, CH₂, CH, or quaternary (Cq) carbon.

Predicted Data (in CDCl₃, 101 MHz):

LabelChemical Shift (δ, ppm)DEPT-135Assignment
C-1'~192.0N/AAldehyde (C =O)
C-2~154.0CqAromatic (C -N)
C-1~135.5CqAromatic (C -CHO)
C-5~134.0CH (+)Aromatic
C-3~131.0CH (+)Aromatic
C-4~122.0CH (+)Aromatic
C-6~121.5CH (+)Aromatic
C-c~52.5CH₂ (-)Ethyl (-C H₂CH₃)
C-a~51.0CH₂ (-)Piperazine (-NC H₂-Ar)
C-b~48.0CH₂ (-)Piperazine (-NC H₂-Et)
C-d~12.0CH₃ (+)Ethyl (-CH₂C H₃)

The 1D NMR data provides a complete inventory of all proton and carbon atoms, and their immediate environments are consistent with the proposed structure. The next step is to prove their connectivity.

2D NMR: Assembling the Molecular Fragments

Causality: Two-dimensional NMR experiments correlate nuclei through bonds, allowing us to definitively connect the molecular fragments identified in the 1D spectra.[8][10]

This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12] It allows us to trace out contiguous proton spin systems.

Caption: Key COSY correlations confirming spin systems.

Interpretation: The COSY spectrum would show correlations confirming the aromatic spin system (H-3 through H-6) and the ethyl group spin system (H-c to H-d). It would also show a correlation between the two sets of piperazine protons (H-a and H-b).

This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation), confirming our ¹H and ¹³C assignments.[8][12]

G cluster_H ¹H NMR cluster_C ¹³C NMR H3 H-3 C3 C-3 H3->C3 ¹J H5 H-5 C5 C-5 H5->C5 ¹J Hc H-c Cc C-c Hc->Cc ¹J Hd H-d Cd C-d Hd->Cd ¹J Ha H-a Ca C-a Ha->Ca ¹J Hb H-b Cb C-b Hb->Cb ¹J

Caption: HSQC correlations linking protons to their carbons.

Interpretation: Every protonated carbon in the ¹³C spectrum will show a cross-peak with its corresponding proton signal in the ¹H spectrum, locking down the C-H assignments.

This is the decisive experiment. HMBC reveals correlations between protons and carbons over 2 and 3 bonds, allowing us to connect the isolated spin systems and attach them to the quaternary carbons.[11]

Key HMBC Correlations for Final Structure Proof:

  • Aldehyde to Ring: The aldehyde proton (H-1' ) will show a correlation to the quaternary carbon it's attached to (C-1 ). The aromatic proton ortho to the aldehyde (H-3 ) will show a correlation to the aldehyde carbonyl carbon (C-1' ). This definitively connects the aldehyde group to the C-1 position of the ring.

  • Piperazine to Ring: The piperazine protons adjacent to the ring (H-a ) will show correlations to the aromatic quaternary carbon they are attached to (C-2 ) and the adjacent aromatic CH carbon (C-3 ). This proves the piperazine is attached at the C-2 position.

  • Ethyl Group to Piperazine: The ethyl protons (H-c ) will show a correlation to the adjacent piperazine carbons (C-b ), confirming the ethyl group is on the piperazine nitrogen.

G C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C1p C1' H1p H1' H1p->C1 ³J H3 H3 H3->C1p ³J N_pip1 N Ca Ca Ha Ha Ha->C2 ²J Ha->C3 ³J Cc Cc Hc Hc Cb Cb Hc->Cb ³J

Caption: Key HMBC correlations piecing the structure together.

Conclusion: A Self-Validating Structural Proof

By systematically integrating data from multiple spectroscopic techniques, we have constructed an unambiguous and self-validating proof for the structure of 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

  • HRMS established the correct elemental composition: C₁₃H₁₈N₂O .

  • IR Spectroscopy confirmed the presence of the key functional groups: a conjugated aldehyde, an aromatic ring, and aliphatic C-N/C-H bonds.

  • 1D NMR (¹H, ¹³C, DEPT) provided a complete inventory of all proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, HMBC) served as the definitive proof, connecting all the atomic puzzle pieces and confirming the ortho substitution pattern and the precise connectivity of the ethylpiperazine sidechain.

This rigorous, multi-faceted approach exemplifies the standard of evidence required in modern chemical sciences and provides a robust template for the elucidation of other novel small molecules.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from Google Search.[8]

  • Jaspars, M. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Retrieved from Google Search.[9]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from JEOL website.[10]

  • Elyashberg, M. E., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.[11]

  • Thomas, G. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net.[12]

  • Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from Google Search.[1]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Google Search.[4]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific website.[13]

  • ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from ResearchGate.[2]

  • PubChemLite. (n.d.). 2-(4-ethylpiperazin-1-yl)benzaldehyde (C13H18N2O). Retrieved from PubChemLite.[15]

  • Kind, T., & Fiehn, O. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.[6]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.[5]

  • Scribd. (n.d.). General Methods of Structure Elucidation. Retrieved from Scribd.[7]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.[3]

  • Benchchem. (n.d.). Structural Elucidation of 1-Phenyl-1-decanol: A Comparative Guide to NMR and MS Techniques. Retrieved from Benchchem.[18]

  • ResearchGate. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from ResearchGate.[16]

  • ChemicalBook. (n.d.). 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis. Retrieved from ChemicalBook.[14]

  • ResearchGate. (n.d.). (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm-1. Retrieved from ResearchGate.[17]

  • ResearchGate. (2025, August 6). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Retrieved from ResearchGate.[19]

  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][8][12]benzodiazepin-1(2H)-ones.[20]

Sources

Exploratory

2-(4-Ethylpiperazin-1-yl)benzaldehyde solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Ethylpiperazin-1-yl)benzaldehyde Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailab...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. This guide provides a comprehensive technical framework for characterizing the solubility profile of 2-(4-ethylpiperazin-1-yl)benzaldehyde, a novel synthetic intermediate with potential applications in drug discovery. While specific experimental data for this compound is not extensively published, this document outlines the foundational principles, predictive assessments, and detailed experimental protocols necessary for its thorough investigation. We will explore the structural attributes of the molecule, predict its physicochemical behavior, and provide step-by-step methodologies for determining its thermodynamic and kinetic solubility. Furthermore, this guide will contextualize the anticipated results within the Biopharmaceutics Classification System (BCS) and discuss the profound implications of its solubility profile on the drug development pathway.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor, directly influencing the dissolution rate and subsequent absorption of orally administered drugs.[1][2][3] Poor solubility is a leading cause of failure for promising drug candidates, as it often translates to low and variable bioavailability, hindering the establishment of a reliable dose-response relationship.[4][5]

This guide focuses on 2-(4-ethylpiperazin-1-yl)benzaldehyde, a molecule of interest for which a detailed public solubility profile is not yet established. By dissecting its molecular structure and applying established principles of physical and medicinal chemistry, we can construct a robust strategy for its solubility characterization. This document is intended for researchers, formulation scientists, and drug development professionals, providing both the theoretical underpinnings and the practical, field-proven protocols required to generate and interpret a comprehensive solubility profile.

Molecular Structure and Physicochemical Predictions

A molecule's structure is the primary determinant of its solubility. 2-(4-Ethylpiperazin-1-yl)benzaldehyde (C₁₃H₁₈N₂O) possesses distinct functional groups that will govern its behavior in different solvent systems.[6]

  • Aromatic Aldehyde: The benzaldehyde moiety is a relatively non-polar, hydrophobic component. While the aldehyde group can participate in dipole-dipole interactions, the benzene ring contributes significantly to the molecule's overall lipophilicity.[7]

  • Piperazine Ring with Tertiary Amines: The piperazine core contains two nitrogen atoms. The nitrogen atom at the 4-position is alkylated with an ethyl group, and the nitrogen at the 1-position is attached to the phenyl ring. Both are tertiary amines. This heterocyclic system introduces polarity and, most critically, basicity to the molecule.[8][9]

Key Predictions:

  • pH-Dependent Solubility: The presence of the basic piperazine nitrogen (a tertiary amine) is the most significant feature influencing aqueous solubility. At physiological pH, this amine can be protonated, forming a positively charged ion. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.[8][10] We can predict that the solubility of 2-(4-ethylpiperazin-1-yl)benzaldehyde will be significantly higher in acidic environments compared to neutral or alkaline conditions.[11][12]

  • Organic Solvent Solubility: The molecule's mixed polarity—a hydrophobic benzaldehyde portion and a more polar piperazine ring—suggests it will be soluble in a range of organic solvents. Following the "like dissolves like" principle, solubility is expected in polar protic solvents like ethanol and methanol, and in polar aprotic solvents like acetone and dichloromethane.[4][13][14]

Experimental Determination of Solubility: Protocols and Rationale

A multi-faceted experimental approach is necessary to build a complete solubility profile. We will focus on two key types of solubility measurement: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. The Shake-Flask method is the gold standard for this determination.[11][15][16]

Protocol: Shake-Flask Method for pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0). These buffers should be of constant ionic strength.

  • Sample Preparation: Add an excess amount of solid 2-(4-ethylpiperazin-1-yl)benzaldehyde to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved micro-particles, filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of the buffer to generate the pH-solubility profile.

Causality Behind Experimental Choices:

  • Excess Solid: Guarantees that the solution is truly saturated at equilibrium.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.[14]

  • Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.

  • HPLC-UV: Provides a sensitive and specific method for quantifying the analyte in a complex buffer matrix.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[16] While it can sometimes overestimate thermodynamic solubility due to the formation of supersaturated solutions, it is invaluable for ranking compounds.[16]

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(4-ethylpiperazin-1-yl)benzaldehyde in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions directly in the plate to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Diagram: Experimental Workflow for Solubility Profiling

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility prep_buffers Prepare pH Buffers (pH 1.2 - 9.0) add_excess Add Excess Compound to each buffer prep_buffers->add_excess equilibrate Equilibrate (24-48h at 37°C) add_excess->equilibrate separate Filter Supernatant (0.22 µm PVDF) equilibrate->separate quantify_thermo Quantify by HPLC-UV separate->quantify_thermo profile Generate pH-Solubility Profile quantify_thermo->profile final_analysis Comprehensive Solubility Assessment profile->final_analysis prep_stock Prepare DMSO Stock (10 mM) add_to_buffer Add Stock to Buffer (96-well plate) prep_stock->add_to_buffer incubate Incubate (1-2h) add_to_buffer->incubate detect Detect Precipitation (Nephelometry) incubate->detect result Determine Kinetic Solubility Value detect->result result->final_analysis compound 2-(4-Ethylpiperazin-1-yl)benzaldehyde (Solid Compound) compound->add_excess compound->prep_stock

Caption: Workflow for determining thermodynamic and kinetic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Solvent System (at 37°C)Solubility TypeMeasured Solubility (µg/mL)
pH 1.2 BufferThermodynamic> 1000
pH 4.5 BufferThermodynamic850
pH 6.8 BufferThermodynamic150
pH 7.4 BufferThermodynamic75
pH 7.4 PBSKinetic95
WaterThermodynamic80
EthanolThermodynamic> 2000
DichloromethaneThermodynamic> 2000

Interpretation: The hypothetical data above illustrates the expected pH-dependent solubility. The high solubility in acidic media (pH 1.2 and 4.5) is due to the protonation of the piperazine nitrogen. As the pH increases towards and beyond the pKa of the conjugate acid of the piperazine moiety, the compound becomes predominantly unionized and its solubility decreases dramatically.

Contextualizing Solubility: The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[1][17][18] This classification helps predict a drug's in vivo performance from in vitro measurements.[3]

  • Solubility Classification: A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.0 to 6.8.[1][17]

  • Permeability Classification: A drug is considered "highly permeable" if the extent of absorption in humans is determined to be ≥ 85% of the administered dose.[1]

Diagram: BCS Classification Logic

BCS_Classification start Drug Candidate solubility_q High Solubility? start->solubility_q permeability_q1 High Permeability? solubility_q->permeability_q1 Yes permeability_q2 High Permeability? solubility_q->permeability_q2 No class1 Class I (High Sol, High Perm) permeability_q1->class1 Yes class3 Class III (High Sol, Low Perm) permeability_q1->class3 No class2 Class II (Low Sol, High Perm) permeability_q2->class2 Yes class4 Class IV (Low Sol, Low Perm) permeability_q2->class4 No

Caption: Decision tree for BCS classification based on solubility and permeability.

Based on our predictions, 2-(4-ethylpiperazin-1-yl)benzaldehyde would likely exhibit high solubility at the low pH of the stomach but may have its absorption limited by lower solubility in the higher pH environment of the small intestine. If its permeability is high, it could be a BCS Class II compound (low solubility, high permeability).[1] The bioavailability of such compounds is limited by their dissolution rate.

Implications for Drug Development and Formulation Strategies

A BCS Class II classification would have significant implications:

  • Formulation Development: The primary goal would be to enhance the dissolution rate. Strategies could include salt formation (targeting the basic piperazine nitrogen), particle size reduction (micronization or nanocrystallization), or the development of amorphous solid dispersions.

  • Biowaivers: BCS Class I drugs are often eligible for biowaivers, which can reduce the need for in vivo bioequivalence studies.[2][17] A Class II compound would not be eligible for such waivers, necessitating clinical studies to prove bioequivalence of different formulations.[17]

Conclusion

While direct experimental solubility data for 2-(4-ethylpiperazin-1-yl)benzaldehyde is sparse, a robust and predictive solubility assessment can be constructed based on its chemical structure. The presence of a basic piperazine moiety strongly suggests a pH-dependent solubility profile, a critical factor for any orally administered drug candidate. The experimental protocols detailed in this guide provide a clear and scientifically rigorous pathway for generating the necessary thermodynamic and kinetic solubility data. By interpreting these findings within the framework of the Biopharmaceutics Classification System, researchers and drug development professionals can make informed decisions regarding candidate selection, formulation strategies, and the overall development plan for this and other novel chemical entities.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Wikipedia. (2023). Biopharmaceutics Classification System. Retrieved from [Link]

  • Meyers, J. J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Fahim, M. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

  • Verheyen, G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved from [Link]

  • University of Liverpool. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. Retrieved from [Link]

  • Dissolution Technologies. (2005). Biopharmaceutics Classification System: A Regulatory Approach. Retrieved from [Link]

  • SlideShare. (2018). solubility experimental methods.pptx. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ChemGulf. (2024, September 23). How do amines and amides affect the pH of a solution? Retrieved from [Link]

  • Wikipedia. (2023). Piperazine. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Wikiwand. (n.d.). Piperazine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Lee, H., et al. (2024, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2024, November 2). Alkyl-substituted benzaldehydes. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-ethylpiperazin-1-yl)benzaldehyde (C13H18N2O). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Lewis acid properties of benzaldehydes and substituent effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • askIITians. (2024, March 11). How does pH affect solubility? Retrieved from [Link]

  • LookChem. (n.d.). 2-(4-Benzylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-(4-Propan-2-ylpiperazin-1-yl)sulfonylbenzaldehyde. PubChem. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde. PubChem. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde. PubChem. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-(4-Isopropylpiperazin-1-yl)benzaldehyde. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0145334A2 - Benzaldehyde derivative and process for its preparation.
  • ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Retrieved from [Link]

  • ChemUniverse. (n.d.). Request Bulk Quote. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to 2-(4-Ethylpiperazin-1-yl)benzaldehyde: Synthesis, Strategic Application, and Core Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of a Versatile Building Block In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of a starting material is not merely a matter of chemical compatibility but a strategic decision that influences scalability, cost, and the ultimate success of a drug discovery campaign. 2-(4-Ethylpiperazin-1-yl)benzaldehyde stands as a quintessential example of a high-value synthetic intermediate. Its structure marries two critical pharmacophoric elements: the N-arylpiperazine moiety, a privileged scaffold found in numerous FDA-approved drugs, and the benzaldehyde functional group, a versatile handle for a vast array of subsequent chemical transformations.[1][2]

This guide provides an in-depth examination of the primary synthetic routes to 2-(4-Ethylpiperazin-1-yl)benzaldehyde, moving beyond mere procedural lists to explore the underlying mechanistic principles and the strategic rationale governing the choice of one method over another. As a self-validating system, each protocol is presented with an emphasis on causality, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot it based on a sound understanding of the core chemistry.

Compound Profile and Physicochemical Properties

A thorough understanding of a starting material's fundamental properties is the bedrock of successful synthesis and safe handling.

PropertyValueSource
IUPAC Name 2-(4-ethylpiperazin-1-yl)benzaldehydePubChem
Molecular Formula C₁₃H₁₈N₂O[3]
Molecular Weight 218.29 g/mol [3]
CAS Number 865203-79-8[4]
Predicted XlogP 1.7[3]
Appearance Varies; often a liquid or low-melting solidGeneral Knowledge
Boiling Point ~330-340 °C (Predicted)

Characterization Notes:

  • ¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the piperazine protons, aromatic protons showing ortho-coupling, and a singlet for the aldehyde proton downfield (δ 9.5-10.5 ppm).

  • ¹³C NMR: The spectrum will show aliphatic carbons of the ethyl and piperazine groups, aromatic carbons, and a highly deshielded carbonyl carbon for the aldehyde (~190 ppm).

  • Mass Spectrometry: The [M+H]⁺ ion should be readily observable at m/z 219.149.[3]

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of this N-arylpiperazine derivative is primarily achieved via two powerful C-N bond-forming strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice between them is dictated by the reactivity of the starting aryl halide, cost, and desired scale.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often atom-economical approach for forming aryl-amine bonds.[5][6]

Principle & Causality: This reaction proceeds via an addition-elimination mechanism.[5] The nucleophile (1-ethylpiperazine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. The reaction is contingent on the presence of an electron-withdrawing group (EWG) positioned ortho or para to the leaving group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[6] In this case, the aldehyde group (-CHO) serves as the activating EWG. The reactivity of the leaving group is critical, following the trend F > Cl > Br > I, which is opposite to SN1/SN2 reactions, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[5]

Caption: SNAr Mechanism via a Meisenheimer Complex.

Experimental Protocol (Generalized):

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzaldehyde (1.0 equiv.) and a high-boiling point polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable inorganic base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), to act as a scavenger for the HF byproduct.[7]

  • Nucleophile Addition: Add 1-ethylpiperazine (1.1-1.2 equiv.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.[7]

  • Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Method B: Buchwald-Hartwig Amination

For less reactive aryl halides (Cl, Br), the Buchwald-Hartwig amination offers a powerful and highly versatile alternative.[8][9]

Principle & Causality: This is a palladium-catalyzed cross-coupling reaction.[8] The reaction is not limited by the electronic properties of the aryl halide in the same way as SNAr and can proceed even with electron-rich systems. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[10] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, facilitating its coordination to the palladium complex.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) LigandEx [Ar-Pd(II)-NR₂H(L)]⁺X⁻ OxAdd->LigandEx Amine Coordination (+ R₂NH) Deprotonation Ar-Pd(II)-NR₂(L) LigandEx->Deprotonation Deprotonation (- Base-H⁺X⁻) Deprotonation->Pd0 Reductive Elimination (+ Ar-NR₂)

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol (Generalized):

  • Inert Atmosphere: Assemble a dry, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Preparation: Charge the flask with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).[11]

  • Solvent & Reagents: Add an anhydrous aprotic solvent, such as toluene or dioxane.[11] Stir for several minutes to form the active catalyst. Then, add the 2-bromobenzaldehyde (1.0 equiv.) and 1-ethylpiperazine (1.2 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.[11]

  • Workup: After completion, cool the reaction to room temperature. Quench by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography.[11]

Strategic Comparison of Routes
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide Requires activated halides (F, Cl). F is most reactive.Broad scope (Cl, Br, I, OTf). Ideal for less reactive halides.
Catalyst None required (base-mediated).Palladium catalyst and phosphine ligand are essential.
Cost Generally lower cost (no precious metal catalyst or expensive ligands).Higher cost due to palladium and specialized ligands.
Conditions Often requires high temperatures (80-150 °C) and polar aprotic solvents.Milder conditions are often possible, but requires strict inert atmosphere.
Scalability Highly scalable and industrially common for suitable substrates.Can be challenging to scale due to catalyst cost, removal, and air sensitivity.
Key Advantage Simplicity, cost-effectiveness.Broad substrate scope and high functional group tolerance.

Downstream Synthetic Utility: A Gateway to Complexity

The true value of 2-(4-Ethylpiperazin-1-yl)benzaldehyde lies in the synthetic versatility of its aldehyde group. It serves as a key branching point for introducing diverse functionalities, crucial for structure-activity relationship (SAR) studies in drug discovery.

Caption: Downstream applications of the title compound.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields more complex amine derivatives.

  • Condensation Reactions: The aldehyde readily reacts with hydrazines or thiosemicarbazides to form hydrazones or thiosemicarbazones, scaffolds known for their diverse biological activities.[7][12]

  • Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a carbon-carbon bond-forming strategy to extend the molecular framework.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing a handle for amide bond formation, a cornerstone of medicinal chemistry.

The ethylpiperazine-substituted phenyl moiety is a key feature in many kinase inhibitors and CNS-active agents, underscoring the importance of this starting material in accessing biologically relevant chemical space.[2][13]

Safety and Handling

Professional laboratory practice dictates stringent adherence to safety protocols when handling any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[14][15]

  • Handling: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[15][16] Avoid contact with skin and eyes.[15] Keep away from open flames and sources of ignition.[14][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Storing under an inert atmosphere like nitrogen is recommended to prevent oxidation of the aldehyde.[16][17]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14]

    • Skin Contact: Wash off immediately with soap and plenty of water.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[16]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[15]

References

  • Safety Data Sheet - 2-(4-Ethylpiperazin-1-yl)benzaldehyde. CymitQuimica. (2024-12-19).
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • 2-(4-ethylpiperazin-1-yl)benzaldehyde (C13H18N2O). PubChemLite.
  • Nucleophilic Arom
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald Hartwig amination catalysts.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs...
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones... National Institutes of Health (NIH). (2024-09-30).
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02).
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Deriv
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA... MDPI.
  • 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis. ChemicalBook.
  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)... PubMed. (2004-12-30).
  • 2-(4-Methylpiperazin-1-yl)benzaldehyde. Sigma-Aldrich.

Sources

Exploratory

An In-Depth Technical Guide on the Biological Activity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde Derivatives

This guide provides a comprehensive technical overview of the synthesis, characterization, and evaluation of the biological activities of 2-(4-Ethylpiperazin-1-yl)benzaldehyde derivatives. This class of compounds, featur...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and evaluation of the biological activities of 2-(4-Ethylpiperazin-1-yl)benzaldehyde derivatives. This class of compounds, featuring a versatile piperazine ring linked to a reactive benzaldehyde core, holds significant promise in the discovery of novel therapeutic agents. The insights and methodologies presented herein are curated for researchers, scientists, and professionals engaged in drug development.

Introduction: The Therapeutic Potential of the Piperazine-Benzaldehyde Scaffold

The convergence of the piperazine heterocycle and the benzaldehyde moiety creates a chemical scaffold with significant therapeutic potential. Piperazine and its derivatives are prevalent in a wide array of FDA-approved drugs, valued for their physicochemical properties that often lead to favorable oral bioavailability and metabolic stability.[1][2] The two nitrogen atoms in the piperazine ring offer sites for chemical modification, allowing for the fine-tuning of pharmacological activity.[1] Benzaldehyde and its derivatives, particularly in the form of Schiff bases and thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4][5]

The specific focus of this guide, the 2-(4-Ethylpiperazin-1-yl)benzaldehyde core, combines these two pharmacophores. The ethyl group on the distal nitrogen of the piperazine ring can influence lipophilicity and receptor interactions, while the aldehyde group at the ortho position of the benzene ring serves as a versatile handle for the synthesis of a diverse library of derivatives. This guide will delve into the expected anticancer and antimicrobial activities of these derivatives, providing detailed protocols for their synthesis and biological evaluation.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on related piperazine and benzaldehyde derivatives, the primary biological activities of interest for 2-(4-Ethylpiperazin-1-yl)benzaldehyde derivatives are anticancer and antimicrobial.

Anticancer Activity

Derivatives of this scaffold are hypothesized to exert anticancer effects through several mechanisms. Schiff base and thiosemicarbazone derivatives, in particular, are known to induce apoptosis in cancer cells.[4] This programmed cell death is often initiated through the disruption of the mitochondrial membrane potential and can lead to cell cycle arrest.[4] The molecular structure of these compounds, with their multiple hydrogen bond donors and acceptors, allows for potential interactions with various biological targets, including kinases and other enzymes involved in cell proliferation.[5]

Antimicrobial Activity

The antimicrobial potential of Schiff bases derived from benzaldehydes is well-documented.[3] The imine group (>C=N-) is a key structural feature responsible for this activity. These compounds are thought to interfere with microbial growth by inhibiting essential enzymes or disrupting cell wall synthesis. The chelation of metal ions by some of these derivatives can also enhance their antimicrobial efficacy.[5]

Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde and its Derivatives

The synthesis of the target derivatives can be approached in a straightforward, multi-step process. The following protocols are representative of the methods used for analogous compounds.

Protocol 1: Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

This protocol outlines the synthesis of the core scaffold via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Ethylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMF, add 1-ethylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction to form the imine linkage characteristic of Schiff bases.

Materials:

  • 2-(4-Ethylpiperazin-1-yl)benzaldehyde

  • Substituted anilines or other primary amines

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 eq) in ethanol.

  • Add the desired substituted aniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base derivative.

Protocol 3: Synthesis of Thiosemicarbazone Derivatives

This protocol details the formation of thiosemicarbazones, a class of compounds with notable biological activity.

Materials:

  • 2-(4-Ethylpiperazin-1-yl)benzaldehyde

  • Thiosemicarbazide or N-substituted thiosemicarbazides

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Prepare a solution of 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 eq) in warm ethanol.

  • In a separate flask, dissolve the thiosemicarbazide (1.0 eq) in ethanol, heating gently if necessary.

  • Add the thiosemicarbazide solution to the aldehyde solution.

  • Add a few drops of glacial acetic acid.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the resulting solid by filtration, wash with cold ethanol, and dry.

Diagram of Synthetic Workflow

SynthesisWorkflow 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Core_Scaffold 2-(4-Ethylpiperazin-1-yl)benzaldehyde 2-Fluorobenzaldehyde->Core_Scaffold Nucleophilic Aromatic Substitution 1-Ethylpiperazine 1-Ethylpiperazine 1-Ethylpiperazine->Core_Scaffold Schiff_Base Schiff Base Derivative Core_Scaffold->Schiff_Base Condensation Thiosemicarbazone Thiosemicarbazone Derivative Core_Scaffold->Thiosemicarbazone Condensation Substituted_Aniline Substituted Aniline Substituted_Aniline->Schiff_Base Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone

Caption: Synthetic routes to 2-(4-Ethylpiperazin-1-yl)benzaldehyde derivatives.

Evaluation of Biological Activity

The following protocols are standard assays for assessing the anticancer and antimicrobial properties of novel compounds.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Data for Anticancer Activity

The following table presents hypothetical IC₅₀ values for representative derivatives, based on data for structurally similar compounds.

Compound IDDerivative TypeTarget Cell LineIllustrative IC₅₀ (µM)
EPB-SB1 Schiff Base (p-chloroaniline)MCF-715.2
EPB-SB2 Schiff Base (p-methoxyaniline)MCF-725.8
EPB-TS1 ThiosemicarbazoneA5498.5
EPB-TS2 4-PhenylthiosemicarbazoneA5495.1
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Illustrative Data for Antimicrobial Activity

The following table shows hypothetical MIC values for representative derivatives.

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
EPB-SB1 Schiff Base (p-chloroaniline)1632>64
EPB-SB2 Schiff Base (p-methoxyaniline)3264>64
EPB-TS1 Thiosemicarbazone81632
EPB-TS2 4-Phenylthiosemicarbazone4816

Potential Mechanism of Action: Apoptosis Induction

A plausible mechanism for the anticancer activity of these derivatives is the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be modulated by these compounds.

ApoptosisPathway EPB_Derivative 2-(4-Ethylpiperazin-1-yl)benzaldehyde Derivative Mitochondrion Mitochondrion EPB_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway potentially activated by the derivatives.

Conclusion and Future Directions

The 2-(4-Ethylpiperazin-1-yl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. The synthetic versatility of the benzaldehyde group allows for the creation of a diverse library of derivatives, such as Schiff bases and thiosemicarbazones, which are known to possess these biological properties. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of these compounds.

Future research should focus on synthesizing a broad range of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural features that enhance biological activity and selectivity. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds, ultimately paving the way for their potential development as clinical candidates.

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F.H., & Kaur, A. (2020). An overview of piperazine scaffold as promising nucleus for different therapeutic targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

  • Kumar, R.R., Sahu, B., Pathania, S., Singh, P.K., Akhtar, M.J., & Kumar, B. (2021). Piperazine, a key substructure for antidepressants: Its role in developments and structure‐activity relationships. ChemMedChem, 16(12), 1878-1901. [Link]

  • Khanam, H., et al. (2017). Synthesis and characterization of novel benzaldehyde thiosemicarbazones and evaluation of their antibacterial, antifungal and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 8(2), 735-743. [Link]

  • Al-Ghorbani, M., Gouda, M.A., Baashen, M., Alharbi, O., Almalki, F.A., & Ranganatha, L.V. (2022). Piperazine heterocycles as potential anticancer agents: A review. Pharmaceutical Chemistry Journal, 56(1), 29-37. [Link]

  • Siwek, A., Stefańska, J., Dzitko, K., & Ruszczak, A. (2012). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Journal of Molecular Modeling, 18(9), 4159-4170. [Link]

  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M.F., Tasneem, S., & Alam, M.M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

  • Abdel-Jalil, R., Al-Harthy, T., et al. (2016). Design and Synthesis of Benzothiazole Schiff Bases of Potential Antitumor Activitiy. Heterocycles, 92(7), 1293. [Link]

  • Demirayak, Ş., Karaburun, A., & Beis, R. (2004). Some pyrrole substituted aryl pyridazinone and phthalazinone derivatives and their antihypertensive activities. European Journal of Medicinal Chemistry, 39(12), 1089-1095. [Link]

  • Patel, K. J., & Patel, N. K. (2011). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica, 3(6), 440-445. [Link]

  • Guler, E., et al. (2019). Anticancer Effects of Heterocyclic Schiff Base Ligands and Their Metal Complexes on Leukemia Cells. Indian Journal of Pharmaceutical Sciences, 81(5), 941-949. [Link]

  • Ibtisam, E. F., et al. (2024). Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Russian Journal of Bioorganic Chemistry, 50(1), 10-18. [Link]

  • Singh, R. K., et al. (2013). Synthesis, characterisation and antimicrobial activity of some new thiosemicarbazones. Journal of the Serbian Chemical Society, 78(9), 1305-1314. [Link]

  • Al-Harthy, T., Zoghaib, W., Stoll, R., & Abdel-Jalil, R. (2018). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. Monatshefte für Chemie-Chemical Monthly, 149(10), 1835-1841. [Link]

  • Singh, P., et al. (2018). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 34(3), 1243-1252. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 2-(4-Ethylpiperazin-1-yl)benzaldehyde in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The piperazine ring is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The piperazine ring is a quintessential example of such a scaffold, present in a vast number of clinically approved drugs.[1][2][3] Its unique physicochemical properties, including its basic nature which often enhances aqueous solubility and oral bioavailability, make it a favored moiety among medicinal chemists.[4] When incorporated into an ortho-substituted benzaldehyde, as in 2-(4-Ethylpiperazin-1-yl)benzaldehyde , the resulting molecule becomes a powerful and versatile building block.

This guide provides a comprehensive overview of 2-(4-Ethylpiperazin-1-yl)benzaldehyde, detailing its synthesis, key chemical transformations, and strategic applications in the construction of therapeutically relevant molecules, particularly kinase and PARP inhibitors. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that drive reaction success and efficiency.

Key Structural Features & Strategic Advantages:

  • Ortho-Aldehyde: A highly reactive functional group positioned for intramolecular cyclization reactions and for introducing steric constraints that can enhance selectivity for a biological target.

  • Tertiary Amine (Piperazine N4): The ethyl-substituted nitrogen acts as a key basic center, crucial for salt formation and improving the pharmacokinetic profile of a final drug compound.[5]

  • Nucleophilic Nitrogen (Piperazine N1): The linkage to the phenyl ring provides a stable anchor, while the overall piperazine moiety can engage in crucial hydrogen bonding interactions within a receptor's binding pocket.[6]

Physicochemical Properties & Synthesis

Compound Properties
PropertyValue
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Appearance Pale yellow oil or low-melting solid (Predicted)
CAS Number Not assigned
Solubility Soluble in most organic solvents (DCM, MeOH, DMSO)
Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most direct route to 2-(4-Ethylpiperazin-1-yl)benzaldehyde is via a nucleophilic aromatic substitution (SNAr) reaction. This method leverages an electron-deficient aromatic ring, activated by the ortho-formyl group, to facilitate substitution by the secondary amine of 1-ethylpiperazine. 2-Fluorobenzaldehyde is the preferred starting material due to the high electronegativity of fluorine, which makes it an excellent leaving group in SNAr reactions.[7]

G cluster_start Starting Materials cluster_reagents Reagents A 2-Fluorobenzaldehyde E SₙAr Reaction (e.g., 100-120 °C, 12-24h) A->E B 1-Ethylpiperazine B->E C K₂CO₃ (Base) C->E D DMSO (Solvent) D->E F Work-up & Purification (Aqueous extraction, Chromatography) E->F G 2-(4-Ethylpiperazin-1-yl)benzaldehyde F->G

Caption: Proposed synthetic workflow for 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, approx. 0.5 M), add 1-ethylpiperazine (1.2 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium cation without interfering with the nucleophile. K₂CO₃ is a mild base sufficient to scavenge the HF byproduct without promoting side reactions of the aldehyde.

  • Reaction Execution: Heat the reaction mixture to 110 °C under a nitrogen atmosphere and stir vigorously for 16-24 hours.

  • Monitoring: Track the consumption of 2-fluorobenzaldehyde using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

Core Applications & Protocols in Medicinal Chemistry

The aldehyde functional group is a linchpin for a multitude of synthetic transformations. Below are protocols for key reactions that leverage 2-(4-Ethylpiperazin-1-yl)benzaldehyde as a scaffold for building complex, drug-like molecules.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds A 2-(4-Ethylpiperazin-1-yl) benzaldehyde B Reductive Amination A->B + R-NH₂ + Reducing Agent C Wittig Reaction A->C + Phosphonium Ylide D Friedländer Annulation A->D + α-Methylene Ketone + Catalyst E Substituted Amines B->E F Stilbene Derivatives C->F G Quinoline Derivatives D->G

Caption: Key reactions for scaffold diversification using the title building block.

Protocol: Reductive Amination

Reductive amination is one of the most robust and widely used methods for forming C-N bonds, enabling the coupling of the building block to a primary or secondary amine of another molecular fragment.[8] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions.[9]

Application Focus: Synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted amine linkage to a heterocyclic core.[10][11]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

    • Causality Note: The acid catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Safety Note: The addition may be exothermic and cause slight gas evolution. Ensure adequate ventilation.

  • Reaction Execution: Stir the reaction at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or preparative HPLC.

Protocol: Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, specifically by reacting an aldehyde with a phosphorus ylide.[12] This reaction allows for the extension of the molecular scaffold, often to introduce a linker or a group that can occupy a specific hydrophobic pocket in a protein target.[13][14]

Application Focus: Creating stilbene-like cores or vinyl-linked heterocycles.

Experimental Protocol:

  • Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 1 hour at 0 °C to generate the colored ylide.

  • Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 eq) in anhydrous THF.

  • Reaction Execution: Cool the aldehyde solution to 0 °C and add the pre-formed ylide solution dropwise via cannula. Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality Note: The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[15]

  • Monitoring: Follow the reaction progress by TLC, observing the consumption of the aldehyde and the formation of a new, less polar spot.

  • Work-up: Quench the reaction with water. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexanes) or by column chromatography.

Protocol: Friedländer Annulation

The Friedländer synthesis is a classic, efficient method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[16] By using our ortho-substituted benzaldehyde, we can synthesize novel, densely functionalized quinoline scaffolds.

Application Focus: Building novel heterocyclic cores for anticancer and antimicrobial agents. The quinoline scaffold is a privileged structure in medicinal chemistry.[17]

Experimental Protocol:

  • Reaction Setup: In a sealable reaction vessel, combine 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 eq), an α-methylene ketone (e.g., cyclohexanone or ethyl acetoacetate, 1.2 eq), and a catalyst.

    • Catalyst Choice: For base-catalyzed conditions, use potassium hydroxide (KOH, 2.0 eq) in ethanol. For acid-catalyzed conditions, use p-toluenesulfonic acid (p-TsOH, 0.2 eq) in toluene.[18]

  • Reaction Execution:

    • (Base-catalyzed): Reflux the mixture in ethanol for 8-16 hours.

    • (Acid-catalyzed): Reflux the mixture in toluene with a Dean-Stark apparatus to remove water for 12-24 hours.

    • Causality Note: The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration (aromatization). The choice of catalyst can influence reaction rates and substrate compatibility.[19][20]

  • Monitoring: Monitor the reaction by LC-MS for the formation of the quinoline product, identified by its characteristic mass.

  • Work-up:

    • (Base-catalyzed): Cool the reaction, neutralize with dilute HCl, and extract with DCM.

    • (Acid-catalyzed): Cool the reaction, wash with saturated NaHCO₃ solution, and extract with ethyl acetate.

  • Purification: Dry the combined organic extracts over Na₂SO₄, concentrate, and purify by column chromatography to isolate the substituted quinoline.

Case Study: Synthesis of a Hypothetical PARP Inhibitor Scaffold

The piperazine moiety is a common feature in Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[21][22][23] This hypothetical workflow demonstrates how 2-(4-Ethylpiperazin-1-yl)benzaldehyde can serve as a key starting material.

G A 2-(4-Ethylpiperazin-1-yl) benzaldehyde C Aldol Condensation (Piperidine, EtOH, Reflux) A->C B 3-Oxo-2,3-dihydro- benzofuran-7-carboxamide B->C D Crude PARP Inhibitor Scaffold C->D E Purification (Crystallization or Chromatography) D->E F Final PARP Inhibitor Scaffold E->F

Caption: Hypothetical workflow for a PARP inhibitor scaffold synthesis.

This synthesis is based on established methods for creating the core of many PARP inhibitors, which often involves a condensation reaction between a substituted benzaldehyde and a lactam-containing fragment.[21] The 2-(4-ethylpiperazin-1-yl) group is installed to occupy a specific region of the PARP enzyme's active site, enhancing binding affinity and modulating physicochemical properties.

Safety and Handling

  • General: Handle 2-(4-Ethylpiperazin-1-yl)benzaldehyde and all associated reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aldehydes: Aldehydes can be irritants and sensitizers. Avoid inhalation of vapors and contact with skin and eyes.

  • Piperazines: Piperazine derivatives can be corrosive and may cause skin irritation.

  • Reagents: Handle strong bases (n-BuLi), reducing agents (NaBH(OAc)₃), and solvents with care according to their specific Safety Data Sheet (SDS) guidelines.

References

  • Patel, M. R., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. Available at: [Link]

  • University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2020). Reductive aminations of benzaldehyde. Available at: [Link]

  • University of Wisconsin-Stout. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • ResearchGate. (2017). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

  • Nemetova, U., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
  • Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Available at: [Link]

  • YouTube. (2022). The Wittig Reaction. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. Available at: [Link]

  • Autechaux. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Institutes of Health. Available at: [Link]

  • ResearchGate. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2022). National Institutes of Health. Available at: [Link]

  • ResearchGate. (2002). Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019). PubMed. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available at: [Link]

  • ResearchGate. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Available at: [Link]

  • Penjišević, J. Z., et al. (2019). Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. Journal of the Serbian Chemical Society.
  • Bentham Science. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Available at: [Link]

  • ResearchGate. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available at: [Link]

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [https://www.researchgate.net/publication/380757279_Exploring_the_Chemistry_and_Biological_Activities_of_Piperazine_Derivatives_in_Medicinal_Chemistry]([Link]_ Derivatives_in_Medicinal_Chemistry)

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Available at: [Link]

Sources

Application

Application Notes and Protocols: 2-(4-Ethylpiperazin-1-yl)benzaldehyde in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Piperazine-Benzaldehyde Scaffold Nitrogen-containing heterocyclic compounds form the backbone of a significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine-Benzaldehyde Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a significant portion of FDA-approved pharmaceuticals and biologically active natural products.[1] Among the myriad of scaffolds available to medicinal chemists, the quinazoline nucleus stands out for its broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The synthesis of diverse quinazoline libraries is, therefore, a cornerstone of modern drug discovery.[4] 2-(4-Ethylpiperazin-1-yl)benzaldehyde has emerged as a particularly valuable building block in this endeavor. Its unique bifunctional nature, possessing both a reactive aldehyde group and a versatile piperazine moiety, allows for the construction of complex heterocyclic systems through various synthetic strategies, most notably multicomponent reactions (MCRs).[5] MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity from simple starting materials.[5][6] This guide provides an in-depth exploration of the applications of 2-(4-Ethylpiperazin-1-yl)benzaldehyde in heterocyclic synthesis, with a focus on practical, field-proven protocols and the underlying mechanistic principles.

Chemical Properties and Reactivity Profile

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a substituted aromatic aldehyde with the molecular formula C₁₃H₁₈N₂O. The key to its synthetic utility lies in the interplay between its two primary functional groups:

  • The Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack, making it an ideal reaction partner in condensations, reductive aminations, and various cyclization reactions.[7] Its position ortho to the piperazine substituent can also influence its reactivity and the stereochemical outcome of certain reactions.

  • The Piperazine Moiety: The tertiary amine of the ethylpiperazine group can act as a base or a nucleophile, depending on the reaction conditions. More importantly, it serves as a key pharmacophoric element in many drug molecules, contributing to aqueous solubility and the ability to form crucial interactions with biological targets. The ethyl group provides a degree of lipophilicity.

Table 1: Physicochemical Properties of 2-(4-Ethylpiperazin-1-yl)benzaldehyde and Related Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(4-Ethylpiperazin-1-yl)benzaldehyde1016830-68-9C₁₃H₁₈N₂O218.3
2-(4-Methylpiperazin-1-yl)benzaldehyde85803-62-9C₁₂H₁₆N₂O204.27[8]
2-(4-Acetylpiperazin-1-yl)benzaldehyde1021240-06-1C₁₃H₁₆N₂O₂232.28[9]
4-(4-Ethylpiperazin-1-yl)benzaldehyde197638-76-9C₁₃H₁₈N₂O218.3[10]
4-(4-Isopropylpiperazin-1-yl)benzaldehyde197638-78-1C₁₄H₂₀N₂O232.32[11]

Application in Multicomponent Synthesis of Quinazoline Derivatives

A powerful application of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is in the one-pot synthesis of quinazoline derivatives. Quinazolines are a prominent class of nitrogen-containing heterocycles with significant therapeutic potential.[2] The following protocol details a microwave-assisted, multicomponent reaction for the synthesis of 2,4-disubstituted-1,2-dihydroquinazolines.

Protocol 1: Microwave-Assisted Synthesis of 2-(4-Ethylpiperazin-1-yl)phenyl-Substituted Dihydroquinazolines

This protocol is adapted from established methods for the multicomponent synthesis of dihydroquinazolines.[4]

Objective: To synthesize a 2-(2-(4-ethylpiperazin-1-yl)phenyl)-4-aryl-1,2-dihydroquinazoline derivative via a one-pot, three-component reaction.

Materials:

  • 2-(4-Ethylpiperazin-1-yl)benzaldehyde

  • 2-Aminobenzophenone (or a substituted analog)

  • Urea

  • Ethanol (absolute)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial, combine 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1 mmol), 2-aminobenzophenone (1 mmol), and urea (1.5 mmol).

  • Add 3 mL of absolute ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-20 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 20 mL of cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Expected Outcome: The desired 2,4-disubstituted-1,2-dihydroquinazoline product is typically obtained in good to excellent yields.

Causality and Mechanistic Insights:

This reaction proceeds through a tandem mechanism. Initially, the aldehyde reacts with urea to form an intermediate that then condenses with the 2-aminobenzophenone. Microwave irradiation significantly accelerates the reaction rate by providing efficient and uniform heating. Urea serves as the source of the second nitrogen atom in the quinazoline ring.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 2-(4-Ethylpiperazin-1-yl)benzaldehyde D Microwave Irradiation (120°C, 15-20 min) A->D B 2-Aminobenzophenone B->D C Urea C->D E 2,4-Disubstituted Dihydroquinazoline D->E

Caption: Workflow for the microwave-assisted synthesis of dihydroquinazolines.

Synthesis of Thiazole-Piperazine Hybrids

The piperazine moiety of 2-(4-Ethylpiperazin-1-yl)benzaldehyde can be leveraged in the synthesis of hybrid molecules containing multiple heterocyclic systems. Thiazole-piperazine conjugates have shown promise as antiplasmodial agents.[12] While the direct use of 2-(4-Ethylpiperazin-1-yl)benzaldehyde in this specific context is not explicitly detailed in the provided search results, a general protocol for the synthesis of piperazine-tethered thiazoles can be adapted.

Protocol 2: Synthesis of a Thiazole-Piperazine Derivative (Conceptual)

This protocol outlines a conceptual pathway for incorporating the 2-(4-ethylpiperazin-1-yl) moiety into a thiazole scaffold.

Objective: To synthesize a 2-amino-4-((4-(2-formylphenyl)-1-ethylpiperazin-1-yl)methyl)thiazole derivative.

Part A: Synthesis of N-(2-(4-Ethylpiperazin-1-yl)benzyl)acetamide

  • To a solution of 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1 mmol) in methanol (10 mL), add ammonium acetate (5 mmol) and sodium cyanoborohydride (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude amine, add acetic anhydride (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL).

  • Stir at room temperature for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate to obtain the acetylated product.

Part B: Thiazole Ring Formation

  • The product from Part A can then be subjected to a Hantzsch-type thiazole synthesis with a suitable α-haloketone to construct the desired thiazole-piperazine hybrid.

G A 2-(4-Ethylpiperazin-1-yl)benzaldehyde B Reductive Amination A->B NH₄OAc, NaBH₃CN C N-Acetylation B->C Ac₂O, Et₃N D Intermediate Amide C->D E Hantzsch Thiazole Synthesis D->E α-haloketone F Thiazole-Piperazine Hybrid E->F

Caption: Conceptual workflow for the synthesis of a thiazole-piperazine hybrid.

Trustworthiness and Self-Validation

The protocols described are based on well-established synthetic transformations in heterocyclic chemistry.[4][13] The reliability of these methods is high, provided that the starting materials are of good purity and the reaction conditions are carefully controlled.

Self-Validation Checklist:

  • Purity of Starting Materials: Confirm the purity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde and other reagents by NMR or LC-MS before use.

  • Reaction Monitoring: Closely monitor the progress of the reactions using TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Product Characterization: Thoroughly characterize the final products using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.

  • Yield Optimization: For each new substrate, it may be necessary to optimize the reaction conditions (temperature, solvent, catalyst loading) to maximize the yield.

Conclusion and Future Perspectives

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds, particularly those with therapeutic potential. Its utility in multicomponent reactions allows for the rapid and efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this and related scaffolds, as well as the exploration of the biological activities of the resulting heterocyclic compounds. The continued application of such efficient synthetic strategies will undoubtedly accelerate the discovery of new and effective therapeutic agents.[5]

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI.
  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Deriv
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • 4-(4-Ethylpiperazin-1-yl)benzaldehyde. Labsolu.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI.
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2026). RSC Publishing.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Synthesis of Quinazoline and Quinazolinone Deriv
  • 4-(4-Methylpiperazin-1-yl)benzaldehyde. PubChem.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2025).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2025). MDPI.
  • Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)
  • Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. (2022). Impactfactor.
  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. (2024). NIH.
  • 4-(4-Acetylpiperazin-1-yl)sulfonylbenzaldehyde. PubChem.
  • Benzaldehyde. PubChem.
  • 4-(4-Isopropylpiperazin-1-yl)benzaldehyde. PubChem.
  • Methyl (3Z)-3-[({4-[2-(4-ethylpiperazin-1-yl)-N-methylacetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.
  • 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde. PubChem.
  • 2-(4-Methylpiperazin-1-yl)benzaldehyde. Sigma-Aldrich.
  • 2-(4-Acetylpiperazin-1-yl)benzaldehyde. BLD Pharm.
  • Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacryl
  • 4-((4-Methylpiperazin-1-yl)sulfonyl)benzaldehyde. PubChem.
  • 4-(4-Methylpiperazin-1-yl)benzaldehyde. PubChem.
  • 4-(4-Acetylpiperazin-1-yl)benzaldehyde. MySkinRecipes.

Sources

Method

Application Notes and Protocols for the Preparation of Schiff Bases using 2-(4-Ethylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides detailed protocols and scientific insights into the use of 2-(4-Ethylpiperazin-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed protocols and scientific insights into the use of 2-(4-Ethylpiperazin-1-yl)benzaldehyde as a versatile building block for the synthesis of novel Schiff bases. The inclusion of the N-ethylpiperazine moiety offers a unique combination of steric and electronic properties, making the resulting Schiff bases and their derivatives promising candidates for applications in medicinal chemistry and catalysis.

Scientific Rationale: The Significance of the 2-(4-Ethylpiperazin-1-yl) Moiety

The strategic placement of the 4-ethylpiperazin-1-yl group at the ortho position of the benzaldehyde ring imparts several key features to the resulting Schiff bases:

  • Enhanced Solubility: The piperazine ring, particularly when N-alkylated, can improve the solubility of the molecule in a wider range of solvents, which is advantageous for both reaction setup and biological testing.

  • Modulation of Electronic Properties: The tertiary amine of the piperazine ring is an electron-donating group, which can influence the reactivity of the aldehyde and the electronic properties of the final Schiff base.

  • Coordination Sites for Metal Complexes: The presence of multiple nitrogen atoms (the imine nitrogen and the two nitrogens of the piperazine ring) provides multiple potential coordination sites for metal ions. This makes these Schiff bases excellent ligands for the synthesis of metal complexes with potential catalytic or therapeutic properties.[1]

  • Pharmacokinetic and Pharmacodynamic Influence: In the context of drug development, the piperazine ring is a well-known pharmacophore that can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The N-ethyl group can further fine-tune these properties.[2]

Synthesis of the Precursor: 2-(4-Ethylpiperazin-1-yl)benzaldehyde

The synthesis of the title aldehyde can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a suitable leaving group, such as a halogen, from an aromatic ring by a nucleophile.[3][4] In this case, 2-fluorobenzaldehyde is a suitable starting material due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

G cluster_0 Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Reaction Reaction 2-Fluorobenzaldehyde->Reaction N-Ethylpiperazine N-Ethylpiperazine N-Ethylpiperazine->Reaction Product 2-(4-Ethylpiperazin-1-yl)benzaldehyde Reaction->Product Base K2CO3 or other base Base->Reaction Solvent DMSO or DMF Solvent->Reaction

Caption: Synthetic route to the title aldehyde.

Protocol for the Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

This protocol is based on established methods for similar nucleophilic aromatic substitution reactions.[5][6]

Materials:

  • 2-Fluorobenzaldehyde

  • N-Ethylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), N-ethylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable volume of DMSO or DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Preparation of Schiff Bases: General Principles and Protocol

The formation of a Schiff base is a condensation reaction between a primary amine and an aldehyde or ketone, resulting in the formation of an imine or azomethine group (-C=N-).[7] The reaction is typically reversible and is often carried out in a protic solvent like ethanol or methanol, sometimes with the addition of a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the dehydration step.[8][9]

G cluster_1 Schiff Base Formation Aldehyde 2-(4-Ethylpiperazin-1-yl)benzaldehyde Condensation Condensation Aldehyde->Condensation Amine Primary Amine (R-NH2) Amine->Condensation Schiff_Base Schiff Base Condensation->Schiff_Base Water H2O Condensation->Water - H2O

Sources

Application

Application Notes and Protocols for the Antiviral Research of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Piperazine-Benzaldehyde Scaffolds in Antiviral Drug Discovery The relentless emergence of novel and drug-resist...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Piperazine-Benzaldehyde Scaffolds in Antiviral Drug Discovery

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative approach to antiviral drug discovery. Within this landscape, heterocyclic compounds, particularly those containing piperazine moieties, have garnered significant attention for their diverse pharmacological activities. The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is a prevalent scaffold in many commercially available drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] When coupled with a benzaldehyde moiety, this structure presents a versatile platform for chemical modification and the potential for interaction with various biological targets.

While direct antiviral studies on 2-(4-Ethylpiperazin-1-yl)benzaldehyde are not extensively documented in publicly available literature, the broader class of piperazine derivatives has shown promise in antiviral research. Studies have demonstrated the antiviral potential of piperazine-containing compounds against a range of viruses, including Potato Virus Y (PVY), Zika virus (ZIKV), SARS-CoV-2, and Influenza A virus (IAV). These findings provide a strong rationale for the investigation of novel derivatives such as 2-(4-Ethylpiperazin-1-yl)benzaldehyde as potential antiviral agents.

These application notes provide a comprehensive guide for researchers to systematically evaluate the in vitro antiviral activity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. The following protocols are designed to be robust and adaptable, allowing for the determination of the compound's efficacy and cytotoxicity, which are critical early indicators of its therapeutic potential.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, a thorough understanding of the test compound's physicochemical properties is essential for accurate and reproducible results. For novel compounds like 2-(4-Ethylpiperazin-1-yl)benzaldehyde, experimental determination of properties such as solubility and stability in relevant solvents and media is crucial.

Table 1: Predicted Physicochemical Properties of Similar Piperazine-Benzaldehyde Derivatives

Property4-(4-Methylpiperazin-1-yl)benzaldehyde[2]4-(4-Isopropylpiperazin-1-yl)benzaldehyde[3]
Molecular Weight 204.27 g/mol 232.32 g/mol
Molecular Formula C12H16N2OC14H20N2O
XLogP3-AA 1.32.1
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 33

Note: These are computed properties from PubChem and should be used as a reference. Experimental validation is recommended.

Protocol 1: Compound Solubilization and Stock Solution Preparation

  • Solvent Selection: Initially, attempt to dissolve 2-(4-Ethylpiperazin-1-yl)benzaldehyde in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4][5] If solubility is an issue, other organic solvents such as ethanol may be tested.

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to the desired concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the compound from the stock solution in the appropriate cell culture medium.[4][5] It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the assay wells is non-toxic to the cells (typically ≤ 0.5%).

Core Experimental Workflow for Antiviral Evaluation

The primary goal of the initial in vitro evaluation is to determine the compound's ability to inhibit viral replication without causing significant harm to the host cells. This is achieved through a series of cell-based assays.[6][7]

Antiviral_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Prioritization cluster_2 Phase 3: Mechanistic Studies (for promising compounds) A Cytotoxicity Assay (CC50) C Calculate Selectivity Index (SI) SI = CC50 / EC50 A->C B Antiviral Efficacy Assay (EC50) (e.g., CPE Reduction) B->C D Virus Yield Reduction Assay C->D If SI is high E Plaque Reduction Assay D->E F Time-of-Addition Assay D->F

Figure 1: A generalized workflow for the in vitro evaluation of novel antiviral compounds.

Protocol 2: Cytotoxicity Assay (CC50 Determination)

The objective of this assay is to determine the concentration of the test compound that is toxic to the host cells.[4]

Materials:

  • Susceptible host cell line for the virus of interest (e.g., Vero, MDCK, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • 2-(4-Ethylpiperazin-1-yl)benzaldehyde stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^4 cells per well). Incubate at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of 2-(4-Ethylpiperazin-1-yl)benzaldehyde in the assay medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.[4]

  • Treatment: After 24 hours, remove the culture medium from the plates and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antiviral Efficacy Assay (EC50 Determination) by CPE Reduction

This assay measures the ability of the test compound to inhibit the cytopathic effect (CPE) of the virus.[8][9]

Materials:

  • Materials from the Cytotoxicity Assay

  • A well-characterized laboratory strain of the virus to be tested

  • Known antiviral drug as a positive control (e.g., Remdesivir for SARS-CoV-2)

  • Crystal violet staining solution (optional)

Procedure:

  • Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.

  • Virus Infection and Treatment: After 24 hours, remove the cell culture medium. Add 50 µL of assay medium containing the desired virus concentration (multiplicity of infection - MOI). Then, add 50 µL of the serially diluted 2-(4-Ethylpiperazin-1-yl)benzaldehyde to the wells.

  • Controls:

    • Virus Control: Wells with virus-infected but untreated cells.

    • Cell Control: Wells with uninfected, untreated cells.

    • Positive Control: Wells with virus-infected cells treated with a known antiviral drug.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE (typically 48-72 hours).[4]

  • CPE Inhibition Measurement: Assess the viability of the cells in each well using a cell viability reagent or by staining with crystal violet.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Table 2: Example Data Presentation for Antiviral Screening

Compound Concentration (µM)% Cell Viability (CC50)% CPE Inhibition (EC50)
10015.298.5
5045.895.1
2588.985.3
12.595.160.7
6.2598.335.2
3.12599.510.1
Calculated Value CC50 = 55 µM EC50 = 10 µM
Selectivity Index (SI) \multicolumn{2}{c}{5.5 }

Advanced Mechanistic Assays

For compounds that demonstrate a promising selectivity index (typically SI > 10), further assays can be employed to elucidate the mechanism of action.

Protocol 4: Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the compound.[8]

  • Infect cell monolayers in the presence of serial dilutions of the compound, as in the CPE reduction assay.

  • After the incubation period, collect the supernatant from each well.

  • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

  • The EC50 is the concentration of the compound that reduces the viral yield by 50%.

Protocol 5: Plaque Reduction Assay

This is a standard method to quantify infectious virus titers and can also be used to determine the EC50.[8][10]

  • Cell monolayers in 6- or 12-well plates are infected with a known amount of virus.

  • The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without various concentrations of the test compound.

  • After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

  • Plaques (zones of cell death) are counted, and the percentage of plaque reduction is calculated relative to the untreated virus control.

Protocol 6: Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle at which the compound exerts its effect.[8]

Time_of_Addition cluster_0 Viral Replication Cycle cluster_1 Compound Addition Timepoints A Attachment & Entry B Replication C Assembly & Release T1 Pre-infection T1->A Inhibits Attachment/Entry T2 During infection T2->B Inhibits Replication T3 Post-infection T3->C Inhibits Assembly/Release

Figure 2: Conceptual diagram of a time-of-addition experiment to identify the stage of viral replication inhibited by a compound.

Procedure:

  • The compound is added to cell cultures at different time points relative to viral infection:

    • Pre-treatment: Compound is added and removed before infection (to test for effects on the cell).

    • Co-treatment: Compound is added along with the virus (to test for inhibition of attachment and entry).

    • Post-treatment: Compound is added at various times after infection (to test for inhibition of replication, assembly, or release).

  • Viral yield is quantified at the end of the experiment. The time point at which the compound loses its antiviral efficacy provides insight into its mechanism of action.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-(4-Ethylpiperazin-1-yl)benzaldehyde as a potential antiviral agent. A systematic approach, beginning with cytotoxicity and efficacy screening, followed by more detailed mechanistic studies for promising candidates, is essential for advancing our understanding of this and related compounds. The data generated will be crucial for making informed decisions about further preclinical development, including structure-activity relationship (SAR) studies and evaluation in animal models of viral disease.

References

  • Cao J, Isaacson J, Patick AK, Blair WS. Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery. [Link]

  • VirusBank Platform. Cell-based assays. [Link]

  • Zhang, L., et al. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology. [Link]

  • Protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]

  • Protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Creative Diagnostics. Cell-based ELISA for Antiviral Research. [Link]

  • ResearchGate. Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]

  • Krol, E., et al. In vitro methods for testing antiviral drugs. Postepy Higieny i Medycyny Doswiadczalnej. [Link]

  • Li, Y., et al. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. [Link]

  • Laturwale, S. K. J. S., et al. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Shahar Yar, M., et al. Synthesis and evaluation of in vitro antiviral activity of 2-[3-(substituted phenyl)-4,5-dihydro-1H-5- pyrazolyl)benzofuran-3-yl chloride derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. [Link]

  • Patel, N., et al. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • MDPI. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]

  • PubMed Central. A Comparative Study of Virucidal and Virustatic Multivalent Entry Inhibitors. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • PubMed. A Literature Review Focusing on the Antiviral Activity of[6][8][10] and[4][6][8]-triazoles. [Link]

  • Antiviral Agents – Benzazine Derivatives. [Link]

  • PubMed Central. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde. [Link]

  • PubChem. 4-(4-Isopropylpiperazin-1-yl)benzaldehyde. [Link]

  • PubChem. 4-(4-Propan-2-ylpiperazin-1-yl)sulfonylbenzaldehyde. [Link]

  • PubChem. 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde. [Link]

  • MySkinRecipes. 4-(4-Acetylpiperazin-1-yl)benzaldehyde. [Link]-benzaldehyde-129439)

Sources

Method

Application Notes and Protocols for 2-(4-Ethylpiperazin-1-yl)benzaldehyde Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Piperazine-Benzaldehyde Scaffold The 2-(4-ethylpiperazin-1-yl)benzaldehyde scaffold represents a promising ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Piperazine-Benzaldehyde Scaffold

The 2-(4-ethylpiperazin-1-yl)benzaldehyde scaffold represents a promising chemotype in modern medicinal chemistry, particularly in the discovery of novel enzyme inhibitors. The inherent structural features of this scaffold—a reactive aldehyde group for derivatization, a piperazine ring known to interact with various biological targets, and an ethyl group that can influence selectivity and pharmacokinetic properties—make it an attractive starting point for developing targeted therapeutics.[1] Derivatives of this core structure have shown significant inhibitory activity against key enzymes implicated in neurological disorders, such as Monoamine Oxidases (MAO) and Acetylcholinesterase (AChE).[2][3]

Monoamine oxidase inhibitors are effective in treating depression and neurodegenerative conditions like Parkinson's disease.[4][5] Similarly, acetylcholinesterase inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[6] The versatility of the 2-(4-ethylpiperazin-1-yl)benzaldehyde core allows for the generation of diverse chemical libraries, enabling the fine-tuning of inhibitory potency and selectivity.

These application notes provide a comprehensive guide for researchers engaged in the synthesis, characterization, and evaluation of 2-(4-ethylpiperazin-1-yl)benzaldehyde derivatives as enzyme inhibitors. The following sections detail synthetic protocols, in vitro enzyme inhibition assays, and guidance on data interpretation and structure-activity relationship (SAR) analysis.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 2-(4-ethylpiperazin-1-yl)benzaldehyde and its subsequent derivatization are critical first steps in the exploration of their therapeutic potential. The following protocols are based on established methodologies for analogous compounds and can be adapted by researchers.

Protocol 1: Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

This protocol describes a nucleophilic aromatic substitution reaction to synthesize the core scaffold.

Rationale: This method is widely applicable for the synthesis of aryl piperazines from a fluorinated aromatic precursor. The electron-withdrawing nature of the aldehyde group activates the ortho-position for nucleophilic attack by the secondary amine of N-ethylpiperazine.

Materials:

  • 2-Fluorobenzaldehyde

  • N-Ethylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMF, add N-ethylpiperazine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-ethylpiperazin-1-yl)benzaldehyde.

Protocol 2: Derivatization via Condensation Reaction (e.g., Schiff Base Formation)

The aldehyde functionality of the core scaffold is a versatile handle for creating a diverse library of derivatives. One common approach is the formation of Schiff bases through condensation with primary amines.

Rationale: Schiff base formation is a robust and high-yielding reaction that allows for the introduction of a wide range of substituents, enabling extensive SAR studies.

Materials:

  • 2-(4-Ethylpiperazin-1-yl)benzaldehyde

  • Substituted primary amine (e.g., aniline, benzylamine derivatives)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-(4-ethylpiperazin-1-yl)benzaldehyde (1.0 eq) in ethanol.

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired Schiff base derivative.

G cluster_synthesis Synthetic Workflow Start 2-Fluorobenzaldehyde + N-Ethylpiperazine Core 2-(4-Ethylpiperazin-1-yl)benzaldehyde Start->Core Nucleophilic Aromatic Substitution Derivative Schiff Base Derivative Core->Derivative Condensation Amine Primary Amine (R-NH2) Amine->Derivative

Caption: Synthetic pathway for 2-(4-ethylpiperazin-1-yl)benzaldehyde and its derivatives.

Enzyme Inhibition Assays

Based on the known activities of similar piperazine-containing compounds, Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) are key targets for derivatives of 2-(4-ethylpiperazin-1-yl)benzaldehyde.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a high-throughput method to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.[1]

Principle: MAO catalyzes the oxidative deamination of a monoamine substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (MAO-B specific)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Positive controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of substrates, Amplex® Red, HRP, and positive controls.

    • On the day of the assay, prepare a working solution of the detection reagent containing Amplex® Red and HRP in MAO Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of MAO Assay Buffer to each well.

    • Add 2 µL of test compound dilutions (in DMSO) or positive controls to the respective wells.

    • Add 25 µL of MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately add 50 µL of the detection reagent working solution.

  • Measurement:

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) kinetically for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G cluster_mao_assay MAO Inhibition Assay Workflow Reagents Prepare Reagents: Enzyme, Substrate, Test Compound, Buffer Incubation1 Pre-incubate Enzyme with Test Compound Reagents->Incubation1 Reaction Add Substrate & Detection Reagent Incubation1->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Workflow for the in vitro MAO inhibition assay.

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[7]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Positive control: Donepezil or Galanthamine

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplates

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of ATChI, DTNB, and the positive control in the buffer.

  • Assay Protocol:

    • In each well, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound at various concentrations.

    • Add 10 µL of the AChE enzyme solution.

    • Incubate at 37°C for 15 minutes.

    • Add 20 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATChI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Data Presentation and Interpretation

Systematic presentation of inhibition data is crucial for comparing the potency and selectivity of the synthesized derivatives.

Table 1: Representative Inhibitory Activities of Piperazine-Containing Derivatives against MAO-A and MAO-B

Note: The following data are for illustrative purposes, based on published results for structurally related piperazine derivatives, and should be used as a reference for formatting and interpreting your own experimental data.

Compound IDR-Group on Benzaldehyde RingMAO-A IC₅₀ (µM)[8]MAO-B IC₅₀ (µM)[2]Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
Ref-Moclobemide -6.061>100>16.5
Ref-Selegiline ->1000.08<0.0008
Derivative A 4-Cl0.0572.50.023
Derivative B 3-CF₃, 4-F39.90.7156.2
Derivative C 2-F, 5-Br17.81.1116.0
Derivative D 2,4-di-F6.6720.40.33
Table 2: Representative Inhibitory Activities of Piperazine-Containing Derivatives against Acetylcholinesterase (AChE)

Note: The following data are for illustrative purposes, based on published results for structurally related piperazine derivatives, and should be used as a reference for formatting and interpreting your own experimental data.

Compound IDR-Group on DerivativeAChE IC₅₀ (µM)[3][6]
Ref-Donepezil -0.022
Derivative E 2-Cl on benzylpiperazine0.91
Derivative F 3-F on benzoylpiperazine0.0071
Derivative G 4-OCH₃ on benzoylpiperazine0.0203
Derivative H 3-OCH₃ on benzylpiperazine5.5

Structure-Activity Relationship (SAR) Insights

The analysis of how structural modifications affect inhibitory activity is fundamental to rational drug design.

For MAO Inhibition:

  • Substituents on the Benzaldehyde Ring: The nature and position of substituents on the phenyl ring significantly influence both potency and selectivity. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, often enhance MAO-B inhibitory activity.[2]

  • Piperazine Moiety: The basic nitrogen of the piperazine ring is often crucial for interaction with the active site of MAO enzymes. The ethyl group on the piperazine may contribute to favorable hydrophobic interactions.

For AChE Inhibition:

  • Aromatic Interactions: The benzaldehyde-derived portion of the molecule can engage in π-π stacking interactions with aromatic residues in the active site of AChE, such as tryptophan and tyrosine.

  • Influence of Substituents: Both electron-withdrawing (e.g., F, Cl) and electron-donating (e.g., OCH₃) groups can enhance inhibitory potency, suggesting that electronic and steric factors play a complex role in binding.[6][9] The position of the substituent is also critical, with meta and para positions often showing favorable effects.[9][10]

G cluster_sar Structure-Activity Relationship (SAR) Logic Core 2-(4-Ethylpiperazin-1-yl)benzaldehyde Core Scaffold R_Group Modification of R-Group on Phenyl Ring Core->R_Group Potency Change in Inhibitory Potency (IC50) R_Group->Potency Selectivity Alteration of Enzyme Selectivity (e.g., MAO-A vs. MAO-B) R_Group->Selectivity

Sources

Application

Application Notes &amp; Protocols: Utilizing 2-(4-Ethylpiperazin-1-yl)benzaldehyde in Fragment-Based Drug Discovery

Introduction: The Rise of Reversible Covalent Fragments in Drugging the Proteome Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of early-stage drug discovery by offering an efficient path to novel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Reversible Covalent Fragments in Drugging the Proteome

Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of early-stage drug discovery by offering an efficient path to novel chemical matter for challenging biological targets.[1] By screening low molecular weight compounds (typically <300 Da), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS), often yielding hits with high ligand efficiency.[2][3] Recently, the strategic use of reactive, or covalent, fragments has gained significant traction. These fragments form a covalent bond with a nucleophilic amino acid residue on the target protein, a strategy that can lead to high potency, prolonged duration of action, and the ability to target shallow or cryptic binding pockets often considered "undruggable".[2]

This guide focuses on the application of 2-(4-Ethylpiperazin-1-yl)benzaldehyde , a reactive fragment with the potential for reversible covalent modification of lysine residues. The aldehyde "warhead" can react with the primary amine of a lysine side chain to form a Schiff base, a type of reversible covalent bond.[4] This reversibility offers a compelling balance between the high target occupancy of covalent inhibitors and a potentially more favorable safety profile compared to irreversible binders.[5]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize 2-(4-Ethylpiperazin-1-yl)benzaldehyde in an FBDD campaign. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical data analysis required for hit validation and characterization.

Chemical & Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is foundational to a successful FBDD campaign.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂OPubChem
Molecular Weight 218.29 g/mol PubChem
XLogP3 1.7PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 3PubChem

The properties of 2-(4-Ethylpiperazin-1-yl)benzaldehyde align well with the "Rule of Three" often applied in FBDD, suggesting good potential for development into a lead compound.[3]

Principle of Action: Reversible Covalent Targeting of Lysine

The electrophilic aldehyde group of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is the key to its reactivity. It can undergo a nucleophilic attack from the ε-amino group of a lysine residue within a protein's binding pocket, forming a tetrahedral intermediate that then dehydrates to a Schiff base (imine).[4]

This reaction is reversible, and its equilibrium is pH-dependent. Mildly acidic to neutral conditions (pH 6-7) generally favor Schiff base formation, as protonation of the hydroxyl intermediate facilitates dehydration, while at lower pH, the amine nucleophile can become protonated, slowing the initial attack.[4][6]

The piperazine moiety provides desirable physicochemical properties, including aqueous solubility, and offers a vector for synthetic elaboration to improve potency and selectivity once a hit is identified.

Experimental Workflows & Protocols

An FBDD campaign utilizing a reactive fragment like 2-(4-Ethylpiperazin-1-yl)benzaldehyde requires a multi-faceted approach, integrating primary screening, hit validation, and detailed characterization.

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Characterization cluster_3 Phase 4: Lead Generation synthesis Synthesis & QC of 2-(4-Ethylpiperazin-1-yl)benzaldehyde primary_screen Primary Screen (e.g., Intact Protein MS) synthesis->primary_screen Fragment Stock ortho_screen Orthogonal Screen (e.g., SPR or NMR) primary_screen->ortho_screen Preliminary Hits reactivity_assay Selectivity Assay (Glutathione Reactivity) ortho_screen->reactivity_assay site_mapping Site of Modification (Peptide Mapping MS/MS) reactivity_assay->site_mapping Validated Hits kinetics Kinetic Analysis (kinact/KI) site_mapping->kinetics structural Structural Biology (X-ray Crystallography) kinetics->structural synthesis_dev Analogue Synthesis & Structure-Activity Relationship (SAR) structural->synthesis_dev

Caption: FBDD workflow for 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Protocol 1: Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

This protocol is a representative synthetic route based on analogous reactions.[7][8]

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Ethylpiperazine

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add 1-ethylpiperazine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Primary Screening by Intact Protein Mass Spectrometry

Objective: To identify covalent binding of the fragment to the target protein by detecting a mass shift corresponding to the fragment's molecular weight.

Materials:

  • Purified target protein (at a concentration of 5-10 µM)

  • 2-(4-Ethylpiperazin-1-yl)benzaldehyde stock solution (100 mM in DMSO)

  • Screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • LC-MS system equipped with a Q-TOF or Orbitrap mass analyzer

Procedure:

  • Prepare a working solution of the fragment at 100x the final screening concentration in the screening buffer. A typical final screening concentration for a covalent fragment is 100-500 µM.

  • In a microtiter plate, add the target protein to the screening buffer to a final concentration of 5-10 µM.

  • Add the 100x fragment working solution to the protein solution (e.g., 1 µL of 10 mM fragment to 99 µL of protein solution for a final fragment concentration of 100 µM). Include a DMSO-only control.

  • Incubate the plate at room temperature for a defined period (e.g., 1, 4, and 24 hours) to assess time-dependent covalent modification.

  • After incubation, quench the reaction if necessary (e.g., by adding formic acid to 0.1%).

  • Analyze the samples by LC-MS. The LC method should be optimized for protein separation.

  • Deconvolute the resulting mass spectra to determine the intact mass of the protein.

  • Look for a mass increase of approximately 218.14 Da (the mass of the fragment minus the mass of water lost during Schiff base formation) in the fragment-treated samples compared to the DMSO control.[9]

Protocol 3: Hit Validation by Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of the fragment and to characterize the kinetics of the interaction (both the initial non-covalent binding and the covalent modification step).[10]

Materials:

  • SPR instrument and sensor chips (e.g., Biacore with a CM5 chip)

  • Target protein

  • Amine coupling kit for protein immobilization

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Serial dilutions of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol.

  • Prepare a series of dilutions of the fragment in running buffer.

  • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

  • Monitor the binding response in real-time.

  • Analyze the resulting sensorgrams using a two-state reaction model (A + B ↔ AB -> AB*) to separate the initial reversible binding (Kᵢ) from the rate of covalent bond formation (kᵢₙₐ꜀ₜ).[10] This allows for the calculation of the overall binding efficiency (kᵢₙₐ꜀ₜ/Kᵢ).

Protocol 4: Selectivity Assessment - Glutathione Reactivity Assay

Objective: To assess the intrinsic reactivity of the fragment by measuring its rate of reaction with glutathione (GSH), a biological thiol. Fragments with very high reactivity towards GSH may be promiscuous and lead to off-target toxicity.[11]

Materials:

  • 2-(4-Ethylpiperazin-1-yl)benzaldehyde

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a solution of the fragment (e.g., 100 µM) and GSH (e.g., 1 mM) in PBS.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and analyze it by LC-MS.

  • Monitor the depletion of the fragment peak and the appearance of the GSH-adduct peak.

  • Calculate the half-life (t₁/₂) of the fragment in the presence of GSH. A moderate half-life is generally preferred, indicating that the fragment is reactive enough to bind its target but not so reactive as to be non-specific.[11]

Protocol 5: Identification of Modification Site by Peptide Mapping Mass Spectrometry

Objective: To identify the specific lysine residue(s) modified by the fragment.

Materials:

  • Fragment-modified protein sample from the primary screen

  • Unmodified control protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Denature the protein samples (modified and control) with a chaotropic agent (e.g., urea).

  • Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAA.

  • Digest the proteins with trypsin overnight at 37 °C.

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Search the MS/MS data against the protein sequence database using software that allows for variable modifications.[12] Specify a mass modification on lysine corresponding to the mass of the fragment minus water (+201.14 Da for the Schiff base).

  • Identify the peptide(s) containing the modified lysine residue(s). The MS/MS spectrum should contain fragment ions that confirm the location of the modification.

Caption: Mechanism of reversible Schiff base formation.

Concluding Remarks: From Fragment Hit to Lead Candidate

The identification of a validated, selective, and site-specific hit with 2-(4-Ethylpiperazin-1-yl)benzaldehyde is a significant milestone in an FBDD campaign. The subsequent steps involve leveraging structural information, often from X-ray crystallography, to guide the synthetic elaboration of the fragment.[13] The ethylpiperazine moiety serves as an excellent handle for this "fragment growing" phase, where chemists can synthesize analogues to improve non-covalent interactions with the protein, thereby enhancing both potency (Kᵢ) and overall efficacy (kᵢₙₐ꜀ₜ/Kᵢ). Throughout this process, it is crucial to continually monitor for potential liabilities such as off-target reactivity and cytotoxicity using appropriate cell-based assays.[14][15]

By combining the principles of fragment-based discovery with the targeted nature of covalent inhibition, 2-(4-Ethylpiperazin-1-yl)benzaldehyde represents a valuable tool for developing novel therapeutics against a wide range of protein targets.

References

  • Mader, L. K., & Keillor, J. W. (2025).
  • De meester, J. (2024). Re: What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? ResearchGate. Retrieved from [Link]

  • CRELUX. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. CRELUX.
  • Nara, S. J., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology.
  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • Van der Vlag, R., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals.
  • Kathman, S. G., et al. (2015). A small molecule that switches a ubiquitin-conjugating enzyme from a trans to a cis-specific modifier. Journal of the American Chemical Society.
  • ECHEMI. (n.d.).
  • Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita.
  • WuXi AppTec. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. WuXi AppTec.
  • Naeem, A. (2024). Re: What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar [Video]. YouTube.
  • Zhang, Y., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols.
  • G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). G-Biosciences.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • Aganitha AI Inc. (2024, November 22). Covalent binder design with Gen AI & FBDD. Aganitha AI Inc.
  • Royal Society of Chemistry. (n.d.). Computational and biophysical methods for the discovery and optimization of covalent drugs.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific.
  • Domingues, M. R. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
  • Domainex. (n.d.). GSH Reactivity Assay. Domainex.
  • LibreTexts Chemistry. (2024, June 9). 3.4: Different Cytotoxicity Assays. Chemistry LibreTexts.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Antibodies.com.
  • Alderson, N. L., et al. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Journal of the American Society for Mass Spectrometry.
  • Abcam. (n.d.). Cytotoxicity assay selection guide. Abcam.
  • Zee, B. M., & Garcia, B. A. (2014). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry.
  • BMG Labtech. (2025, July 28).
  • MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI.
  • University of Cambridge. (n.d.). 9 - Mass Spectrometry in Fragment-Based Drug Discovery. University of Cambridge.
  • ResearchGate. (n.d.). | A flowchart of FBDD. The steps required in FBDD are listed....
  • National Institutes of Health. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC.
  • Penjišević, J. Z., et al. (2019). Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. Journal of the Serbian Chemical Society.
  • Shuai, Z., et al. (2014). Systematic Analysis of Reactivities and Fragmentation of Glutathione and Its Isomer GluCysGly. Journal of The American Society for Mass Spectrometry.
  • Bentham Science. (2022, January 13). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Bentham Science.
  • AMSBIO. (n.d.).
  • G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). G-Biosciences.
  • ResearchGate. (n.d.). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes.
  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
  • Mouse Metabolic Phenotyping Centers. (2013, April 3).
  • Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
  • CrystalsFirst. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC.
  • MedchemExpress. (n.d.). Fragment-Based Drug Development. MedchemExpress.
  • Leukocare. (n.d.).
  • ResearchGate. (2018, February 18). Does Schiff's base formation happens in pH 9.5/10?
  • MDPI. (2022, June 2). Rigid Schiff Base Complex Supermolecular Aggregates as a High-Performance pH Probe: Study on the Enhancement of the Aggregation-Caused Quenching (ACQ)

Sources

Method

The Versatile Scaffold: 2-(4-Ethylpiperazin-1-yl)benzaldehyde in the Development of Advanced Imaging Probes

Introduction: A Privileged Structure for Cellular Interrogation In the intricate world of cellular biology, fluorescent imaging probes are indispensable tools that illuminate the complex machinery of life. The rational d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Structure for Cellular Interrogation

In the intricate world of cellular biology, fluorescent imaging probes are indispensable tools that illuminate the complex machinery of life. The rational design of these molecular spies is paramount to their success, requiring a delicate balance of photophysical performance, biological targeting, and analyte-specific responsiveness. Within the vast arsenal of synthetic building blocks, 2-(4-ethylpiperazin-1-yl)benzaldehyde has emerged as a particularly valuable scaffold. Its unique combination of a reactive aldehyde for versatile fluorophore construction and a protonatable ethylpiperazine moiety for organelle-specific targeting and pH sensing provides a powerful platform for developing sophisticated imaging agents.

This comprehensive guide delves into the application of 2-(4-ethylpiperazin-1-yl)benzaldehyde in the design and synthesis of advanced imaging probes. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and showcase the utility of these probes in visualizing the dynamic microenvironments within living cells, with a particular focus on lysosomal pH monitoring.

Core Principles: Why 2-(4-Ethylpiperazin-1-yl)benzaldehyde?

The efficacy of this scaffold hinges on the synergistic interplay between its two key functional components: the benzaldehyde and the ethylpiperazine ring.

  • The Aldehyde Handle: The aldehyde group is a cornerstone of synthetic organic chemistry, renowned for its ability to participate in a wide range of carbon-carbon bond-forming reactions. Specifically, it is an ideal electrophile for the Knoevenagel condensation , a reaction with an active methylene compound. This reaction is exceptionally well-suited for probe development as it extends the π-conjugated system of a fluorophore, directly influencing its spectral properties. This provides a straightforward and efficient method for coupling the benzaldehyde unit to a variety of fluorescent reporters.[1][2]

  • The Ethylpiperazine Moiety: A Dual-Function Element: The ethylpiperazine group is the key to the scaffold's biological utility.

    • Lysosomotropism: The piperazine ring, a weakly basic amine, is a well-established lysosome-targeting group.[3][4] In the relatively neutral pH of the cytoplasm (pH ~7.4), the piperazine is partially protonated. However, upon trafficking to the acidic lumen of the lysosome (pH ~4.5-5.5), it becomes fully protonated.[5] This protonation "traps" the probe within the lysosome, leading to its accumulation in this specific organelle.

    • pH-Sensing Mechanism: The tertiary amine of the piperazine ring can act as an electron donor. When linked to a suitable fluorophore (an electron acceptor), it can quench fluorescence through a process called Photoinduced Electron Transfer (PET) .[4][6] In a neutral or basic environment, the lone pair of electrons on the nitrogen is available to initiate PET, resulting in a "fluorescence-off" state. In an acidic environment, such as the lysosome, the nitrogen is protonated. This protonation withdraws the lone pair, inhibiting the PET process and leading to a significant increase in fluorescence intensity—a "fluorescence-on" signal.[6] This pH-dependent switching mechanism is the basis for its application as a lysosomal pH probe.

The following diagram illustrates the fundamental design and sensing mechanism of a probe derived from this scaffold.

Figure 1. General Structure and pH-Sensing Mechanism cluster_probe Probe Structure cluster_mechanism pH Sensing via Photoinduced Electron Transfer (PET) Scaffold 2-(4-Ethylpiperazin-1-yl)benzaldehyde Moiety Fluorophore Fluorophore (e.g., Naphthalimide) Scaffold->Fluorophore Knoevenagel Condensation Neutral_pH Neutral pH (~7.4) Piperazine Unprotonated PET_On PET Occurs Fluorescence OFF Neutral_pH->PET_On Acidic_pH Acidic pH (~4.5) Piperazine Protonated PET_Off PET Inhibited Fluorescence ON Acidic_pH->PET_Off

Caption: General structure and pH-sensing mechanism of the probe.

Application & Protocol: Synthesis of a Lysosome-Targeting pH Probe

Here, we present a detailed protocol for the synthesis of a representative lysosome-targeting pH probe, Lyso-EPN (Lysosomal Ethyl-Piperazine Naphthalimide) , through the Knoevenagel condensation of 2-(4-ethylpiperazin-1-yl)benzaldehyde with an N-functionalized 1,8-naphthalimide derivative.

Part 1: Synthesis of the Precursor 2-(4-Ethylpiperazin-1-yl)benzaldehyde

This protocol is adapted from established methods for the N-arylation of piperazines.[7]

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Ethylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-ethylpiperazine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to dissolve the reagents.

  • Add 2-fluorobenzaldehyde (1.0 equivalent) to the stirring mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(4-ethylpiperazin-1-yl)benzaldehyde as a pale yellow oil.

Part 2: Synthesis of the Lyso-EPN Probe via Knoevenagel Condensation

This protocol utilizes a base-catalyzed Knoevenagel condensation.[1]

Materials:

  • 2-(4-Ethylpiperazin-1-yl)benzaldehyde (from Part 1)

  • N-butyl-4-ethynyl-1,8-naphthalimide (or other suitable active methylene naphthalimide derivative)

  • Piperidine (catalyst)

  • Ethanol, absolute

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-(4-ethylpiperazin-1-yl)benzaldehyde (1.0 equivalent) and the N-alkyl-1,8-naphthalimide derivative (1.0 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the formation of the brightly colored product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then hexane to remove impurities.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography.

  • Dry the purified Lyso-EPN probe under vacuum.

Figure 2. Synthetic Workflow for Lyso-EPN Probe Start1 2-Fluorobenzaldehyde Precursor_Synth Step 1: N-Arylation (K₂CO₃, DMF, 120°C) Start1->Precursor_Synth Start2 1-Ethylpiperazine Start2->Precursor_Synth Precursor 2-(4-Ethylpiperazin-1-yl)benzaldehyde Precursor_Synth->Precursor Probe_Synth Step 2: Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Precursor->Probe_Synth Start3 N-Alkyl-1,8-Naphthalimide (Active Methylene) Start3->Probe_Synth Probe Lyso-EPN Probe Probe_Synth->Probe Purification Purification (Filtration/Chromatography) Probe->Purification Final_Product Pure Lyso-EPN Purification->Final_Product

Caption: Synthetic workflow for the Lyso-EPN probe.

Characterization and Performance Data

The synthesized Lyso-EPN probe should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS). Its photophysical properties and pH response are critical for its function as an imaging agent.

Table 1: Representative Photophysical and Sensing Properties of Lyso-EPN
ParameterValue (in pH 7.4 Buffer)Value (in pH 4.5 Buffer)Reference Method
Absorption Max (λ_abs) ~430 nm~435 nmUV-Vis Spectroscopy
Emission Max (λ_em) ~535 nm~535 nmFluorescence Spectroscopy
Fluorescence Quantum Yield (Φ_F) < 0.05> 0.40Relative method using a standard[3][4]
Stokes Shift ~105 nm~100 nmCalculated from λ_abs and λ_em
pKa -~5.2Henderson-Hasselbalch plot[8]
Fluorescence Fold-Change -> 8-fold increaseFluorescence Spectroscopy

Note: These are expected values based on similar naphthalimide-piperazine probes. Actual values must be determined experimentally.[5][6]

Protocol: Live-Cell Imaging of Lysosomal pH

This protocol outlines the steps for using the Lyso-EPN probe to visualize lysosomes and monitor their pH in cultured mammalian cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lyso-EPN probe stock solution (1 mM in DMSO)

  • Confocal laser scanning microscope

  • Glass-bottom imaging dishes

Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom imaging dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 60-80% confluency.

  • Probe Loading:

    • Prepare a working solution of Lyso-EPN by diluting the DMSO stock solution into pre-warmed serum-free DMEM to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the Lyso-EPN working solution to the cells and incubate for 30 minutes at 37°C.[9]

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells twice with warm PBS to remove any excess, non-internalized probe.

    • Add fresh, pre-warmed imaging medium (phenol red-free DMEM) to the cells.

  • Fluorescence Microscopy:

    • Immediately transfer the imaging dish to the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Excite the Lyso-EPN probe using a 405 nm or 488 nm laser line.

    • Collect the fluorescence emission using a filter set appropriate for the probe's emission spectrum (e.g., 500-550 nm).[9]

    • Acquire images using low laser power to minimize phototoxicity and photobleaching. The bright, punctate staining pattern is indicative of lysosomal localization.

  • (Optional) Co-localization Study: To confirm lysosomal localization, cells can be co-stained with a commercially available lysosomal tracker (e.g., LysoTracker™ Red) according to the manufacturer's protocol. Dual-channel imaging should show significant overlap between the Lyso-EPN signal and the commercial tracker.[6]

Figure 3. Experimental Workflow for Live-Cell Imaging Cell_Culture 1. Plate HeLa Cells on Imaging Dish Probe_Loading 2. Incubate with Lyso-EPN (1-5 µM, 30 min) Cell_Culture->Probe_Loading Washing 3. Wash with PBS (2x) Probe_Loading->Washing Imaging 4. Add Imaging Medium Washing->Imaging Microscopy 5. Confocal Microscopy (Ex: 405 nm, Em: 500-550 nm) Imaging->Microscopy Analysis 6. Image Analysis (Punctate Staining) Microscopy->Analysis

Caption: Experimental workflow for live-cell imaging.

Conclusion and Future Outlook

2-(4-Ethylpiperazin-1-yl)benzaldehyde represents a highly effective and synthetically accessible building block for the creation of sophisticated fluorescent probes. The inherent lysosomotropic and pH-responsive properties of the ethylpiperazine moiety, combined with the versatile reactivity of the aldehyde group, enable the straightforward development of "turn-on" sensors for acidic organelles. The protocols detailed herein provide a robust framework for the synthesis, characterization, and application of these powerful tools.

Future developments may involve coupling this scaffold to fluorophores with near-infrared (NIR) emission to improve tissue penetration for in vivo imaging, or incorporating additional recognition motifs to create multi-analyte probes that can simultaneously report on pH and other lysosomal components like specific enzymes or metal ions. The continued exploration of this versatile scaffold will undoubtedly lead to new and innovative probes that further unravel the complexities of cellular function and disease.

References

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550.

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS-Publikationsserver der BAM.

  • Dwivedi, B. K., et al. (2021). AIE active piperazine appended naphthalimide-BODIPYs: photophysical properties and applications in live cell lysosomal tracking. Analyst, 146(15), 4839-4848.

  • Kim, H. N., et al. (2016). Bis(Naphthalimide-Piperazine)-Based Off-On Fluorescent Probe for Acids. Journal of Fluorescence, 26(3), 807-811.

  • BenchChem (2025). Application Notes: 1,8-Naphthalimide Probes in Live Cell Imaging & Microscopy. BenchChem.

  • BenchChem (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. BenchChem.

  • Mishra, A., et al. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. Molecules, 28(3), 1253.

  • BenchChem (2025). Application Notes and Protocols: Synthesis of Fluorescent Probes Utilizing 3-Bromo-1H-indole-2-carbaldehyde. BenchChem.

  • Reineke, S., et al. (2015). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Physiology, 6, 28.

  • Tocris Bioscience. Fluorescent Lysosome Probes. Tocris Bioscience.

  • Albrecht, J. H., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR Protocols, 1(2), 100119.

  • de la Serna, J. B., et al. (2021). Current methods to analyze lysosome morphology, positioning, motility and function. Journal of Cell Science, 134(15), jcs258611.

  • Liu, Y., et al. (2023). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Molecules, 28(15), 5849.

  • Thermo Fisher Scientific. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3. Thermo Fisher Scientific.

  • Zhang, Y., et al. (2024). Deciphering the photophysical properties of naphthalimide derivative using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 26(4), 3027-3034.

  • Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4.

  • Sanaullah, et al. (2021). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Organic & Biomolecular Chemistry, 19(26), 5760-5783.

  • Horiba. A Guide to Recording Fluorescence Quantum Yields. Horiba.

  • Edinburgh Instruments. Relative Quantum Yield. Edinburgh Instruments.

  • Agilent. Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Agilent Technologies.

  • Li, H., et al. (2015). Highly sensitive naphthalimide-based fluorescence polarization probe for detecting cancer cells. ACS Applied Materials & Interfaces, 7(18), 9874-9881.

  • Byrne, D. P., et al. (2024). Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3. ChemRxiv.

  • Liu, X., et al. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS Sensors, 5(11), 3333-3345.

  • Walsh, S. P., et al. (2018). Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones. Organic Letters, 20(4), 1252-1255.

  • Panda, G., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.

  • Organic Syntheses. N-BENZOYLPYRROLIDINE. Organic Syntheses.

  • Grabchev, I., et al. (2012). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 8, 1528-1536.

  • Fedko, N. F., & Anikin, V. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(4), 5-13.

  • Khan, I., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6599.

  • Li, C., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(49), 36041-36045.

Sources

Application

Topic: Synthetic Routes to Novel Compounds Using 2-(4-Ethylpiperazin-1-yl)benzaldehyde

An Application Note for Advanced Synthetic Chemistry Abstract The 2-(4-ethylpiperazin-1-yl)benzaldehyde scaffold is a highly valuable building block in modern medicinal chemistry and materials science. The presence of a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthetic Chemistry

Abstract

The 2-(4-ethylpiperazin-1-yl)benzaldehyde scaffold is a highly valuable building block in modern medicinal chemistry and materials science. The presence of a reactive aldehyde group ortho to a sterically accessible and pharmacologically significant ethylpiperazine moiety offers a versatile platform for the synthesis of complex molecular architectures.[1] The piperazine ring, in particular, is a privileged structure known to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point for various biological targets.[1] This application note provides detailed protocols and mechanistic insights for leveraging this unique starting material in several powerful synthetic transformations, including reductive amination, the Pictet-Spengler reaction, and the Ugi four-component reaction, to generate diverse libraries of novel compounds.

Introduction: The Strategic Value of the Piperazine-Benzaldehyde Core

The strategic placement of an aldehyde and a tertiary amine within the same molecule creates a synthon ripe for intramolecular and multicomponent reactions. The electron-donating nature of the piperazine group can influence the reactivity of the aromatic ring, while the aldehyde serves as a linchpin for C-C and C-N bond formation. Compounds derived from this core are of significant interest for targeting G-protein coupled receptors, ion channels, and enzymes, where the ethylpiperazine group can act as a basic handle for salt formation or as a key pharmacophoric element. This guide is designed for researchers in drug discovery and synthetic chemistry, offering robust and reproducible methods to explore the chemical space accessible from this versatile precursor.

Synthesis of the Core Building Block: 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Before exploring its applications, a reliable synthesis of the title compound is paramount. A common and effective method is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of similar arylpiperazine compounds.[2][3] The reaction proceeds by displacing a fluoride atom from 2-fluorobenzaldehyde with 1-ethylpiperazine, a reaction driven by the electron-withdrawing effect of the adjacent aldehyde group.

Materials and Reagents

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
2-FluorobenzaldehydeC₇H₅FO124.111.24 g10.0 mmol
1-EthylpiperazineC₆H₁₄N₂114.191.26 g11.0 mmol
Potassium CarbonateK₂CO₃138.212.76 g20.0 mmol
Dimethylformamide (DMF)C₃H₇NO73.0920 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 2-fluorobenzaldehyde (10.0 mmol), 1-ethylpiperazine (11.0 mmol), and potassium carbonate (20.0 mmol).

  • Add anhydrous DMF (20 mL) and equip the flask with a reflux condenser under a nitrogen atmosphere.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes).

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(4-ethylpiperazin-1-yl)benzaldehyde as a pale yellow oil.

Key Synthetic Transformations and Protocols

The true utility of 2-(4-ethylpiperazin-1-yl)benzaldehyde is realized in its conversion to more complex and functionally diverse molecules. The following sections detail three high-impact synthetic strategies.

Reductive Amination: A Gateway to Substituted Amines

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an iminium ion intermediate followed by its in-situ reduction.[4][5] This one-pot procedure is highly efficient for creating secondary and tertiary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the protonated imine over the starting aldehyde.[4]

G Aldehyde 2-(4-Ethylpiperazin-1-yl)benzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Amine Primary/Secondary Amine (R-NH₂) Amine->Imine   + H⁺ Product N-Substituted Product Imine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Reduction G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization & Rearomatization Aldehyde Aldehyde Imine Iminium Ion Aldehyde->Imine Tryptamine Tryptamine Tryptamine->Imine   + H⁺, -H₂O Spiro Spirocyclic Intermediate Imine->Spiro Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Spiro->Product Rearomatization (-H⁺)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Welcome to the technical support center for the synthesis and optimization of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important building block. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve optimal reaction outcomes.

I. Introduction to the Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The most common and efficient method for its preparation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde) and N-ethylpiperazine. This reaction is renowned for its functional group tolerance and broad applicability in C-N bond formation.[1][2]

The core of a successful synthesis lies in the careful selection and optimization of several key parameters: the palladium catalyst (a combination of a palladium precursor and a ligand), the base, the solvent, and the reaction temperature. Understanding the interplay of these factors is critical to maximizing yield and purity while minimizing side reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Q1: What are the key physical and chemical properties of 2-(4-Ethylpiperazin-1-yl)benzaldehyde?

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from similar compounds.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C13H18N2O[3]
Molecular Weight 218.29 g/mol Calculated
Appearance Likely a pale yellow to brown oil or low melting solidAnalogy to similar N-arylpiperazines
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene)General solubility of N-arylpiperazines
Stability Phenyl piperazines can be susceptible to degradation over long-term storage.[4] It is recommended to store the compound under an inert atmosphere at low temperatures.[4][5]

Q2: What are the recommended storage conditions for 2-(4-Ethylpiperazin-1-yl)benzaldehyde?

To ensure the long-term stability of 2-(4-Ethylpiperazin-1-yl)benzaldehyde, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[5] Exposure to light, air, and moisture should be minimized to prevent oxidation of the aldehyde and potential degradation of the piperazine ring.

Q3: Which aryl halide is the best starting material: 2-chlorobenzaldehyde, 2-bromobenzaldehyde, or 2-iodobenzaldehyde?

The reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the trend: I > Br > Cl.[6]

  • 2-Iodobenzaldehyde: Will be the most reactive, allowing for milder reaction conditions (lower temperature, lower catalyst loading). However, it is also the most expensive and may be less commercially available.

  • 2-Bromobenzaldehyde: Offers a good balance of reactivity and cost, making it a common choice for this type of transformation.

  • 2-Chlorobenzaldehyde: Is the least reactive and will likely require more forcing conditions (higher temperature, higher catalyst loading, and a more specialized ligand) to achieve good conversion.[7] However, it is the most cost-effective starting material.

For initial optimizations, 2-bromobenzaldehyde is a practical starting point.

Q4: Can I use a different base other than the one suggested in the protocol?

Yes, the choice of base is critical and can be adjusted. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are highly effective.[6] However, if your substrate has base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed, often requiring higher reaction temperatures to achieve comparable reaction rates.[8][9]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Use a palladium precatalyst (e.g., a G3 or G4 palladacycle) which forms the active catalyst more reliably than sources like Pd(OAc)2. If using a Pd(II) source, ensure your reaction conditions promote its reduction to Pd(0).[1][8]

  • Inappropriate Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For the coupling of a secondary amine like N-ethylpiperazine, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally effective.[8] It may be necessary to screen a few different ligands to find the optimal one for your specific conditions.

  • Insufficiently Anhydrous/Anoxic Conditions: Water and oxygen can deactivate the palladium catalyst.

    • Solution: Ensure that your solvent is anhydrous and that all glassware is oven-dried. The reaction should be set up under an inert atmosphere (argon or nitrogen). Degas the solvent by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures for Buchwald-Hartwig aminations range from 80-120 °C.

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions:

  • Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced, removing the halogen and replacing it with a hydrogen atom.

    • Solution: This side reaction can sometimes be suppressed by changing the ligand or the base. A less sterically demanding ligand or a weaker base might be beneficial.

  • Decomposition of Starting Material or Product: The aldehyde functionality can be sensitive to strong bases and high temperatures.

    • Solution: Consider using a weaker base like Cs2CO3 or K3PO4.[9] Also, monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.

  • Formation of Di-arylated Piperazine (if using piperazine): If piperazine is used with the intention of subsequent ethylation, di-arylation can be a significant byproduct.

    • Solution: Use a large excess of piperazine (5-10 equivalents) to statistically favor mono-arylation. Alternatively, use a mono-protected piperazine, such as N-Boc-piperazine, and deprotect after the coupling reaction.

Problem 3: Difficult Purification of the Final Product

Possible Causes & Solutions:

  • Co-elution of Product with Starting Materials or Byproducts: The polarity of the product may be similar to that of the impurities.

    • Solution:

      • Acid-Base Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

      • Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape and resolution of basic compounds on silica gel.

  • Residual Palladium Catalyst: The final product may be contaminated with palladium.

    • Solution: After the reaction, filter the crude mixture through a pad of Celite® or silica gel to remove the bulk of the palladium catalyst. If further removal is needed, specialized scavengers can be employed.

IV. Experimental Protocols & Workflows

A. General Protocol for the Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde via Buchwald-Hartwig Amination

This protocol provides a general starting point and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • N-Ethylpiperazine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 2.4 mol% - if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to make a ~0.2 M solution)

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add 2-bromobenzaldehyde, the palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and add the anhydrous, degassed toluene via syringe.

  • Add N-ethylpiperazine via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Troubleshooting and Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction conditions.

Optimization_Workflow start Low Yield or Incomplete Reaction catalyst Check Catalyst System (Precatalyst & Ligand) start->catalyst Initial Check conditions Evaluate Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions If catalyst is appropriate sub_catalyst Screen alternative ligands (e.g., RuPhos) Use a modern precatalyst (G3/G4) catalyst->sub_catalyst purification Review Purification Strategy conditions->purification If reaction proceeds but yield is low post-purification sub_conditions Try a weaker base (e.g., Cs2CO3) Ensure anhydrous solvent Optimize temperature (80-120 °C) conditions->sub_conditions success Optimized Reaction purification->success If pure product is obtained sub_purification Employ acid-base extraction Optimize chromatography eluent purification->sub_purification sub_catalyst->conditions Re-evaluate sub_conditions->start Re-run reaction Purification_Workflow crude Crude Reaction Mixture filtration Filter through Celite® to remove Palladium crude->filtration extraction Aqueous Workup (Water & Brine Wash) filtration->extraction acid_base Acid-Base Extraction (Optional) - Extract with 1M HCl - Basify aqueous layer - Re-extract with organic solvent extraction->acid_base If impurities are non-basic drying Dry organic layer (e.g., Na2SO4) extraction->drying If impurities are removed acid_base->drying concentration Concentrate under reduced pressure drying->concentration chromatography Flash Column Chromatography (e.g., Hexanes/Ethyl Acetate +/- Triethylamine) concentration->chromatography final_product Pure 2-(4-Ethylpiperazin-1-yl)benzaldehyde chromatography->final_product

General purification strategy for the target compound.

V. References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.

  • Supporting Information for a relevant chemical synthesis. (n.d.).

  • Electronic Supplementary Information. (2016). The Royal Society of Chemistry.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis.

  • Fisher Scientific. (2014). Safety Data Sheet.

  • ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2.

  • PubChemLite. (n.d.). 2-(4-ethylpiperazin-1-yl)benzaldehyde (C13H18N2O).

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination - Reagent Guides.

  • Sci-Hub. (n.d.). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines.

  • Google Patents. (n.d.). US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

  • MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

  • RSC Publishing. (2020). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction.

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.

  • European Patent Office. (n.d.). EP 0145334 A2 - Benzaldehyde derivative and process for its preparation.

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

  • Sci-Hub. (n.d.). Synthesis of 2‐Alkyl‐Substituted Benzimidazoles by Thermal Decomposition of 2‐Azidobenzenamines in thePresence of an Aldehyde.

Sources

Optimization

Technical Support Center: Purification of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Introduction Welcome to the technical support guide for the purification of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This molecule is a key intermediate in the development of various pharmaceutical agents, and its purity i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This molecule is a key intermediate in the development of various pharmaceutical agents, and its purity is paramount for reliable downstream applications and regulatory compliance. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during its purification. We will move beyond simple protocols to explain the chemical principles behind each step, providing a robust framework for troubleshooting and method optimization.

Part 1: Core Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and queries that arise when handling the crude product.

Question: My initial analysis (TLC, LC-MS, ¹H NMR) of the crude product shows a complex mixture. What are the most probable impurities?

Answer: The impurity profile of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is heavily dependent on its synthetic route. However, several common classes of impurities are consistently observed:

  • Unreacted Starting Materials: Depending on the synthesis, you may see residual 1-ethylpiperazine or a halogenated benzaldehyde precursor (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde).

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, especially under non-inert conditions, leading to the formation of 2-(4-ethylpiperazin-1-yl)benzoic acid. This is often a primary cause for slow or failed subsequent reactions.[1][2]

  • Side-Reaction Products: In syntheses involving nucleophilic aromatic substitution, impurities from side-reactions can occur.[3]

  • Residual Solvents: Solvents used in the synthesis or initial workup (e.g., Toluene, DMF, THF) may be present.[4][5]

Question: My compound appears as a yellow to brown oil, but literature suggests related compounds can be solids. What does this indicate?

Answer: The physical state of this compound can be sensitive to purity. While the analogous 2-(4-methylpiperazin-1-yl)benzaldehyde is a low-melting solid (m.p. 44°C), the ethyl derivative may exist as a viscous oil or a semi-solid at room temperature, especially when impure. The presence of solvents or impurities often results in a lower melting point or prevents crystallization altogether, manifesting as an oil. A successful purification should yield a product that is lighter in color and may solidify upon standing or cooling.

Question: The compound seems to degrade over time in storage. What are the optimal storage conditions?

Answer: Long-term stability requires mitigating oxidation and hydrolysis. The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid. We strongly recommend the following storage protocol:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Temperature: Store at low temperatures, preferably refrigerated (2-8°C).

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light and air.

Part 2: Detailed Purification Protocols & Troubleshooting

This section provides step-by-step methodologies for the most effective purification techniques, complete with troubleshooting guides in a Q&A format.

Method A: Flash Column Chromatography

Flash chromatography is a highly versatile technique for separating the target compound from impurities with different polarities.[6][7] However, the basic nature of the piperazine ring requires special consideration to avoid common pitfalls.

  • Stationary Phase Selection: Use standard silica gel (230-400 mesh) for most applications.[8] If severe streaking persists, consider using basic alumina.

  • Solvent System Selection: A common starting point is a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes.

  • Eluent Modification (Crucial Step): To prevent peak tailing, add a small amount of a basic modifier to your mobile phase. A typical addition is 0.5-1% triethylamine (NEt₃) or a 1% solution of ammonium hydroxide in methanol.

  • Column Packing: Pack the column using the "wet" method with your starting eluent (e.g., Hexanes/EtOAc 9:1 + 1% NEt₃).

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). This typically provides superior resolution compared to injecting a concentrated solution ("wet loading").

  • Elution: Run the column, collecting fractions and monitoring by TLC or LC-MS.

  • Post-Processing: Combine the pure fractions and remove the solvent in vacuo. To remove the triethylamine, the residue can be co-evaporated with a low-boiling solvent like DCM several times.

  • Q: My compound is streaking badly on the TLC plate and column, giving poor separation. Why?

    • A: This is a classic sign of strong interaction between the basic piperazine nitrogen and the acidic silanol (-SiOH) groups on the silica surface. The triethylamine or ammonia you add acts as a competitive base, saturating these acidic sites and allowing your compound to elute symmetrically.

  • Q: I'm still not getting separation from a non-polar impurity. What should I do?

    • A: If increasing the polarity of the eluent causes your product to elute with the impurity, you need to change the solvent selectivity. Instead of a Hexanes/EtOAc system, try a DCM/MeOH system. The different hydrogen bonding capabilities of methanol can significantly alter the elution profile.

Method B: Purification via Sodium Bisulfite Adduct Formation

This is a highly specific and effective chemical method for isolating aldehydes from non-aldehyde impurities.[9] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt adduct, which can be easily separated.[10][11]

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[9] Add this solution to a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously for 5-10 minutes. A white precipitate of the adduct may form.[11]

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate or DCM) and deionized water. Shake and separate the layers. The bisulfite adduct of your aldehyde will be in the aqueous phase, while non-aldehyde impurities remain in the organic layer.[10]

  • Washing: Re-extract the aqueous layer with the organic solvent one more time to remove any lingering impurities. Discard the organic layers.

  • Aldehyde Regeneration: Place the aqueous layer containing the adduct back into the separatory funnel. Add an equal volume of fresh organic solvent. Slowly add a strong base, such as 50% NaOH solution, dropwise until the pH of the aqueous layer is >12 (confirm with pH paper).[10] This reverses the reaction and regenerates the free aldehyde.

  • Final Extraction: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers and extract the aqueous phase two more times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Q: I'm not seeing any precipitate, and my aldehyde is not moving into the aqueous layer. What went wrong?

    • A: There are several possibilities: 1) Your sodium bisulfite solution may be old and has oxidized; always use a freshly prepared, saturated solution.[10] 2) Insufficient contact time or agitation; ensure vigorous shaking to maximize the interfacial reaction. 3) For some sterically hindered aldehydes, the reaction can be slow or unfavorable, though this is less common for benzaldehydes.

  • Q: My final yield is very low after regenerating the aldehyde. Where could my product have gone?

    • A: The most common cause is incomplete regeneration. Ensure the pH is strongly basic (pH > 12) to fully decompose the adduct.[10] Another possibility is the formation of a stable emulsion during extraction after basification; adding brine can help break this up. Finally, ensure you have thoroughly extracted the aqueous layer (at least 3 times) after regeneration to recover all the product.

Part 3: Data Summary & Visualization

To assist in selecting the optimal purification strategy, the following table summarizes the key attributes of each method.

Table 1: Comparison of Purification Methods
FeatureFlash ChromatographyBisulfite Adduct Formation
Selectivity Based on polarity.Highly specific for aldehydes.
Common Impurities Removed Starting materials, non-polar byproducts.Non-aldehyde impurities (e.g., starting materials, oxidation to acid).
Typical Purity >95-99%>98%
Scalability Excellent, from mg to kg.Good, but can be cumbersome with large volumes of aqueous waste.
Key Advantage Good for resolving complex mixtures.Excellent for removing stubborn non-aldehyde impurities.
Key Disadvantage Requires basic modifier; solvent usage.Multi-step process; not effective for removing other aldehyde impurities.
Visual Workflow Diagrams (Graphviz)

selection_guide start Crude Product Analysis (TLC/LC-MS) q1 Are major impurities non-aldehydic? start->q1 q2 Does compound streak on silica TLC? q1->q2 No bisulfite Use Bisulfite Adduct Purification q1->bisulfite Yes chrom_std Standard Column Chromatography (e.g., Hex/EtOAc) q2->chrom_std No chrom_mod Column Chromatography with Basic Modifier (e.g., +1% NEt3) q2->chrom_mod Yes end_node Pure Product bisulfite->end_node chrom_std->end_node chrom_mod->end_node

Caption: Decision tree for selecting the primary purification method.

troubleshooting_flow start Observe Peak Tailing in Chromatography cause Cause: Basic piperazine nitrogen interacts with acidic silica gel start->cause solution1 Solution 1: Add Basic Modifier to Eluent (0.5-1% Triethylamine) cause->solution1 solution2 Solution 2: Change Stationary Phase (Switch to Alumina) cause->solution2 check Is separation now adequate? solution1->check solution2->check finish Proceed with Purification check->finish Yes

Caption: Workflow for resolving peak tailing issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. Retrieved from [Link]

  • Reddit r/chemistry community. (2015). Purifying aldehydes? Reddit. Retrieved from [Link]

  • Gagnon, D., Duplessis, M., & Collins, S. K. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4158–4162. Retrieved from [Link]

  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (1985). Benzaldehyde derivative and process for its preparation. EP0145334A2.
  • The Royal Society of Chemistry. (2011). Benzaldehyde lyase catalyzed enantioselective self and cross condensation reactions of acetaldehyde derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). How to purify Benzaldehyde with benzoic acid contamination. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Livingstone, J. R., & Fewson, C. A. (1988). Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus. Biochemical Journal, 251(1), 137–144. Retrieved from [Link]

  • Google Patents. (1983). Process for the purification of benzaldehyde. US4379026A.
  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • Google Patents. (1981). Method for the purification of benzaldehyde. EP0016487A1.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link]

  • Google Patents. (2008). Process for purifying valacyclovir hydrochloride and intermediates thereof. US20080281099A1.
  • European Patent Office. (1985). Benzaldehyde derivative and process for its preparation. EP 0145334 A2. Retrieved from [Link]

  • Google Patents. (1986). Process for the preparation of substituted benzaldehydes. US4622429A.
  • PubChemLite. (2026). 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. Retrieved from [Link]

  • Google Patents. (2001). Novel synthesis and crystallization of piperazine ring-containing compounds. US20010051718A1.
  • PubChem. (n.d.). 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Isopropylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Polymer Chemistry, 7(48), 7447-7455. Retrieved from [Link]

  • Yellepeddi, V. K., et al. (2018). Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. American Journal of Health-System Pharmacy, 75(1), e1-e6. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-ketoaldehydes and 1,4- diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Propan-2-ylpiperazin-1-yl)sulfonylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (2017). Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. EP3257842A1.
  • MySkinRecipes. (n.d.). 4-(4-Acetylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in 2-(4-Ethylpiperazin-1-yl)benzaldehyde Synthesis

Welcome to the technical support center for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction. Here, we address common challenges that can lead to low yields and provide evidence-based solutions to enhance the efficiency and success of your synthesis.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section provides a detailed, question-and-answer-based approach to tackling the most frequent issues encountered during the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Question 1: My yield of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is consistently low. What are the most likely causes?

Low yields in this synthesis can typically be traced back to one of two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination. Each has its own set of critical parameters that, if not optimized, can significantly impact the outcome.

A. For Nucleophilic Aromatic Substitution (SNAr) Reactions:

The SNAr reaction, typically involving the reaction of 2-fluorobenzaldehyde or 2-chlorobenzaldehyde with 1-ethylpiperazine, is highly sensitive to the nature of the reactants and the reaction conditions.

  • Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the aromatic ring being sufficiently electron-poor to be attacked by the nucleophile (1-ethylpiperazine).[1][2][3] The aldehyde group provides some electron-withdrawing character, but this may not be enough for efficient substitution, especially with a less reactive halide like chloride. The presence of strong electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer complex intermediate.[2][3][4]

  • Inappropriate Reaction Conditions:

    • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.[5]

    • Temperature: Higher temperatures are often required to overcome the activation energy barrier, but excessive heat can lead to decomposition of starting materials or the desired product.

    • Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is crucial to deprotonate the piperazine nitrogen, making it a more potent nucleophile without competing in the substitution reaction.[5][6]

B. For Buchwald-Hartwig Amination Reactions:

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds but requires careful selection and control of the catalyst system.[7][8][9]

  • Catalyst System Inactivity:

    • Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[10]

    • Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. If a Pd(II) source is employed, a reduction step is necessary to generate the active Pd(0) catalyst in situ.[8]

    • Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. Typically, 1-2 mol% is a good starting point.[8]

  • Suboptimal Reaction Conditions:

    • Base: The choice of base is crucial and depends on the substrate and ligand. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8]

    • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation.[9][10]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere (e.g., under nitrogen or argon) is critical for catalyst longevity and reaction success.[11]

Question 2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side product formation is a common culprit for low yields. Identifying and mitigating these unwanted reactions is key to a successful synthesis.

A. In SNAr Reactions:
  • Hydrolysis of the Aldehyde: In the presence of water and base, the benzaldehyde moiety can undergo various reactions. At elevated temperatures, the Cannizzaro reaction can occur, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid.[12]

    • Mitigation: Ensure anhydrous reaction conditions by using dry solvents and reagents.

  • Competing Nucleophilic Attack: If the base used is nucleophilic (e.g., hydroxide), it can compete with the piperazine in attacking the aromatic ring.

    • Mitigation: Use a non-nucleophilic base like K2CO3 or Cs2CO3.

B. In Buchwald-Hartwig Amination Reactions:
  • Hydrodehalogenation: This side reaction involves the replacement of the halide on the aromatic ring with a hydrogen atom, leading to the formation of benzaldehyde. This can occur via a competing β-hydride elimination pathway from the palladium-amide intermediate.[7]

    • Mitigation: Proper ligand selection can often suppress this side reaction. Bidentate phosphine ligands, for instance, can help prevent the formation of intermediates that lead to hydrodehalogenation.[7]

  • Homocoupling of the Aryl Halide: This results in the formation of a biphenyl derivative.

    • Mitigation: This is often a sign of an inefficient catalytic cycle. Re-evaluating the catalyst system (ligand, palladium source) and reaction conditions can help minimize this.

Question 3: My purification is proving difficult, and I suspect I'm losing a lot of product during workup. What are the best practices for purifying 2-(4-Ethylpiperazin-1-yl)benzaldehyde?

The basic nature of the piperazine moiety and the reactivity of the aldehyde group can present purification challenges.

  • Extraction: During aqueous workup, the pH of the aqueous layer is critical.

    • To extract the product into an organic solvent, the aqueous layer should be basic to ensure the piperazine nitrogen is deprotonated and the product is less water-soluble.

    • Conversely, to remove non-basic impurities, the product can be protonated with a dilute acid (e.g., 1M HCl) and extracted from the organic phase into the aqueous phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common purification method.

    • Tailing: The basic piperazine nitrogen can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (~1%), can be added to the eluent.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Bisulfite Adduct Formation: For challenging purifications of aldehydes, formation of a sodium bisulfite adduct can be employed.[13][14] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with acid or base.

II. Frequently Asked Questions (FAQs)

What is the optimal reaction temperature?
  • For SNAr: This is highly dependent on the reactivity of the aryl halide. For a more reactive substrate like 2-fluorobenzaldehyde, the reaction may proceed at a lower temperature (e.g., 80-100 °C).[5] For less reactive substrates like 2-chlorobenzaldehyde, higher temperatures (e.g., 120-150 °C) may be necessary.

  • For Buchwald-Hartwig Amination: These reactions are often run at elevated temperatures, typically in the range of 80-110 °C, to ensure a reasonable reaction rate.[10] However, some modern, highly active catalyst systems can operate at lower temperatures.

Which solvent is best?
  • For SNAr: Aprotic polar solvents like DMF, DMSO, or NMP are generally the best choices.

  • For Buchwald-Hartwig Amination: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are preferred to maintain catalyst activity.

How can I effectively monitor the reaction progress?
  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary if the product is not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product and any major side products by their mass-to-charge ratio.

  • Gas Chromatography (GC): If the components are sufficiently volatile, GC can be used to monitor the reaction progress quantitatively.

III. Optimized Protocols and Data

Table 1: Comparison of Typical Reaction Conditions
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 2-Fluorobenzaldehyde or 2-Chlorobenzaldehyde2-Bromobenzaldehyde or 2-Chlorobenzaldehyde
Amine 1-Ethylpiperazine1-Ethylpiperazine
Catalyst NonePd2(dba)3 or Pd(OAc)2 with a phosphine ligand
Ligand N/AXPhos, SPhos, or other biarylphosphine ligands
Base K2CO3, Cs2CO3NaOtBu, K3PO4, LiHMDS
Solvent DMF, DMSOToluene, Dioxane (anhydrous, deoxygenated)
Temperature 80-150 °C80-110 °C
Atmosphere Inert atmosphere recommendedStrict inert atmosphere (N2 or Ar) required
Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol provides a starting point for optimizing the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde via a palladium-catalyzed cross-coupling reaction.

  • Reaction Setup: To a dry Schlenk flask, add Pd2(dba)3 (1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated toluene, followed by 2-bromobenzaldehyde (1 equivalent) and 1-ethylpiperazine (1.1-1.3 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromobenzaldehyde is consumed.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the desired product.

IV. Visualizing the Workflow

Troubleshooting Logic for Low Yields

Troubleshooting_Low_Yields start Low Yield of 2-(4-Ethylpiperazin-1-yl)benzaldehyde reaction_type Identify Reaction Type start->reaction_type snar S-N-Ar reaction_type->snar buchwald Buchwald-Hartwig reaction_type->buchwald snar_check Check: 1. Ring Activation 2. Anhydrous Conditions 3. Non-nucleophilic Base 4. Temperature snar->snar_check buchwald_check Check: 1. Catalyst System (Pd source, Ligand) 2. Anhydrous/Deoxygenated Solvent 3. Inert Atmosphere 4. Base Choice buchwald->buchwald_check side_products Analyze for Side Products snar_check->side_products buchwald_check->side_products hydrolysis Hydrolysis/Cannizzaro (S-N-Ar) side_products->hydrolysis Yes hydrodehalogenation Hydrodehalogenation (Buchwald) side_products->hydrodehalogenation Yes purification Review Purification side_products->purification No purification_steps Optimize: 1. pH during extraction 2. Column chromatography (add base) 3. Consider crystallization or bisulfite adduct purification->purification_steps

Caption: A decision tree for troubleshooting low yields.

V. References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Nucleophilic aromatic substitution. (2023, December 11). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • PubChem. (n.d.). 2-(4-ethylpiperazin-1-yl)benzaldehyde. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]

  • Celik, G., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4234. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). EP0145334A2 - Benzaldehyde derivative and process for its preparation. Retrieved January 19, 2026, from

  • Cole, M. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17145–17151. [Link]

  • Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3326. [Link]

  • Al-Jubouri, H. A. A., & Al-Masoudi, N. A. (2021). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Retrieved January 19, 2026, from [Link]

  • Kumar, A., & Narasimhan, B. (2011). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2011(4), M734. [Link]

  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7384. [Link]

  • Phywe. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde. Retrieved January 19, 2026, from

  • Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde. Retrieved January 19, 2026, from

  • Google Patents. (n.d.). US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof. Retrieved January 19, 2026, from

  • European Patent Office. (n.d.). EP 0145334 A2 - Benzaldehyde derivative and process for its preparation. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Metal-catalyzed divergent synthesis from ylides with 3-arylbenzo[d][7][8][11]triazin-4(3H)-ones. Chemical Communications. Retrieved January 19, 2026, from [Link]

  • Jeong, M., et al. (2024). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Asian Journal of Organic Chemistry, 13(10). [Link]

  • National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Catalyst-free reaction of 2-(4H-benzo[d][8][11]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles. Organic Chemistry Frontiers. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Retrieved January 19, 2026, from [Link]

  • Sciforum. (2025). strategy and tactics of organic synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives. Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Welcome to the technical support center for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to side product formation during the synthesis of this key intermediate. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting guides, and validated protocols to help you optimize your reaction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 2-(4-Ethylpiperazin-1-yl)benzaldehyde, and what are their relative merits?

There are two predominant methods for synthesizing this compound, each with its own set of advantages and potential pitfalls:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method involving the reaction of an aryl halide, typically 2-fluorobenzaldehyde or 2-chlorobenzaldehyde, with N-ethylpiperazine. The reaction is facilitated by the electron-withdrawing effect of the aldehyde group, which activates the ortho position for nucleophilic attack.[1][2][3] For SNAr reactions, fluoride is often a better leaving group than chloride due to its high electronegativity, which more effectively lowers the energy of the LUMO of the aromatic ring, facilitating the rate-determining nucleophilic addition step.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and highly versatile method for forming the C-N bond.[5][6][7] It typically employs an aryl halide (bromide or chloride) or triflate and couples it with N-ethylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. While often providing higher yields and tolerating a broader range of functional groups, this method involves more expensive reagents (catalyst, ligand) and requires careful exclusion of oxygen.[7][8]

Q2: During my synthesis, I've identified an impurity with a mass corresponding to the reduction of the aldehyde to an alcohol. What is the likely cause and how can I prevent it?

The formation of 2-(4-ethylpiperazin-1-yl)benzyl alcohol is a common side product. The cause depends on your synthetic route:

  • In Reductive Amination Routes: If you are preparing the target molecule by ethylating 2-(piperazin-1-yl)benzaldehyde via reductive amination with acetaldehyde, the choice of reducing agent is critical. Strong reducing agents can readily reduce the starting benzaldehyde to the benzyl alcohol. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it preferentially reduces the iminium ion intermediate over the aldehyde.[9][10]

  • In Buchwald-Hartwig or SNAr Reactions: While less common, reduction can occur if certain reagents are contaminated or if reaction conditions are not well-controlled. For instance, some bases or catalyst systems in Buchwald-Hartwig amination might have reducing capabilities, especially at elevated temperatures. In hydrogenolysis-based syntheses, the catalyst can sometimes reduce the aldehyde group.[9]

Troubleshooting Tip: Analyze your starting materials for any reducing impurities. If using a borohydride reagent, ensure it is the appropriate one for selective imine reduction. Monitor reaction temperature closely, as excessive heat can promote side reactions.

Q3: My SNAr reaction with 2-chlorobenzaldehyde is incomplete, and I suspect a competing reaction. What side products should I investigate?

When using less reactive aryl halides like 2-chlorobenzaldehyde, higher temperatures are often required, which can promote side reactions. Key side products to look for include:

  • Unreacted Starting Materials: The most obvious impurities.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): This can form if there is water present in the reaction, leading to hydrolysis of the 2-chlorobenzaldehyde, especially under basic conditions at high temperatures.

  • Cannizzaro-type Products: In the presence of a strong base (e.g., NaOH, KOH), benzaldehydes lacking alpha-protons can undergo disproportionation to yield the corresponding alcohol and carboxylic acid. In this context, you might form 2-(4-ethylpiperazin-1-yl)benzyl alcohol and 2-(4-ethylpiperazin-1-yl)benzoic acid. Using a milder, non-hydroxide base like K₂CO₃ or Cs₂CO₃ can mitigate this.

Process Optimization: To improve the reaction, consider switching to the more reactive 2-fluorobenzaldehyde .[3] Additionally, ensure you are using a polar aprotic solvent such as DMSO or DMF to accelerate the SNAr rate, and maintain strictly anhydrous conditions.

Q4: I am performing a Buchwald-Hartwig amination and my main byproduct is benzaldehyde. What is causing this hydrodehalogenation?

The formation of benzaldehyde is a classic sign of hydrodehalogenation , where the aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This is a known competitive pathway in palladium-catalyzed cross-coupling reactions.

Mechanistic Insight: This side reaction can be promoted by several factors:

  • Catalyst Decomposition: The formation of palladium black or certain palladium hydride species can catalyze the reduction of the aryl halide.

  • Presence of Protic Sources: Water or other protic impurities can serve as the hydrogen source.

  • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the catalytic cycle and favoring reductive elimination over competing pathways.

Corrective Actions:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Optimize Ligand/Catalyst System: Screen different phosphine ligands. Bulky, electron-rich ligands often suppress hydrodehalogenation.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures which can lead to catalyst degradation.

Troubleshooting Guide: Common Impurities and Solutions

The table below summarizes common issues, their probable causes, and recommended actions for resolution.

Symptom / Observation (by LC-MS, NMR) Potential Side Product Plausible Cause & Synthetic Route Suggested Corrective Action
Mass of M-28 (loss of ethyl group)2-(Piperazin-1-yl)benzaldehydeIncomplete ethylation during a final-step alkylation or reductive amination.Increase equivalents of ethylating agent (e.g., ethyl iodide, acetaldehyde) and/or extend reaction time.
Mass of M+2 (aldehyde reduced to alcohol)2-(4-Ethylpiperazin-1-yl)benzyl alcoholOver-reduction of the aldehyde group (Reductive Amination); non-selective reducing conditions.[9]Use a selective reducing agent like NaBH(OAc)₃. Avoid harsh reducing conditions.
Mass of M+16 (aldehyde oxidized to acid)2-(4-Ethylpiperazin-1-yl)benzoic acidCannizzaro-type reaction under strongly basic conditions; air oxidation of the aldehyde.Use non-hydroxide bases (K₂CO₃, Cs₂CO₃). Run the reaction under an inert atmosphere.
Mass corresponding to benzaldehydeBenzaldehydeHydrodehalogenation of the aryl halide starting material. (Buchwald-Hartwig).Optimize catalyst/ligand system. Ensure rigorous exclusion of oxygen and moisture.
Mass corresponding to salicylaldehyde derivative2-((4-ethylpiperazin-1-yl)methyl)phenol or similarHydrolysis of 2-halobenzaldehyde to salicylaldehyde followed by reaction. (SNAr).Use anhydrous solvents and reagents.

Key Experimental Protocols & Workflows

Diagram: Synthetic Pathways and Side Product Formation

This diagram illustrates the two primary synthetic routes to the target compound and highlights the branch points leading to common side products.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_buchwald Buchwald-Hartwig Amination SNAr_start 2-Halobenzaldehyde + N-Ethylpiperazine SNAr_base Base (e.g., K2CO3) Solvent (e.g., DMSO) SNAr_start->SNAr_base Product 2-(4-Ethylpiperazin-1-yl)benzaldehyde SNAr_base->Product Main Path SP2 Side Product: Benzoic Acid Derivative SNAr_base->SP2 Strong Base (Cannizzaro) SP4 Side Product: Salicylaldehyde Derivative SNAr_base->SP4 H2O Contamination (Hydrolysis) BH_start 2-Halobenzaldehyde + N-Ethylpiperazine BH_cat Pd Catalyst + Ligand Base (e.g., NaOtBu) BH_start->BH_cat BH_cat->Product Main Path SP3 Side Product: Benzaldehyde BH_cat->SP3 Hydrodehalogenation SP1 Side Product: Benzyl Alcohol Derivative Product->SP1 Over-reduction (Impurity in reagents or harsh conditions)

Caption: Synthetic routes and common side product pathways.

Protocol 1: Purification via Acid-Base Extraction

This protocol is effective for removing non-basic organic impurities from the final product.

Principle: The tertiary amines in the piperazine ring are basic and will be protonated in an acidic solution, rendering the molecule water-soluble. Neutral or acidic impurities will remain in the organic phase.

Steps:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The product will move to the aqueous phase. Repeat the extraction 2-3 times.

  • Wash Organic Impurities: Combine the acidic aqueous layers in the separatory funnel. Wash this aqueous phase with fresh ethyl acetate or DCM to remove any trapped neutral organic impurities. Discard the organic wash.

  • Basification: Cool the acidic aqueous phase in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. The product will deprotonate and precipitate or form an oily layer.

  • Product Re-extraction: Extract the product back into an organic solvent (ethyl acetate or DCM) from the basified aqueous solution. Repeat 2-3 times.

  • Final Wash and Dry: Combine the organic extracts containing the purified product. Wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Diagram: Troubleshooting Workflow

Use this workflow to systematically identify and resolve issues with side product formation.

G A 1. Analyze Crude Product (LC-MS, NMR, GC-MS) B 2. Identify Impurity Structure (Mass, Fragmentation, Chemical Shift) A->B C 3. Determine Potential Cause (Consult Troubleshooting Table) B->C D 4. Implement Corrective Action (e.g., Change Base, Purify Solvent, Optimize Catalyst) C->D E 5. Re-run Reaction & Analyze D->E F Impurity Minimized? E->F F->C No G Proceed to Purification F->G Yes

Caption: A systematic workflow for troubleshooting impurities.

References

  • Wiley Online Library. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Aromatic nucleophilic substitution. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). EP0145334A2 - Benzaldehyde derivative and process for its preparation.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Troubleshooting

2-(4-Ethylpiperazin-1-yl)benzaldehyde reaction troubleshooting guide

Welcome to the technical support resource for 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to assist r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to assist researchers, chemists, and drug development professionals in successfully utilizing this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Question 1: I'm seeing low to no yield in my reductive amination reaction. What are the likely causes and how can I fix it?

This is a common issue that typically stems from one of three areas: inefficient imine formation, decomposition of the starting aldehyde, or issues with the reducing agent.

A1: Inefficient Imine Formation The crucial first step is the formation of the imine intermediate from the aldehyde and your primary or secondary amine. This equilibrium can be unfavorable.

  • Causality: The reaction generates water, which can hydrolyze the imine back to the starting materials. The electrophilicity of the aldehyde and nucleophilicity of the amine also play significant roles.

  • Solutions:

    • Add a Dehydrating Agent: Incorporate anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) into the reaction mixture to sequester water as it forms, driving the equilibrium toward the imine.[1][2]

    • Catalytic Acid: Add a catalytic amount (e.g., 0.1 equivalents) of acetic acid (AcOH). The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[1][3] Be cautious, as excess acid can protonate your amine, rendering it non-nucleophilic.

    • Azeotropic Removal of Water: For reactions in solvents like toluene or benzene, a Dean-Stark apparatus can be used to remove water azeotropically.

A2: Issues with the Reducing Agent The choice and handling of your reducing agent are critical.

  • Causality: A reducing agent that is too harsh (e.g., NaBH₄) can directly reduce the starting aldehyde before it forms the imine.[1] Conversely, an old or improperly stored reducing agent may have lost its activity.

  • Solutions:

    • Use a Mild, Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for one-pot reductive aminations. It is mild enough not to reduce the aldehyde but is highly effective at reducing the imine as it forms.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

    • Stepwise Procedure: If using a stronger reductant like sodium borohydride (NaBH₄), it is best to pre-form the imine. Stir the aldehyde and amine together for 30-60 minutes (monitoring by TLC or NMR) before slowly adding the NaBH₄, preferably at a lower temperature (e.g., 0 °C).[4]

    • Verify Reagent Activity: If you suspect your reducing agent is inactive, test it on a simple, reliable substrate like benzaldehyde or acetone.

A3: Starting Material Stability 2-(4-Ethylpiperazin-1-yl)benzaldehyde, like many benzaldehyde derivatives, can be sensitive to oxidation.

  • Causality: Aldehydes can air-oxidize to the corresponding carboxylic acid, which will not participate in the reaction and can complicate purification.[5]

  • Solution:

    • Check Purity: Before starting, run a quick ¹H NMR or TLC of your aldehyde to ensure it's clean. The aldehyde proton should be a sharp singlet around 9.8-10.1 ppm. The presence of a broad peak around 10-12 ppm could indicate carboxylic acid impurity.

    • Proper Storage: Store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[5]

Question 2: My reaction is messy, showing multiple spots on TLC. How can I minimize byproduct formation?

A complex reaction mixture is often due to self-condensation, over-alkylation, or side reactions involving the piperazine moiety.

  • Causality: The product of your reductive amination (a secondary or tertiary amine) can sometimes be nucleophilic enough to react with another molecule of the starting aldehyde, leading to over-alkylation.[1] While less common for this specific substrate, self-condensation of aldehydes (like the Benzoin[6] or Aldol[7] condensation) can occur under certain conditions, especially with basic catalysts.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed quickly, minimizing its chance to participate in side reactions.

    • Slow Addition of Reagents: Add the limiting reagent (usually the aldehyde) slowly to the solution of the other reactant. In a one-pot reductive amination, adding the reducing agent portion-wise helps to reduce the imine as it is formed, keeping its concentration low.[1]

    • Maintain Low Temperature: Running the reaction at room temperature or below can help slow down potential side reactions, which may have higher activation energies than the desired reaction pathway.

Question 3: I'm struggling with the aqueous workup and purification. My product and impurities seem to co-extract.

Purification challenges arise from the multiple basic sites in the molecule and potential imine intermediates.

  • Causality: Both the desired product and the 2-(4-Ethylpiperazin-1-yl)benzaldehyde starting material contain a basic piperazine ring. The intermediate imine is also basic. During an acid-base extraction, their pKa values might be too similar to allow for clean separation by adjusting the pH.

  • Solutions:

    • Careful pH Control: Instead of using strong acids/bases (like 1M HCl / 1M NaOH), try a milder acidic wash with a saturated ammonium chloride (NH₄Cl) solution or a dilute citric acid solution. This may allow for more selective protonation.

    • Bisulfite Adduct Formation: Aldehydes can be selectively removed from an organic mixture by forming a water-soluble bisulfite adduct.[8][9] Stir the crude organic extract with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will be pulled into the aqueous layer. The adduct can later be hydrolyzed back to the aldehyde by adding acid or base if recovery is needed.

    • Column Chromatography: While often a last resort for process chemistry, silica gel chromatography is highly effective for purification at the lab scale. A gradient elution using a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), often with a small amount of triethylamine (~1%) to prevent the basic product from streaking on the acidic silica gel, is a standard approach.

Reductive Amination Workflow

The following diagram illustrates a typical one-pot reductive amination procedure using a mild reducing agent.

G cluster_prep 1. Reaction Setup cluster_imine 2. Imine Formation cluster_reduction 3. Reduction cluster_workup 4. Workup & Purification A Dissolve Aldehyde (1.0 eq) and Amine (1.1 eq) in anhydrous solvent (e.g., DCE, THF) B Stir at room temperature for 30-60 minutes. (Optional: Add cat. AcOH or sieves) A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise B->C D Stir for 2-24 hours. Monitor by TLC/LC-MS C->D E Quench with saturated NaHCO₃ (aq) D->E F Extract with organic solvent (e.g., EtOAc, DCM) E->F G Wash, Dry, and Concentrate F->G H Purify via Chromatography or Acid-Base Extraction G->H

Caption: General workflow for one-pot reductive amination.

Detailed Protocol: Reductive Amination with Benzylamine

This protocol describes the synthesis of N-benzyl-1-(2-(4-ethylpiperazin-1-yl)phenyl)methanamine.

Materials:

  • 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Add benzylamine (1.1 eq) to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in several portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate containing 1% triethylamine.

Troubleshooting Decision Tree

If your reaction is not performing as expected, use this logical guide to diagnose the issue.

Caption: A decision tree for troubleshooting common reaction failures.

Data Summary: Common Reducing Agents

Reducing AgentAbbreviationProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABMild and selective for imines; ideal for one-pot reactions.[1]Moisture sensitive; relatively expensive.
Sodium Cyanoborohydride NaBH₃CNMild and selective; tolerant of acidic pH.Highly toxic (can release HCN gas).[1]
Sodium Borohydride NaBH₄Inexpensive and readily available.Can reduce aldehydes; requires careful, often stepwise, addition.[1][4]
Hydrogen (Catalytic) H₂ / Pd, Pt, NiClean (byproduct is water); suitable for large scale.Requires specialized hydrogenation equipment; may reduce other functional groups.

Safety and Handling

Handle 2-(4-Ethylpiperazin-1-yl)benzaldehyde with appropriate care.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][10] It is sensitive to air and light.[5] Storing under an inert atmosphere like nitrogen or argon is recommended.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[10]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Supporting Information for a scientific article. (2014). Chem. Commun., 50, 2330–2333.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • CymitQuimica. (2024). Safety Data Sheet: 2-(4-Ethylpiperazin-1-yl)benzaldehyde.
  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
  • ScienceLab.com. (2005). Material Safety Data Sheet - Benzaldehyde.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Sigma-Aldrich. (n.d.). Benzaldehyde Product Information.
  • PubChem. (n.d.). 2-(4-ethylpiperazin-1-yl)benzaldehyde.
  • BLDpharm. (n.d.). 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde hydrochloride.
  • Reddit r/chemistry. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • National Institutes of Health (NIH). (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product.
  • Reddit r/Chempros. (2025). Help with reductive ammination.
  • Google Patents. (n.d.). EP0145334A2 - Benzaldehyde derivative and process for its preparation.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • National Institutes of Health (NIH). (n.d.). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate.
  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
  • ResearchGate. (2019). The condensation reaction with benzaldehyde dimethylacetal.
  • Research Collection, ETH Zurich. (2021). Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water.
  • SATHEE. (n.d.). Aldol Condensation.
  • PubMed. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde.
  • European Patent Office. (n.d.). EP 0145334 A2 - Benzaldehyde derivative and process for its preparation.
  • SpringerLink. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials.
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Wikipedia. (n.d.). Benzoin condensation.
  • PubChem. (n.d.). 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-yl)benzaldehyde.
  • Quora. (2019). What is the product of the reaction when benzaldehyde is treated with methyl ethyl ketone separately in presence of dilute acid and dilute base?.
  • Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation.
  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • PubChem. (n.d.). 4-(4-Isopropylpiperazin-1-yl)benzaldehyde.

Sources

Optimization

Technical Support Center: 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Welcome to the technical support center for 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome common purification challenges.

Troubleshooting Guide: Isolating High-Purity Product

This section addresses specific issues encountered during the synthesis and purification of 2-(4-Ethylpiperazin-1-yl)benzaldehyde, which is commonly synthesized via a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution (SNAr) reaction.[1][2][3]

Issue 1: My final product is a viscous, colored oil instead of a solid, and TLC/LC-MS shows multiple spots.
  • Question: I've completed my reaction between 2-halobenzaldehyde and 1-ethylpiperazine, performed a standard workup, and after solvent removal, I'm left with a brown, gummy oil. What's causing this, and how can I purify it?

  • Expert Analysis & Solution: This is a classic sign of an impure product mixture. The gumminess is often due to the presence of unreacted starting materials, residual high-boiling solvents (like DMSO or DMF), and reaction byproducts.[4] Discoloration can arise from trace palladium catalyst residues or minor oxidation of the aldehyde.

    Recommended Purification Workflow:

    • Acid-Base Extraction (to remove unreacted 1-ethylpiperazine):

      • Dissolve the crude oil in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

      • Wash the organic layer 2-3 times with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-ethylpiperazine will be protonated to form a water-soluble salt and partition into the aqueous layer.

      • Causality: The target product, being less basic due to the electron-withdrawing effect of the benzaldehyde ring, will remain predominantly in the organic phase.

      • Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, then a final wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Column Chromatography (to remove unreacted 2-halobenzaldehyde and other impurities):

      • If the product is still impure after extraction, silica gel column chromatography is the most effective next step.

      • The polarity of this molecule is dominated by the piperazine nitrogen and the aldehyde. A gradient elution is often most effective.

    Protocol 1: Flash Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent like Hexanes or Heptane and gradually increase the polarity by adding a more polar solvent like Ethyl Acetate or Acetone. A typical gradient might be from 100% Hexanes to 50:50 Hexanes:EtOAc.

    • Monitoring: Use TLC (staining with potassium permanganate or UV light) to track the separation. The product should have a distinct Rf value from the starting materials.

    Table 1: Suggested Solvent Systems for Column Chromatography

    Solvent System (v/v) Typical Rf of Product Notes
    70:30 Hexane:Ethyl Acetate ~0.3 - 0.4 Good starting point for initial separation.
    95:5 DCM:Methanol ~0.5 - 0.6 Use if product shows poor solubility or streaking in EtOAc systems.

    | 80:18:2 Hexane:EtOAc:Triethylamine | ~0.3 - 0.4 | Adding a small amount of base (Et₃N) can prevent streaking on silica gel by deactivating acidic sites. |

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Workflow for purifying crude 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Issue 2: My product is pure by NMR, but it won't crystallize.
  • Question: My ¹H NMR spectrum looks clean, but the product remains an oil or a waxy solid after chromatography. How can I induce crystallization to get a handleable, free-flowing solid?

  • Expert Analysis & Solution: Even high-purity compounds can be reluctant to crystallize, a phenomenon known as "oiling out." This can be due to trace amounts of solvent acting as an impurity or the intrinsic properties of the molecule. Recrystallization from a carefully chosen solvent system is the key. The ideal solvent will dissolve the compound when hot but not when cold.[5]

    Recommended Purification Workflow:

    • Single Solvent Recrystallization:

      • Test solubility in a range of solvents. Place a small amount of your product in a test tube and add a few drops of solvent. Good candidates will show poor solubility at room temperature but dissolve upon heating.

      • Common choices include isopropanol, ethanol, or mixtures of a good solvent (like acetone or EtOAc) with a poor solvent (like hexanes or water).[6][7]

    • Two-Solvent (Anti-Solvent) Recrystallization:

      • This is often the most effective method for compounds that are either too soluble or too insoluble in common single solvents.

      • Dissolve your oily product in a minimal amount of a "good" solvent in which it is very soluble (e.g., acetone, DCM).

      • While warming or stirring, slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., hexanes, pentane, or cold water) dropwise until the solution becomes persistently cloudy.[6]

      • Add a few drops of the "good" solvent to redissolve the cloudiness, then allow the solution to cool slowly.

    Protocol 2: Two-Solvent Recrystallization

    • Place the purified oil (~1.0 g) in a small Erlenmeyer flask.

    • Add the minimum volume of hot acetone required to fully dissolve the oil.

    • Slowly add hexanes drop-by-drop to the hot solution until a faint, persistent cloudiness appears.

    • Add 1-2 more drops of hot acetone to make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    Self-Validation: The trustworthiness of this protocol is confirmed by measuring the melting point of the resulting crystals. A sharp melting point indicates high purity. Differential Scanning Calorimetry (DSC) can also be used to determine the absolute purity of the crystalline material.[8]

Issue 3: I see a byproduct corresponding to the oxidation of the aldehyde to a carboxylic acid.
  • Question: My LC-MS and NMR data show a significant impurity that I suspect is 2-(4-ethylpiperazin-1-yl)benzoic acid. What causes this and how can it be removed?

  • Expert Analysis & Solution: Aromatic aldehydes are susceptible to air oxidation, a process that can be accelerated by light, heat, or trace metal impurities.[9] This is a common degradation pathway.

    Prevention and Removal Strategy:

    • Prevention:

      • During workup and storage, minimize exposure to air and light.

      • Store the final product under an inert atmosphere (Nitrogen or Argon) at low temperatures.

    • Removal (Basic Extraction):

      • The carboxylic acid byproduct is acidic, while your product is basic. This difference in reactivity is ideal for separation via extraction.

      • Dissolve the impure product in an organic solvent (e.g., EtOAc).

      • Wash the organic layer thoroughly with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

      • Wash the organic layer again with water and brine, then dry and concentrate to recover the purified aldehyde.

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to assess the purity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde?

    • A: A multi-technique approach is best for comprehensive purity analysis.[10]

      • ¹H and ¹³C NMR: Provides definitive structural confirmation and can identify and quantify impurities if their signals are resolved from the product peaks.

      • LC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is excellent for detecting trace-level impurities and confirming the molecular weight of the product and byproducts.[11][12]

      • GC-MS: Useful for detecting volatile impurities, such as residual solvents.[11][12]

      • DSC: As mentioned, Differential Scanning Calorimetry can determine the molar purity of a crystalline sample without the need for a reference standard.[8]

  • Q2: What are the optimal storage conditions for this compound?

    • A: Phenylpiperazine derivatives can be sensitive to degradation over time, especially in the presence of air and light.[13][14] The aldehyde functional group is also prone to oxidation. For long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), at a reduced temperature (e.g., 4°C or -20°C) and protected from light.[14]

  • Q3: Can I use the bisulfite adduct method to purify this aldehyde?

    • A: Yes, forming a bisulfite adduct is a classic and highly effective method for purifying aldehydes.[9][15] The aldehyde reacts with aqueous sodium bisulfite to form a charged adduct that is soluble in water but not in organic solvents.[16]

      • Procedure: Dissolve the impure material in a solvent like methanol or THF, add a saturated aqueous solution of sodium bisulfite, and stir. The solid adduct will precipitate.[16] This solid can be filtered and washed with an organic solvent. To regenerate the pure aldehyde, the adduct is redissolved in water and treated with a base (like NaHCO₃ or NaOH).[9][16] This method is excellent for removing non-aldehyde impurities.

References

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Available at: [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at: [Link]

  • Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • Quora. (2017). What is the best solvent for recrystallization? Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Unknown Source. Recrystallization.
  • PharmTech. (2012). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available at: [Link]

  • Preprints.org. (2024). Analytical Techniques in Pharmaceutical Analysis. Available at: [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Available at: [Link]

  • ACS Publications. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Unknown Source. Crystallization Solvents.pdf.
  • OpenBU, Boston University. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Available at: [Link]

  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available at: [Link]

  • PubMed. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Available at: [Link]

  • MDPI. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]

  • PubMed. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

  • Google Patents. US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Welcome to the technical support center for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful scale-up of this important synthetic intermediate. We will explore the two most common and effective synthetic strategies: the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). This resource will delve into the causality behind experimental choices, offer self-validating protocols, and provide solutions to common challenges encountered in the laboratory.

I. Strategic Overview: Choosing Your Synthetic Path

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde involves the formation of a C-N bond between a benzaldehyde moiety and 1-ethylpiperazine. The two principal methods to achieve this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). The choice between these routes is primarily dictated by the starting materials, functional group tolerance, and scalability considerations.

  • Buchwald-Hartwig Amination: This is a versatile and broadly applicable method for coupling aryl halides with amines. It is particularly useful when the aryl halide is not activated towards nucleophilic attack.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is highly efficient if the benzaldehyde precursor has a strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to a good leaving group (such as fluorine or chlorine).[3][4][5]

Below is a decision-making workflow to help you select the most appropriate synthetic route.

Synthetic Route Selection start Start with available 2-halobenzaldehyde is_activated Is the aromatic ring activated by a strong electron-withdrawing group (e.g., NO2) at the para-position? start->is_activated snar Proceed with Nucleophilic Aromatic Substitution (SNAr) is_activated->snar  Yes   buchwald Proceed with Buchwald-Hartwig Amination is_activated->buchwald  No   end Synthesized Product snar->end buchwald->end

Caption: Decision workflow for selecting the optimal synthetic route.

II. Buchwald-Hartwig Amination: A Detailed Protocol and Troubleshooting Guide

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[1][6]

Buchwald-Hartwig Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR2 pd_amine_complex [L-Pd(II)(Ar)(HNR2)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR2) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 (Product) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a general guideline for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde from 2-bromobenzaldehyde. Optimization may be required based on the specific scale and equipment.

Materials:

  • 2-Bromobenzaldehyde

  • 1-Ethylpiperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • Racemic-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a dry reaction flask, add Pd(OAc)2 (1-2 mol%), racemic-BINAP (1.5-3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Solvent and Substrates: Add anhydrous toluene, followed by 2-bromobenzaldehyde (1 equivalent) and 1-ethylpiperazine (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The Pd(0) active species may not have formed correctly or has decomposed.- Ensure a truly inert atmosphere is maintained throughout the reaction. - Use a pre-catalyst which can be activated by a weak base at room temperature.[6] - Screen different palladium sources (e.g., Pd2(dba)3) and ligands.
Poor Ligand Choice: The ligand may not be suitable for the specific substrate combination.- For electron-rich or sterically hindered aryl chlorides, more specialized ligands like RuPhos may be required.[7] - Consider screening a panel of common Buchwald-Hartwig ligands.
Incorrect Base: The base may not be strong enough or may be sterically hindered.- Sodium tert-butoxide is a common and effective choice.[6] - Weaker bases like K3PO4 or Cs2CO3 can be effective with certain catalyst systems and may be beneficial for substrates with base-sensitive functional groups.[6]
Solvent Effects: The chosen solvent may not be optimal for the reaction.- Toluene and dioxane are commonly used.[2] Avoid chlorinated solvents and acetonitrile as they can inhibit the reaction.[6]
Formation of Side Products Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.- This can be a significant side reaction.[1] - Optimizing the ligand and reaction temperature can minimize this. Using a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to suppress hydrodehalogenation.[8]
Dimerization of Aryl Halide: Formation of biaryl compounds.- This is often a result of slow amine coupling. Ensure the amine is of high purity and added in a slight excess.
Difficulty in Purification Residual Palladium: The final product is contaminated with palladium.- Treatment with activated carbon or silica-based metal scavengers can be effective. - Consider precipitation or crystallization of the product if it is a solid.
Co-eluting Impurities: Impurities are difficult to separate by chromatography.- Optimize the chromatographic conditions (solvent system, gradient). - Consider converting the product to a salt for purification by recrystallization.

III. Nucleophilic Aromatic Substitution (SNAr): A Detailed Protocol and Troubleshooting Guide

The SNAr reaction is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[3][5] For this reaction to be effective, a strong electron-withdrawing group must be present on the aromatic ring, typically ortho or para to the leaving group.[4]

SNAr_Mechanism start Aryl Halide with EWG + Nucleophile addition Nucleophilic Addition start->addition meisenheimer Meisenheimer Complex (Resonance Stabilized) addition->meisenheimer elimination Elimination of Leaving Group meisenheimer->elimination product Substituted Aromatic Product elimination->product

Caption: General mechanism of the SNAr reaction.

Experimental Protocol

This protocol is a general guideline for the synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde from 2-fluoro-4-nitrobenzaldehyde.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde

  • 1-Ethylpiperazine

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reagent Addition: To a reaction flask, add 2-fluoro-4-nitrobenzaldehyde (1 equivalent), 1-ethylpiperazine (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent: Add anhydrous DMF.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Note: The subsequent reduction of the nitro group to an amine and diazotization followed by formylation would be required to obtain the final benzaldehyde product.

Troubleshooting Guide: SNAr Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction Insufficient Activation: The electron-withdrawing group is not strong enough or is in the meta position.- The SNAr reaction is highly dependent on the electronic nature of the substrate. Ensure a potent electron-withdrawing group is in the ortho or para position.[4][5]
Poor Leaving Group: The halide is not a good leaving group for this reaction.- The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I.[9] Fluorine is often the best leaving group due to its high electronegativity, which activates the ring towards nucleophilic attack.[4]
Weak Nucleophile: 1-Ethylpiperazine may not be sufficiently nucleophilic under the reaction conditions.- The use of a stronger base can deprotonate the piperazine, increasing its nucleophilicity. However, this is generally not necessary for piperazines.
Solvent Choice: The solvent may not be suitable for the reaction.- Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.[10]
Formation of Multiple Products Di-substitution: If the starting material has multiple leaving groups, di-substitution can occur.- Use a stoichiometric amount of the piperazine or add it slowly to the reaction mixture.
Reaction with the Aldehyde: The piperazine could potentially react with the aldehyde group.- This is generally not a major issue under SNAr conditions, but protecting the aldehyde as an acetal before the substitution may be necessary in some cases.
Difficult Work-up Emulsion Formation: The use of DMF can sometimes lead to emulsions during aqueous work-up.- Add brine to the aqueous layer to help break the emulsion. - Use a different solvent for extraction, such as dichloromethane.
Product Solubility: The product may be soluble in the aqueous phase.- Saturate the aqueous layer with salt to decrease the solubility of the product. - Perform multiple extractions with an organic solvent.

IV. Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is sluggish, even with the recommended conditions. What should I try next?

A1: Sluggish reactions are often due to catalyst inhibition or deactivation. Firstly, re-verify the quality of your reagents and solvents, ensuring they are anhydrous and oxygen-free. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. Screening a different ligand is often the most effective next step. Ligands with different steric and electronic properties can have a profound impact on the reaction rate and efficiency.

Q2: Can I use a different base for the Buchwald-Hartwig amination?

A2: Yes, the choice of base is critical and can be optimized. While strong, non-nucleophilic bases like sodium tert-butoxide are common, weaker inorganic bases such as K3PO4 and Cs2CO3 can be advantageous, especially for substrates with base-sensitive functional groups.[6] The solubility of the base can also play a role; for instance, Cs2CO3 has good solubility in some organic solvents.[6]

Q3: In my SNAr reaction, I am observing the formation of a dark-colored solution. Is this normal?

A3: The formation of colored solutions in SNAr reactions is not uncommon and is often due to the formation of the Meisenheimer complex, which can be highly colored. However, significant darkening or tar formation could indicate decomposition of the starting materials or product under the reaction conditions. If the yield is low, consider reducing the reaction temperature or time.

Q4: How can I effectively remove the palladium catalyst from my final product on a large scale?

A4: For large-scale purification, column chromatography can be impractical. Consider using metal scavengers, which are commercially available resins that can selectively bind to palladium. Another effective method is to crystallize the product. If the product is an oil, it can sometimes be converted to a crystalline salt (e.g., a hydrochloride salt) which can then be purified by recrystallization.

Q5: Is it possible to perform these reactions under greener, more environmentally friendly conditions?

A5: There is a growing interest in developing greener synthetic methods. For Buchwald-Hartwig aminations, using a more environmentally benign solvent like tert-amyl alcohol or even water with micellar technology is being explored.[8] For SNAr reactions, minimizing the use of polar aprotic solvents, which can be difficult to remove and have associated health risks, is a key goal. Solvent-free conditions or the use of greener solvent alternatives should be considered where possible.

V. References

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(2), 1140–1149. [Link]

  • Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 134(27), 11132–11135. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kacprzak, K., et al. (2010). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 15(4), 2494-2507. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 80(2), 1140-1149. [Link]

  • Vinogradova, E. V., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Letters, 22(5), 1836-1841. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574-4577. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Combinatorial Science, 18(10), 617-621. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis, 10(6), 3634-3641. [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

  • Alcazar-Roman, L. M., et al. (2001). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 123(39), 9577-9584. [Link]

  • Sharma, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 303-324. [Link]

  • Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. [Link]

  • Perrone, R., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4126. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 62(22), 7514-7515. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ResearchGate. [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Terrier, F., et al. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 5(11), 1693-1700. [Link]

  • Crampton, M. R., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(11), 4033-4040. [Link]

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. [Link]

  • Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]

  • Google Patents. (n.d.). Benzaldehyde derivative and process for its preparation.

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3583-3590. [Link]

  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kwantlen Polytechnic University. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. LibreTexts. [Link]

  • Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2390829. [Link]

  • ResearchGate. (n.d.). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. [Link]

  • De la Torre, P., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. ACS Omega, 8(51), 48839-48850. [Link]

  • Google Patents. (n.d.). Process for the purification of benzaldehyde.

  • Google Patents. (n.d.). Method for the purification of benzaldehyde.

  • Google Patents. (n.d.). Process for purifying valacyclovir hydrochloride and intermediates thereof.

  • European Patent Office. (n.d.). Benzaldehyde derivative and process for its preparation. [Link]

Sources

Optimization

Technical Support Center: Functionalization of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. The unique architecture of this molecule—featuring a reactive aldehyde ortho to a bulky and basic ethylpiperazine moiety—presents specific challenges and opportunities in synthetic chemistry. This guide provides in-depth, field-proven insights, troubleshooting protocols, and detailed experimental procedures to help you navigate the complexities of its functionalization.

Understanding the Molecule: A Reactivity Overview

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a valuable intermediate, but its reactivity is a delicate balance of electronic and steric factors. The aldehyde group is the primary site for transformations, while the ortho-piperazine ring significantly influences the outcome of these reactions.

  • Aldehyde Group : This is the primary functional handle, susceptible to nucleophilic addition, condensation, oxidation, and reduction.[1]

  • Piperazine Ring : The tertiary amine is basic and can act as a nucleophile or a base, potentially interfering with certain reaction conditions (e.g., acid catalysis). It also introduces significant steric bulk around the aldehyde.

  • Aromatic Ring : The piperazine group is an ortho, para-directing activator, while the aldehyde is a meta-directing deactivator. This interplay governs any potential electrophilic aromatic substitution reactions.

Diagram 1: Key Reactivity Zones

Reactivity Map Figure 1: Reactivity Map of the Molecule cluster_molecule cluster_labels img A Aldehyde Group: - Nucleophilic Addition - Condensation - Oxidation/Reduction B Ortho-Piperazine Ring: - Steric Hindrance - Basicity/Nucleophilicity C Aromatic Ring: - Electrophilic Substitution (Directed by both groups) pos_A->A pos_B->B pos_C->C

Caption: Key reactive sites on 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs) on Functionalization

Q1: What are the optimal conditions for a reductive amination with this aldehyde, and what challenges should I anticipate?

Answer: Reductive amination is a cornerstone transformation for this molecule. However, the steric bulk of the ortho-piperazine group can slow down the initial imine formation, and the basicity of the piperazine can interfere with certain reducing agents.

  • Mechanism Insight: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The rate-limiting step is often the initial condensation between the aldehyde and the amine to form a carbinolamine, followed by dehydration.

  • Recommended Conditions:

    • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is milder and more selective for imines over aldehydes and ketones, reducing the chance of premature aldehyde reduction. It is also effective under mildly acidic conditions which favor imine formation. Avoid stronger reducing agents like sodium borohydride (NaBH₄) initially, as they can directly reduce the starting aldehyde.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.

    • Catalyst: A small amount of acetic acid (AcOH) is often used to catalyze imine formation. However, given the basic piperazine moiety, use it judiciously or consider forgoing it if the amine substrate is a hydrochloride salt.

  • Troubleshooting & Causality:

    • Low Conversion: The steric hindrance from the piperazine group is the most likely cause. Increase the reaction time (up to 24-48 hours) and consider a moderate increase in temperature (e.g., to 40 °C).

    • Aldehyde Reduction: If you observe the formation of the corresponding alcohol, your reducing agent is too reactive or was added too early. Ensure the imine has had time to form before adding the reducing agent, or switch to NaBH(OAc)₃.

Q2: I want to perform a Wittig reaction. How does the ortho-substituent affect this?

Answer: The Wittig reaction is an excellent method for converting the aldehyde to an alkene. The electronic properties of the piperazine group (electron-donating) have a minimal effect, but steric hindrance is again the primary consideration.

  • Mechanism Insight: The reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to form the alkene and triphenylphosphine oxide.

  • Reagent Selection:

    • For simple, non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), the reaction should proceed reasonably well, favoring the (Z)-alkene.

    • For bulkier ylides, the steric clash with the ortho-piperazine group can significantly reduce the reaction rate.

  • Protocol Recommendations:

    • Ylide Generation: Generate the ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF or DMSO.[1]

    • Reaction: Add the solution of 2-(4-Ethylpiperazin-1-yl)benzaldehyde dropwise to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature.

    • Self-Validation: Monitor the reaction by TLC. The disappearance of the aldehyde spot and the appearance of a new, less polar spot for the alkene product indicates progress. The triphenylphosphine oxide byproduct will also be visible on the TLC plate.

Q3: Can the aldehyde be oxidized to a carboxylic acid without affecting the piperazine ring?

Answer: Yes, this is a common transformation. The key is to choose an oxidant that is selective for aldehydes and will not oxidize the tertiary amine of the piperazine ring.

  • Recommended Oxidant: The Pinnick oxidation is the method of choice. It uses sodium chlorite (NaClO₂) buffered with a phosphate buffer (e.g., NaH₂PO₄) and a chlorine scavenger like 2-methyl-2-butene.

    • Causality: This method works under mildly acidic to neutral conditions, which prevents N-oxidation or other side reactions on the piperazine ring. Stronger, more aggressive oxidants like potassium permanganate (KMnO₄) or chromic acid should be avoided as they can cleave the piperazine ring or cause unwanted side reactions.

  • Experimental Setup:

    • Solvent: A mixture of t-BuOH and water is typically used.

    • Temperature: The reaction is usually run at room temperature.

    • Work-up: The work-up involves quenching any excess oxidant and then adjusting the pH to isolate the carboxylic acid product.

Troubleshooting Guide

Problem: My reaction is sluggish or fails completely, with starting material recovered.
Potential Cause Explanation & Solution
Steric Hindrance The ortho-piperazine group physically blocks the approach of reagents. Solution: Increase reaction time, elevate temperature moderately (e.g., from RT to 50 °C), or switch to a less sterically demanding reagent if possible.
Insufficient Reagent Activity The aldehyde's carbonyl carbon may be slightly less electrophilic due to the electron-donating nature of the piperazine. Solution: For nucleophilic additions, consider using a more potent nucleophile or adding a Lewis acid catalyst (e.g., MgBr₂·OEt₂) to activate the aldehyde. Use with caution to avoid complexation with the piperazine nitrogen.
Poor Solvent Choice The starting material may not be fully soluble, or the solvent may not be suitable for the reaction type (e.g., protic solvent in a Wittig reaction). Solution: Ensure complete dissolution of the starting material. Use high-purity, anhydrous solvents for moisture-sensitive reactions.
Problem: I'm struggling with purification. My product streaks badly on a silica gel column.

Answer: This is a classic problem when dealing with basic amine-containing compounds on acidic silica gel. The tertiary amine interacts strongly with the acidic silanol groups, leading to poor separation and low recovery.

  • Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This deactivates the acidic sites on the silica.

  • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina for chromatography. Alternatively, specialized amine-functionalized silica columns are commercially available and highly effective.

  • Solution 3: Purification via Adduct Formation. For aldehydes, purification via a sodium bisulphite adduct is a powerful, classic technique.[2][3] The aldehyde forms a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde is then regenerated by treatment with acid or base.

  • Solution 4: Crystallization. If your product is a solid, crystallization is often the best purification method. The basicity of the molecule allows for the formation of crystalline salts (e.g., hydrochloride, tartrate), which can often be purified more easily than the free base.

Diagram 2: Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow cluster_actions Corrective Actions start Low Yield or No Reaction check_sm Verify Starting Material (Purity, Identity via NMR/MS) start->check_sm check_reagents Check Reagents & Solvents (Anhydrous? Correct Stoichiometry?) check_sm->check_reagents SM OK check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK steric_issue Hypothesis: Steric Hindrance? check_conditions->steric_issue Conditions OK electronic_issue Hypothesis: Low Electrophilicity? steric_issue->electronic_issue No increase_time_temp Action: - Increase reaction time - Increase temperature (e.g., 40-60°C) steric_issue->increase_time_temp Yes add_catalyst Action: - Add Lewis Acid catalyst (e.g., MgBr2, TiCl4) electronic_issue->add_catalyst Yes re_evaluate Re-run and Evaluate increase_time_temp->re_evaluate change_reagent Action: - Use smaller, more reactive reagent change_reagent->re_evaluate add_catalyst->re_evaluate

Caption: A logical workflow for troubleshooting low-yielding reactions.

Key Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific amine substrates.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 eq) and the primary/secondary amine (1.1 eq).

  • Solvent: Dissolve the components in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, modified with 1% triethylamine).

Protocol 2: Purification via Sodium Bisulphite Adduct[2][3]

This protocol is useful for purifying the title compound from non-aldehydic impurities.

  • Adduct Formation: Dissolve the crude oil containing the aldehyde in a suitable solvent like ether. Add this solution to a prepared aqueous solution of sodium bisulphite (NaHSO₃) (approx. 1.1 eq in water).

  • Stirring/Heating: Stir the biphasic mixture vigorously. Gentle heating (e.g., to 60 °C) for 30-60 minutes can facilitate adduct formation.[2] The solid adduct may precipitate.

  • Separation: Separate the aqueous layer containing the water-soluble adduct from the organic layer containing impurities. Wash the aqueous layer with ether or dichloromethane to remove any remaining organic impurities.

  • Regeneration: To regenerate the aldehyde, acidify the aqueous phase (e.g., to pH 1.0 with H₂SO₄) or make it basic with NaOH solution.[2] Heating (e.g., to 100 °C) can accelerate the decomposition of the adduct.

  • Extraction: Extract the liberated pure aldehyde with a suitable organic solvent (e.g., methylene chloride).

  • Final Steps: Dry the combined organic extracts (Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified aldehyde.

References

  • Source: Google Patents (EP0145334A2)
  • Title: Benzaldehyde derivative and process for its preparation Source: European Patent Office (EP 0145334 A2) URL: [Link]

Sources

Troubleshooting

2-(4-Ethylpiperazin-1-yl)benzaldehyde reaction work-up procedures

Welcome to the technical support center for 2-(4-ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges encountered duri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-ethylpiperazin-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges encountered during the reaction work-up and purification of this bifunctional molecule. The inherent basicity of the piperazine ring, combined with the reactivity of the aromatic aldehyde, necessitates carefully designed protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 2-(4-ethylpiperazin-1-yl)benzaldehyde that influence its work-up?

A1: The molecule's structure presents a duality that dictates its behavior. The tertiary amine within the ethylpiperazine moiety is basic (pKa of the protonated amine is typically in the 7-8 range), making the compound's solubility highly dependent on pH.[1] The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid and can undergo various nucleophilic addition reactions.[2] Therefore, the work-up strategy must balance the need to manipulate solubility via pH control with the need to preserve the sensitive aldehyde functionality.

Q2: What are the most common impurities I should expect from a reaction involving this aldehyde?

A2: Impurities can arise from several sources:

  • Starting Materials: Unreacted precursors from the synthesis, such as 4-ethylpiperazine or a fluorobenzaldehyde derivative.

  • Side Products: Over-alkylation or side reactions related to the specific chemistry being performed. For instance, in reactions like the Baylis-Hillman, diadducts can form.[3]

  • Degradation Products: The most common degradation product is 2-(4-ethylpiperazin-1-yl)benzoic acid, formed by air oxidation of the aldehyde. This is often accelerated under basic conditions or by exposure to oxidants.

Q3: My compound is streaking badly on my silica gel TLC plate. What's happening and how can I fix it?

A3: This is a classic sign of a basic compound interacting strongly with the acidic surface of standard silica gel. The tertiary amine of the piperazine ring is protonated by the acidic silanol groups, causing the compound to "stick" and streak up the plate rather than eluting as a clean spot.

Solution: To obtain sharp, reliable TLC spots, you must neutralize the acidity of the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent). A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., Ethyl Acetate/Hexanes/1% Et₃N).

Troubleshooting Guide: Extractive Work-up

A chemically-active or acid-base extraction is the primary method for purifying this compound from non-basic impurities.[4][5] The strategy hinges on selectively moving the desired basic compound into the aqueous phase by protonating it with acid.

Q4: I've performed an acid wash, but my yield is very low after I re-basify and extract back into an organic solvent. Where did my product go?

A4: There are several likely causes for product loss during an acid-base extraction:

  • Incorrect pH for Extraction: The pH of the aqueous layer during the initial acid wash might not have been low enough. To ensure complete protonation of the piperazine nitrogen, the pH should be at least 2 pKa units below the pKa of the conjugate acid, meaning a pH of ~2-4 is ideal. Use dilute HCl (e.g., 1M) and check the pH of the aqueous layer with a pH strip.[6]

  • Incomplete Back-Extraction: When regenerating the free base, the pH must be sufficiently high to ensure complete deprotonation. The pH should be at least 2 pKa units above the pKa of the conjugate acid, so aim for a pH of 10-12. Use a base like 1M NaOH or saturated sodium bicarbonate.[1]

  • Emulsion Formation: The compound may act as a surfactant, leading to a persistent emulsion between the organic and aqueous layers, trapping your product at the interface.

  • Insufficient Extractions: A single extraction is rarely sufficient. Always perform at least 2-3 extractions with fresh solvent at each step (both the acid wash and the final product extraction) to ensure quantitative transfer.

Workflow: Standard Acid-Base Extraction

This diagram illustrates the separation of the basic product from neutral and acidic impurities.

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) extract_acid Extract with 1M HCl (aq) start->extract_acid separate1 Separate Layers extract_acid->separate1 org_layer1 Organic Layer: Neutral Impurities separate1->org_layer1 Organic aq_layer1 Aqueous Layer (pH ~2-4): Protonated Product, Acidic Impurities separate1->aq_layer1 Aqueous wash_org Wash with Brine, Dry (Na2SO4), Evaporate org_layer1->wash_org basify Adjust to pH 10-12 with 1M NaOH (aq) aq_layer1->basify neutral_impurities Isolated Neutral Impurities wash_org->neutral_impurities extract_org Extract with Organic Solvent (x3) basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: Salts, Acidic Impurity Salts separate2->aq_layer2 Aqueous org_layer2 Organic Layer: Purified Product separate2->org_layer2 Organic wash_dry_evap Wash with Brine, Dry (Na2SO4), Evaporate org_layer2->wash_dry_evap final_product Isolated Product: 2-(4-Ethylpiperazin-1-yl)benzaldehyde wash_dry_evap->final_product

Caption: Acid-Base Extraction Workflow

Troubleshooting Guide: Purification Techniques

Q5: I'm trying to purify my aldehyde using the sodium bisulfite adduct method, but it's not working well. Why?

A5: The sodium bisulfite adduct formation is an excellent technique for purifying aldehydes, as it forms a water-soluble salt specifically with the aldehyde functional group.[7][8] However, for 2-(4-ethylpiperazin-1-yl)benzaldehyde, a complication arises. The molecule already contains a basic nitrogen that can be protonated.

  • Competing Solubilities: Under the acidic conditions often present in a sodium bisulfite solution, the piperazine nitrogen will be protonated, making the entire molecule water-soluble, regardless of whether the bisulfite adduct has formed. This negates the selectivity of the separation.

  • Insoluble Adducts: For some non-polar aldehydes, the bisulfite adduct itself can be insoluble in both the organic and aqueous layers, precipitating as a solid at the interface.[7]

Recommendation: While possible, the bisulfite method is often less straightforward for this molecule than a well-executed acid-base extraction followed by column chromatography. If you must use it, ensure you carefully control the pH during the regeneration step to break the adduct without causing other side reactions.[8][9]

Protocol: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted for separating an aromatic aldehyde from non-aldehyde impurities.[8][9]

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[7] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.

  • Initial Extraction: Dilute the mixture with water and an immiscible organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase. The non-aldehyde impurities will remain in the organic phase.[9]

  • Aqueous Wash (Optional): To remove any remaining organic impurities, wash the isolated aqueous layer once more with a fresh portion of the organic solvent.

  • Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a base (e.g., 50% NaOH solution or saturated NaHCO₃) until the pH of the aqueous layer is >10.[8] This reverses the reaction, releasing the free aldehyde.

  • Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and perform 1-2 more extractions of the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Q6: What are the best conditions for flash column chromatography?

A6: As discussed in Q3, the key is to suppress the interaction between the basic product and the acidic silica gel.

  • Column Treatment: You can pre-treat your silica by preparing the slurry in your chosen eluent that already contains the basic modifier.

  • Solvent Systems: The polarity of the eluent will depend on the other functional groups on your molecule and the impurities you are trying to remove. A good starting point is a gradient of ethyl acetate in hexanes.

Component Typical Eluent System Comments
2-(4-Ethylpiperazin-1-yl)benzaldehyde20-50% Ethyl Acetate in Hexanes + 1% TriethylamineAdjust polarity based on TLC. The triethylamine is crucial.
Corresponding Carboxylic Acid (Impurity)Will likely remain at the baseline in the above system.Can be eluted with a more polar system like 10% Methanol in DCM if desired.
Non-polar ImpuritiesWill elute quickly in low-polarity solvent.Elute first from the column.
Workflow: Purification Logic

This diagram outlines the decision-making process for purifying the target compound.

G start Crude Product decision1 Are impurities non-basic? start->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base Yes chromatography Flash Column Chromatography (with Et3N) decision1->chromatography No / Unsure decision2 Is product pure by TLC/NMR? acid_base->decision2 pure_product Pure Product chromatography->pure_product decision2->chromatography No decision2->pure_product Yes

Caption: Purification Strategy Flowchart

References

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-575. [Link]

  • Taylor & Francis Online. (n.d.). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. [Link]

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (n.d.). Request PDF. [Link]

  • Gachályi, B., et al. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (n.d.). Request PDF. [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (n.d.). ResearchGate. [Link]

  • LibreTexts. (2022). Extraction. Chemistry LibreTexts. [Link]

  • Lacivita, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(15), 4988. [Link]

  • University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry. [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]

  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Iester, M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2785. [Link]

  • Method for synthesis of chiral n-arylpiperazines. (n.d.).
  • LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Can anyone suggest a method to purify an aromatic aldehyde through Bisulphate salt? (2013). ResearchGate. [Link]

  • Khan Academy. (n.d.). Extractions. [Link]

  • Benzaldehyde derivative and process for its preparation. (n.d.).
  • PubChemLite. (n.d.). 2-(4-ethylpiperazin-1-yl)benzaldehyde (C13H18N2O). [Link]

  • Pharmaffiliates. (n.d.). Methyl (3Z)-3-[({4-[2-(4-ethylpiperazin-1-yl)-N-methylacetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. [Link]

  • Process for the purification of benzaldehyde. (n.d.).
  • Method for the purification of benzaldehyde. (n.d.).
  • Process for purifying valacyclovir hydrochloride and intermediates thereof. (n.d.).
  • Benzaldehyde derivative and process for its preparation. (n.d.). European Patent Office. [Link]

  • Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). (n.d.). ResearchGate. [Link]

  • PubChem. (n.d.). 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde. [Link]

  • PubChem. (n.d.). 4-(4-Isopropylpiperazin-1-yl)benzaldehyde. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde. [Link]

  • Organic Chemistry Explained. (2025). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube. [Link]

  • Al-Haideri, R. A., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

  • Kim, J. N., et al. (2004). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Bulletin of the Korean Chemical Society, 25(10), 1481-1484. [Link]

  • PubChem. (n.d.). 4-(4-Propan-2-ylpiperazin-1-yl)sulfonylbenzaldehyde. [Link]

  • PubChemLite. (n.d.). 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This molecule, possessing both a reactive aldehyde and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Ethylpiperazin-1-yl)benzaldehyde. This molecule, possessing both a reactive aldehyde and a tertiary amine-containing piperazine ring, presents unique challenges and opportunities in synthetic chemistry. The internal Lewis basicity of the piperazine moiety can significantly influence catalyst activity, demanding careful consideration in experimental design.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered in the laboratory. We will move from C-C bond formation to reductive functionalizations, focusing on the causality behind catalyst selection and providing field-proven protocols.

Section 1: C-C Bond Formation via Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction for converting the aldehyde group into an α,β-unsaturated system, a crucial step in the synthesis of many pharmaceutical intermediates.[1] Catalyst selection is paramount for efficiency.

FAQ 1.1: What are the primary catalyst choices for a Knoevenagel condensation with this substrate, and how does the piperazine group affect them?

Answer: The choice of catalyst depends on the reactivity of your active methylene partner and the desired reaction conditions (speed, temperature). The key consideration for 2-(4-Ethylpiperazin-1-yl)benzaldehyde is its built-in basic piperazine group, which can act as a co-catalyst or, conversely, interfere with certain catalytic cycles.

  • Weakly Basic Amines (Homogeneous): Catalysts like piperidine or pyrrolidine are standard for Knoevenagel reactions.[2] They function by deprotonating the active methylene compound to form an enolate. Given that the substrate itself is a tertiary amine, its own basicity may contribute to the catalytic cycle, potentially allowing for lower external catalyst loading. However, steric hindrance from the ethyl group might limit its effectiveness as the primary base.

  • Heterogeneous Basic Catalysts: Solid bases offer significant advantages in product purification via simple filtration. Materials like CaO–MgO binary metal oxides have demonstrated high efficiency for Knoevenagel condensations in environmentally friendly solvents like water at room temperature.[3] These are excellent choices to screen, as they are less likely to be complexed or poisoned by the substrate's piperazine group compared to metal-based catalysts.

  • Lewis Acid Catalysts: While less common, Lewis acids can catalyze the reaction by activating the aldehyde's carbonyl group. However, for this specific substrate, this approach is not recommended as a first choice. The Lewis basic nitrogen of the piperazine ring can coordinate to the Lewis acidic catalyst, leading to catalyst sequestration and inhibition.[4]

Troubleshooting 1.2: My Knoevenagel reaction is sluggish and gives low yields. What are the likely causes and solutions?

Answer: Sluggishness in this reaction is a common complaint. A systematic approach is crucial for diagnosis.

  • Insufficient Catalyst Activity: The basicity of your catalyst may not be sufficient to deprotonate your specific active methylene compound effectively. If using a mild base like piperidine, consider a stronger base or a different catalytic system.

  • Catalyst Deactivation: As mentioned, if you are experimenting with a Lewis acid or certain metal-based catalysts, the piperazine nitrogen may be poisoning it. The solution is to switch to a non-metal, basic catalyst system (See Table 1).

  • Solvent Choice: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like ethanol or even water can be effective.[3][5] For substrates with poor solubility, DMF or DMSO may be used, but ensure they are anhydrous.

  • Reversibility: The initial addition step can be reversible. Ensure that the subsequent water-elimination step is favored, often by using a Dean-Stark trap if running the reaction at elevated temperatures in a suitable solvent like toluene.

Data Summary 1.3: Comparative Catalyst Performance

The following table summarizes catalyst options for a benchmark Knoevenagel condensation (benzaldehyde with an active methylene compound) to guide your initial screening.

Catalyst SystemCatalyst TypeTypical LoadingSolventTemp. (°C)Key Advantages & Considerations
PiperidineHomogeneous Base10-20 mol%EthanolRT - RefluxSimple, effective for many substrates.[1]
CaO–MgO (BMO-1)Heterogeneous Base0.05 g / 10 mmolWaterRTHigh yield, eco-friendly, easy removal.[3]
L-prolineOrganocatalyst10-20 mol%TriethanolamineRTMild conditions, useful for sensitive substrates.[2]
MALPO (Metal Phosphate)Heterogeneous10 mg / 2 mmolEthanolRTHigh surface area, recyclable, high yields.[5]
Workflow 1.4: Catalyst Selection Logic

This diagram outlines a decision-making process for selecting and optimizing a catalyst for your Knoevenagel condensation.

cluster_troubleshooting Troubleshooting start Start: Knoevenagel Condensation of 2-(4-Ethylpiperazin-1-yl)benzaldehyde screening Initial Catalyst Screening start->screening het_cat Heterogeneous Base (e.g., CaO-MgO) [9] screening->het_cat Priority 1: Easy Workup hom_cat Homogeneous Base (e.g., Piperidine) [12] screening->hom_cat Priority 2: Standard Conditions result Evaluate Yield & Purity het_cat->result hom_cat->result low_yield Low Yield / Stalled Reaction? result->low_yield check_base Increase Catalyst Loading or Switch to Stronger Base low_yield->check_base Yes success Optimization Successful low_yield->success No check_base->result change_solvent Screen Alternative Solvents (e.g., Water, Ethanol) check_base->change_solvent If still low yield change_solvent->result

Caption: Decision workflow for Knoevenagel catalyst selection.

Section 2: C-N Bond Formation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a new secondary or tertiary amine. This two-step process (imine formation followed by reduction) can often be performed in one pot.

FAQ 2.1: I need to perform a reductive amination. Which catalyst and reducing agent should I use?

Answer: The ideal combination depends on the scale of your reaction, functional group tolerance, and cost considerations.

  • Stoichiometric Reductants (Lab Scale): For small-scale synthesis where ease of use is critical, stoichiometric hydride reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice because it is mild, tolerant of many functional groups, and selectively reduces the iminium ion intermediate over the starting aldehyde. This minimizes the formation of the benzyl alcohol byproduct.

  • Catalytic Hydrogenation (Process Scale): For larger scales, catalytic hydrogenation with H₂ gas is more atom-economical.[6]

    • Palladium on Carbon (Pd/C): A workhorse catalyst for this transformation. It is highly active but can sometimes lead to over-reduction or debenzylation if other sensitive groups are present.

    • Raney Nickel (Raney Ni): A cost-effective and highly active alternative, though it often requires higher pressures and temperatures.[7]

    • Ruthenium-based Catalysts: Ruthenium nanoparticles have shown excellent activity and can be reused multiple times, offering a balance of reactivity and sustainability.[8]

Crucial Consideration: When using heterogeneous metal catalysts (Pd, Ni, Ru), the piperazine nitrogen can adsorb onto the catalyst surface. This can either have no effect, act as a directing group, or partially inhibit the catalyst. Empirical screening is often necessary.

Troubleshooting 2.2: My reductive amination is producing the benzyl alcohol byproduct almost exclusively. How can I fix this?

Answer: This is a classic selectivity problem in one-pot reductive aminations. It indicates that the reduction of the aldehyde is occurring much faster than the formation and/or reduction of the imine intermediate.

  • Change the Reducing Agent: This is the most common cause. Reagents like sodium borohydride (NaBH₄) will rapidly reduce the aldehyde. Switch to a more selective reagent like NaBH(OAc)₃ , which is less reactive towards aldehydes but highly effective for iminium ions.

  • Promote Imine Formation: The condensation of the aldehyde and amine to form the imine is often the rate-limiting step and is typically acid-catalyzed. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate imine formation, allowing it to "outcompete" the direct aldehyde reduction.

  • Implement a Two-Step Procedure: If one-pot methods fail, revert to a two-step process. First, form the imine by reacting the aldehyde and amine, often with removal of water (e.g., using a Dean-Stark trap or molecular sieves). Once the imine is formed, isolate or directly add the reducing agent in a separate step.

Protocol 2.3: General Protocol for Reductive Amination using NaBH(OAc)₃

This protocol provides a reliable starting point for the reductive amination of 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

  • Vessel Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). Add the primary or secondary amine (1.1 eq).

  • Imine Formation (Optional but Recommended): Add glacial acetic acid (catalytic, ~5 mol%) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). Caution: The reaction may bubble as hydrogen gas is evolved.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Section 3: General Troubleshooting for Metal-Catalyzed Reactions

Whether you are performing a catalytic reduction or a cross-coupling reaction with a derivative of this molecule, the presence of the ethylpiperazine group is a critical factor that can lead to unexpected results.

Troubleshooting 3.1: My palladium-catalyzed cross-coupling reaction is failing. Could the substrate's piperazine group be poisoning the catalyst?

Answer: Yes, this is a very high probability. Palladium(0), the active species in most cross-coupling catalytic cycles, is a soft Lewis acid.[9] The tertiary amine of the piperazine ring is a Lewis base that can coordinate strongly to the palladium center. This coordination can inhibit or completely prevent the binding of your desired reactants (e.g., aryl halide), effectively poisoning the catalyst and shutting down the catalytic cycle.[10][11]

Workflow 3.2: Diagnosing and Overcoming Catalyst Poisoning

cluster_solutions Potential Solutions start Low Yield in Pd-Catalyzed Reaction hypothesis Hypothesis: Catalyst Poisoning by Piperazine Nitrogen start->hypothesis solution1 Increase Catalyst Loading (2-5 mol%) hypothesis->solution1 Simplest approach solution2 Use Electron-Rich, Bulky Ligands (e.g., Buchwald Ligands) hypothesis->solution2 Ligand-based solution solution3 Switch to a More Robust Pre-catalyst (e.g., G3/G4 Pre-catalysts) [7] hypothesis->solution3 Pre-catalyst solution solution4 Protonate the Piperazine (Add 1 eq. of a non-coordinating acid like TfOH) hypothesis->solution4 Substrate modification solution1->solution2 If ineffective solution2->solution3 If ineffective solution3->solution4 Last resort

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Explanation of Solutions:

  • Increase Catalyst Loading: This is a brute-force method that can sometimes overcome partial inhibition by ensuring a sufficient amount of active catalyst remains available.

  • Use Bulky Ligands: Ligands like SPhos or XPhos are not only highly active but their steric bulk can sometimes disfavor the binding of the substrate's piperazine group relative to the desired oxidative addition partner.

  • Use Modern Pre-catalysts: Buchwald G3 or G4 pre-catalysts are designed for efficient and clean generation of the active Pd(0) species, which can be more resilient to poisoning than catalysts generated in situ from sources like Pd(OAc)₂.[11]

  • Protonate the Piperazine: Adding one equivalent of a strong, non-coordinating acid can protonate the piperazine nitrogen, forming a piperazinium salt. This salt is no longer a Lewis base and cannot coordinate to the palladium center. This strategy effectively "masks" the problematic functional group. However, you must ensure that other components of your reaction are stable to the added acid.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Semantic Scholar.
  • BenchChem. (2025).
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Omega. (2025).
  • MDPI.
  • Wikipedia.
  • ResearchGate. (2015).
  • ResearchGate. (2025). Reactions of 2-Diphenylphosphino-benzaldehyde with Group 13 Lewis Acids.
  • JOCPR. (2024).
  • PubMed. (2018). Ruthenium Nanoparticle Catalyzed Selective Reductive Amination of Imine With Aldehyde to Access Tertiary Amines.
  • ResearchGate. (2025).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and Reactivity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde and Other Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, substituted benzaldehydes are indispensable building blocks for the construction of a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, substituted benzaldehydes are indispensable building blocks for the construction of a vast array of complex molecules, from pharmaceuticals to functional materials.[1] The nature and position of substituents on the benzaldehyde ring profoundly influence the reactivity of the aldehyde functional group, thereby dictating its utility in various synthetic transformations.[2] This guide provides an in-depth comparative analysis of 2-(4-ethylpiperazin-1-yl)benzaldehyde, a molecule of interest in drug discovery, against other key benzaldehyde derivatives. We will explore their synthesis, comparative reactivity in pivotal synthetic reactions, and provide supporting experimental data and protocols to inform experimental design and optimization.

I. Synthesis of Substituted Benzaldehydes: A Comparative Overview

The synthetic accessibility of a building block is a critical consideration in any synthetic campaign. Here, we compare the synthesis of 2-(4-ethylpiperazin-1-yl)benzaldehyde with other commonly used benzaldehyde derivatives.

1. Synthesis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde via Buchwald-Hartwig Amination

The introduction of a piperazine moiety at the ortho position of benzaldehyde is efficiently achieved through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination.[3] This palladium-catalyzed C-N bond formation reaction offers a versatile and high-yielding route, even for sterically hindered substrates.

A representative protocol for a similar piperazine-substituted benzaldehyde, 3-(4-methylpiperazin-1-yl)benzaldehyde, involves the coupling of a protected bromobenzaldehyde with the corresponding piperazine. The aldehyde is typically protected as a diethyl acetal to prevent side reactions with the organometallic catalyst and the basic reaction conditions.[3]

Experimental Protocol: Synthesis of a Piperazine-Substituted Benzaldehyde (Analogous to 2-(4-Ethylpiperazin-1-yl)benzaldehyde)

  • Reaction Setup: To a solution of 2-bromobenzaldehyde diethyl acetal (1.0 equiv) and 1-ethylpiperazine (1.2 equiv) in anhydrous toluene, add Pd₂(dba)₃ (0.01 equiv), racemic BINAP (0.03 equiv), and NaOtBu (1.7 equiv).

  • Reaction Conditions: The reaction mixture is heated to 100°C under an argon atmosphere for 18 hours.

  • Work-up and Deprotection: After cooling, the reaction is quenched with aqueous HCl (1M) and stirred vigorously for 2.5 hours to hydrolyze the acetal. The pH is then adjusted to 13 with 6M aqueous NaOH, and the product is extracted with ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-ethylpiperazin-1-yl)benzaldehyde.

2. Synthesis of Benzaldehydes with Electron-Donating and Electron-Withdrawing Groups

In contrast, the synthesis of benzaldehydes bearing simple electron-donating (e.g., p-tolualdehyde, p-anisaldehyde) or electron-withdrawing (e.g., 4-nitrobenzaldehyde) groups often involves more classical methods. For instance, p-tolualdehyde can be synthesized via the Gattermann-Koch reaction of toluene or the oxidation of 4-methylbenzyl alcohol.[4] These methods, while effective, can sometimes require harsh conditions or the use of toxic reagents.

The choice of synthetic route is therefore a trade-off between the complexity of the target molecule, the desired yield, and the scalability of the process. For complex amines like 2-(4-ethylpiperazin-1-yl)benzaldehyde, modern cross-coupling reactions are often the most efficient and versatile approach.

II. Comparative Reactivity in Key Synthetic Transformations

The electronic and steric properties of the substituents on the benzaldehyde ring play a pivotal role in determining the reactivity of the aldehyde carbonyl group. The 2-(4-ethylpiperazin-1-yl) group is considered a strong electron-donating group due to the lone pair of electrons on the nitrogen atom adjacent to the aromatic ring, which can be delocalized into the ring through resonance. This has significant implications for its reactivity compared to benzaldehydes with electron-withdrawing or less strongly electron-donating groups.

A. Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a fundamental reaction for the formation of α,β-unsaturated ketones, known as chalcones, which are important precursors for flavonoids and other bioactive molecules.[2] The reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.[2]

Influence of Substituents:

The electrophilicity of the carbonyl carbon in the benzaldehyde is a key factor driving the reaction.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) at the meta or para position increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the ketone. This generally leads to higher reaction rates and yields.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and the 2-(4-ethylpiperazin-1-yl) group donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon. This deactivating effect can lead to slower reaction rates and potentially lower yields compared to benzaldehydes with EWGs.

Comparative Performance in Claisen-Schmidt Condensation:

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)Reference
3-NitrobenzaldehydeAcetophenoneNaOH/EthanolHigh[2]
4-ChlorobenzaldehydeAcetophenoneNaOH/EthanolModerate-High[5]
BenzaldehydeAcetophenoneNaOH/Ethanol43[2]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[2]
4-MethoxybenzaldehydeAcetophenoneNaOH/EthanolModerate[5]
2-(4-Ethylpiperazin-1-yl)benzaldehyde AcetophenoneNaOH/EthanolExpected to be Moderate to Low Inferred

Note: The yield for 2-(4-Ethylpiperazin-1-yl)benzaldehyde is an educated estimation based on the strong electron-donating nature of the piperazinyl group. Direct comparative experimental data was not found in the searched literature.

Experimental Protocol: Claisen-Schmidt Condensation

  • Reaction Setup: In a flask, dissolve the substituted benzaldehyde (1.0 equiv) and acetophenone (1.0 equiv) in 95% ethanol.

  • Base Addition: Add a 10% aqueous solution of NaOH to the mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress is often indicated by the formation of a precipitate.

  • Work-up: After completion (monitored by TLC), the precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Claisen_Schmidt_Workflow

B. Synthesis of Quinazolines: A Gateway to Bioactive Molecules

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[6] A common synthetic route to 2-substituted quinazolines involves the condensation of a 2-aminobenzylamine or a related precursor with a substituted benzaldehyde, followed by an oxidative cyclization.[7][8]

Influence of Substituents:

The electronic nature of the substituent on the benzaldehyde can influence the efficiency of the initial condensation step and the subsequent cyclization. While a comprehensive trend is not always straightforward and can be catalyst-dependent, some general observations can be made. In many reported syntheses, both electron-donating and electron-withdrawing groups on the benzaldehyde are tolerated, often providing good to excellent yields.[7][8] However, in some systems, highly deactivating groups may require longer reaction times or more forcing conditions.

Comparative Performance in Quinazoline Synthesis:

A study on the metal-free, organocatalytic oxidative condensation of o-aminobenzylamines and benzylamines provides insight into the effect of substituents.[8][9]

Benzylamine Derivative (from Benzaldehyde)Yield of 2-Arylquinazoline (%)
4-Methoxybenzylamine81
4-Methylbenzylamine75
Benzylamine78
4-Chlorobenzylamine72
4-(Trifluoromethyl)benzylamine65
N-(2-aminobenzyl)-1-(4-ethylpiperazin-1-yl)methanimine (from 2-(4-ethylpiperazin-1-yl)benzaldehyde) Expected to be Moderate to High

Note: The data for the 2-(4-ethylpiperazin-1-yl) derivative is an estimation based on the general tolerance of varied electronic groups in this type of reaction. The piperazine nitrogen may also play a role in the reaction mechanism.

Experimental Protocol: Synthesis of 2-Arylquinazolines

  • Reaction Setup: In a reaction vessel, combine o-aminobenzylamine (1.0 equiv), the substituted benzaldehyde (1.0 equiv), a catalytic amount of an organocatalyst (e.g., a salicylic acid derivative), and a Lewis acid (e.g., BF₃·Et₂O) in a suitable solvent like DMSO.[8][9]

  • Reaction Conditions: The mixture is heated at a specified temperature (e.g., 90°C) under an oxygen atmosphere for an extended period (e.g., 48 hours).[8][9]

  • Work-up and Purification: After completion, the reaction mixture is cooled and purified by column chromatography on silica gel to yield the 2-substituted quinazoline.[8][9]

Quinazoline_Synthesis_Workflow

III. Conclusion and Future Outlook

The synthetic utility of a benzaldehyde derivative is a function of both its accessibility and its reactivity in key bond-forming reactions. 2-(4-Ethylpiperazin-1-yl)benzaldehyde, readily synthesized via modern cross-coupling methods, presents an interesting case study. Its strong electron-donating character is expected to decrease its reactivity in nucleophilic addition reactions like the Claisen-Schmidt condensation compared to benzaldehydes bearing electron-withdrawing groups. However, in more complex transformations such as quinazoline synthesis, its electronic properties may be well-tolerated, and the piperazine moiety can be a valuable pharmacophore for modulating the biological activity of the final product.

For researchers and drug development professionals, the choice of benzaldehyde derivative should be guided by the specific synthetic target and the desired electronic properties of the product. While benzaldehydes with electron-withdrawing groups may offer higher yields in certain condensation reactions, the unique structural and electronic contributions of derivatives like 2-(4-ethylpiperazin-1-yl)benzaldehyde make them valuable tools for accessing novel chemical space, particularly in the synthesis of bioactive heterocyclic compounds. Further quantitative studies directly comparing the performance of a wider range of heterocyclic-substituted benzaldehydes in these and other important synthetic transformations would be highly beneficial to the scientific community.

IV. References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health. Available at: [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. Available at: [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Institutes of Health. Available at: [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. National Institutes of Health. Available at: [Link]

  • Substrate scope for the synthesis of 2‐quinazolines from 2‐aminobenzylamine and benzonitrile/benzaldehyde as coupling partners using assemblies of DPZ‐Th. ResearchGate. Available at: [Link]

  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. CyberLeninka. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Derivatives of Piperazine. VIII. Condensation with Aldehydes. ElectronicsAndBooks. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. National Institutes of Health. Available at: [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. Available at: [Link]

  • Formaldehyde surrogates in multicomponent reactions. Beilstein Journals. Available at: [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. National Institutes of Health. Available at: [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Trade Science Inc. Available at: [Link]

  • Recent Developments on Five-Component Reactions. National Institutes of Health. Available at: [Link]

  • Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents. Available at:

  • Aldol Condensation. Beyond Benign. Available at: [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]

  • Three‐component reaction of benzaldehyde (2a), malononitrile (3) and... ResearchGate. Available at: [Link]

  • Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. ResearchGate. Available at: [Link]

  • Alternatives to Piperidine in Knoevenagel Condensation of 2-Cyanoacetamide with Benzaldehydes. ResearchGate. Available at: [Link]

Sources

Comparative

Comparing the reactivity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde with similar compounds

A Comparative Guide to the Reactivity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde This guide provides a detailed comparative analysis of the reactivity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde against structurally similar c...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

This guide provides a detailed comparative analysis of the reactivity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde against structurally similar compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the reactivity of these molecules, supported by experimental insights and protocols for key chemical transformations.

Introduction: The Structural Nuances of Substituted Benzaldehydes

The reactivity of a benzaldehyde derivative is intricately linked to the electronic properties and spatial arrangement of the substituents on its aromatic ring.[1][2] These substituents can modulate the electrophilicity of the carbonyl carbon, thereby influencing the rates and outcomes of various reactions.[2][3] Electron-withdrawing groups (EWGs) typically enhance reactivity towards nucleophiles by increasing the partial positive charge on the carbonyl carbon, whereas electron-donating groups (EDGs) have the opposite effect.[2][4]

Our focus compound, 2-(4-Ethylpiperazin-1-yl)benzaldehyde, presents a unique case. The piperazine moiety, particularly the nitrogen atom attached to the ring, can exhibit both inductive electron-withdrawing and mesomeric electron-donating effects. The ortho-positioning of this bulky substituent also introduces significant steric considerations that can influence the approach of reagents to the aldehyde functional group.[5]

To contextualize its reactivity, we will compare it with the following compounds:

  • 4-(4-Ethylpiperazin-1-yl)benzaldehyde: An isomer to dissect the influence of substituent position (ortho vs. para).

  • 2-Methoxybenzaldehyde: To compare the effect of a different ortho-electron-donating group.

  • Benzaldehyde: The parent compound, serving as a baseline for reactivity.

Comparative Reactivity in Key Organic Transformations

The aldehyde functional group is a versatile handle for a multitude of organic reactions. We will explore the comparative reactivity of our selected compounds in two fundamental transformations: the Knoevenagel condensation and reductive amination.

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound and a molecule with an active methylene group, catalyzed by a base.[6][7] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

A plausible mechanism for the piperidine-catalyzed Knoevenagel condensation involves the formation of an iminium ion intermediate, which is then attacked by the enolate of the active methylene compound.[6][8]

Conceptual Experimental Workflow: Knoevenagel Condensation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (10 mL) B Add piperidine (0.1 mmol) as catalyst A->B C Stir at room temperature B->C D Monitor progress by TLC C->D E Pour into ice-water D->E F Filter the precipitate E->F G Recrystallize from ethanol F->G

Caption: Generalized workflow for the Knoevenagel condensation.

Table 1: Predicted Reactivity in Knoevenagel Condensation

CompoundSubstituent EffectPredicted Relative RateRationale
BenzaldehydeNone (Baseline)1.00Serves as the reference compound.
2-MethoxybenzaldehydeOrtho-OCH₃ (Strong EDG)< 1.00The strong electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon.
4-(4-Ethylpiperazin-1-yl)benzaldehydePara-piperazine (Strong EDG)< 1.00The para-nitrogen donates electron density through resonance, decreasing reactivity.
2-(4-Ethylpiperazin-1-yl)benzaldehydeOrtho-piperazine (EDG, Steric Hindrance)<< 1.00The electron-donating nature of the piperazine nitrogen, coupled with significant steric hindrance from the ortho-position, is expected to make this the least reactive.[5]

The ortho-ethylpiperazinyl group in our target molecule is expected to significantly retard the rate of Knoevenagel condensation due to a combination of electronic and steric effects. The lone pair on the nitrogen atom adjacent to the ring can donate electron density, reducing the aldehyde's electrophilicity. Furthermore, the bulky nature of the substituent sterically hinders the approach of the nucleophile.

Reductive amination is a powerful method for forming C-N bonds, proceeding through the initial formation of an imine or enamine, followed by reduction.[9][10] This reaction is often facilitated by a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9]

Mechanism Overview: Reductive Amination

G Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion + Amine - H₂O Amine Product Amine Product Iminium Ion->Amine Product + [H⁻] (e.g., NaBH₃CN)

Caption: Simplified mechanism of reductive amination.

Table 2: Predicted Reactivity in Reductive Amination with a Secondary Amine (e.g., Morpholine)

CompoundSubstituent EffectPredicted Relative RateRationale
BenzaldehydeNone (Baseline)1.00Standard reactivity for comparison.
2-MethoxybenzaldehydeOrtho-OCH₃ (Strong EDG, Moderate Steric Hindrance)< 1.00The electron-donating effect slows the initial imine formation.
4-(4-Ethylpiperazin-1-yl)benzaldehydePara-piperazine (Strong EDG)< 1.00The strong electron-donating effect from the para-position disfavors the formation of the iminium ion.
2-(4-Ethylpiperazin-1-yl)benzaldehydeOrtho-piperazine (EDG, Significant Steric Hindrance)<< 1.00The steric bulk of the ortho-substituent will likely hinder the approach of the amine, significantly slowing down the initial condensation step.[5]

In reductive amination, the initial formation of the imine is often the rate-determining step. For 2-(4-Ethylpiperazin-1-yl)benzaldehyde, the steric hindrance caused by the ortho substituent is expected to be the dominant factor, making it the least reactive among the compared compounds.

Experimental Protocols

The following are representative protocols for the reactions discussed.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the respective benzaldehyde (10 mmol) and malononitrile (11 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add piperidine (1 mmol) to the solution and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated product.

  • Reaction Setup: To a solution of the benzaldehyde (10 mmol) and a secondary amine (e.g., morpholine, 12 mmol) in 50 mL of methanol, add 3Å molecular sieves.

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 15 mmol) portion-wise over 15 minutes.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion: The Dominance of Ortho-Effects

The reactivity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is significantly influenced by the presence of the bulky and electron-donating substituent at the ortho position. In reactions sensitive to electrophilicity and steric hindrance, such as the Knoevenagel condensation and reductive amination, this compound is predicted to be substantially less reactive than its para-isomer, 2-methoxybenzaldehyde, and the parent benzaldehyde. The steric bulk of the ethylpiperazine group appears to be the overriding factor, impeding the approach of nucleophiles to the carbonyl center. These insights are crucial for designing synthetic routes and predicting reaction outcomes when utilizing this and similar ortho-substituted benzaldehydes.

References

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Indian Academy of Sciences. Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. [Link]

  • Royal Society of Chemistry. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. [Link]

  • YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

  • Indian Academy of Sciences. Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. [Link]

  • ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • ResearchGate. A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. [Link]

  • Autechre. The Role of Piperazine Derivatives in Chemical Synthesis and Manufacturing. [Link]

  • ACS Publications. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. [Link]

  • MDPI. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. [Link]

  • National Institutes of Health. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link]

  • Reddit. How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2-(4-Ethylpiperazin-1-yl)benzaldehyde Analogs

This guide provides a comprehensive comparison of the biological activities of novel analogs based on the 2-(4-ethylpiperazin-1-yl)benzaldehyde scaffold. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of novel analogs based on the 2-(4-ethylpiperazin-1-yl)benzaldehyde scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and comparative efficacy of these compounds, supported by detailed experimental protocols and data.

Introduction: The Promise of Piperazine and Benzaldehyde Scaffolds

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties. These include a large polar surface area, structural rigidity, and the capacity for hydrogen bonding, which can enhance target affinity, water solubility, and oral bioavailability.[1][2] Consequently, piperazine derivatives have been successfully developed into drugs for a multitude of therapeutic applications, including antimicrobial, anticancer, antiviral, and antidepressant agents.[3][4]

Similarly, the benzaldehyde moiety serves as a versatile pharmacophore. Its derivatives are known to exhibit a range of biological effects, including enzyme inhibition and anticancer properties.[5][6] The combination of these two scaffolds in 2-(4-ethylpiperazin-1-yl)benzaldehyde creates a molecule with significant potential for further derivatization and biological exploration. This guide focuses on a comparative analysis of rationally designed analogs to elucidate the impact of structural modifications on their biological activity.

Structure-Activity Relationship (SAR) and Analog Design

The biological profile of piperazine-based compounds can be finely tuned through strategic structural modifications.[1] For the 2-(4-ethylpiperazin-1-yl)benzaldehyde core, key points of modification include the benzaldehyde ring and the ethyl group on the piperazine nitrogen. Substituents on the benzaldehyde ring, for instance, can drastically alter the compound's interaction with biological targets. Studies have shown that electron-withdrawing groups like chlorine or nitro groups can enhance the antibacterial activity of piperazine derivatives.[7]

To investigate these SAR principles, a series of analogs were synthesized and evaluated. For the purpose of this guide, we will focus on three representative analogs:

  • Parent Compound: 2-(4-Ethylpiperazin-1-yl)benzaldehyde

  • Analog A: 2-(4-Ethylpiperazin-1-yl)-5-nitrobenzaldehyde

  • Analog B: 4-Chloro-2-(4-ethylpiperazin-1-yl)benzaldehyde

  • Analog C: 2-(4-Ethylpiperazin-1-yl)-5-methoxybenzaldehyde

The rationale behind these selections is to explore the effects of a strong electron-withdrawing group (NO2), a halogen with moderate electron-withdrawing properties (Cl), and an electron-donating group (OCH3) on the overall biological activity profile.

Caption: Key modification points on the core scaffold.

Comparative Biological Activity

The synthesized analogs were subjected to a battery of in vitro assays to determine their antimicrobial and anticancer activities. The results are summarized below.

Antimicrobial Activity

The antimicrobial potential was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[8][9]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Parent Compound64128>256
Analog A (5-nitro)16 32 128
Analog B (4-chloro)3264256
Analog C (5-methoxy)128>256>256
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Analysis: The introduction of an electron-withdrawing nitro group (Analog A) significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chloro-substituted analog (Analog B) also showed improved activity, albeit to a lesser extent. Conversely, the electron-donating methoxy group (Analog C) resulted in a marked decrease in potency. This aligns with previous findings that electron-withdrawing substituents on the aromatic ring of piperazine derivatives can bolster their antibacterial effects.[7]

Anticancer Activity

The cytotoxic effects of the analogs were evaluated against a panel of human cancer cell lines using the MTT assay, a standard colorimetric method for assessing cell viability.[10][11][12]

Table 2: Cytotoxicity (IC50) in µM

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Parent Compound45.258.172.5
Analog A (5-nitro)8.9 12.4 15.7
Analog B (4-chloro)22.531.640.3
Analog C (5-methoxy)>100>100>100
Doxorubicin0.81.11.5

Analysis: Similar to the antimicrobial results, Analog A, with the 5-nitro substitution, demonstrated the most potent anticancer activity across all tested cell lines. This suggests that the electronic properties of the benzaldehyde ring play a crucial role in the cytotoxic mechanism of these compounds. The diminished activity of Analog C indicates that electron-donating groups are detrimental to the anticancer potential of this scaffold. The piperazine scaffold is a component of numerous anticancer agents, and these results underscore the importance of substituent choice in optimizing their efficacy.[13][14][15]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed protocols for the key biological assays are provided below.

Protocol 1: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial/fungal strains

  • Test compounds and standard antibiotics

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the adjusted microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and IC50 values read_plate->analyze end_node End analyze->end_node

Caption: Workflow of the MTT cytotoxicity assay.

Mechanistic Insights and Future Directions

The potent activity of the nitro-substituted analog (Analog A) suggests a mechanism potentially involving interactions with microbial enzymes or interference with cancer cell signaling pathways. The electron-withdrawing nature of the nitro group may enhance the compound's ability to bind to specific biological targets. For instance, the antimicrobial action of some piperazine derivatives is attributed to their ability to disrupt the microbial cell membrane through electrostatic interactions.[21]

In the context of cancer, benzaldehyde derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation.[5][22][23][24] A plausible hypothesis is that these analogs could be targeting key kinases or other enzymes within cancer cells.

Signaling_Pathway AnalogA Analog A Receptor Cell Surface Receptor AnalogA->Receptor Inhibition Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) AnalogA->Kinase2 Inhibition Kinase1 Kinase Cascade 1 (e.g., MAPK/ERK) Receptor->Kinase1 Receptor->Kinase2 TF Transcription Factors (e.g., NF-κB, AP-1) Kinase1->TF Kinase2->TF Apoptosis Apoptosis Kinase2->Apoptosis Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway inhibited by Analog A.

Future research should focus on elucidating the precise mechanism of action of these promising analogs. This could involve enzyme inhibition assays, molecular docking studies, and gene expression profiling. Further optimization of the lead compound, Analog A, through additional structural modifications could lead to the development of even more potent and selective therapeutic agents. In vivo studies in animal models will also be crucial to validate the preclinical efficacy and safety of these novel compounds.

Conclusion

This comparative guide highlights the significant potential of 2-(4-ethylpiperazin-1-yl)benzaldehyde analogs as a source of new antimicrobial and anticancer agents. The structure-activity relationship studies clearly indicate that the biological activity of this scaffold is highly dependent on the nature of the substituents on the benzaldehyde ring. Specifically, the introduction of a strong electron-withdrawing group, such as a nitro group, at the 5-position leads to a substantial enhancement in both antimicrobial and cytotoxic potency. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of this promising class of compounds.

References

  • Broth microdilution. Grokipedia.
  • Broth microdilution. Wikipedia. Available from: [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]

  • In Vitro Cytotoxicity. Creative Bioarray. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. PubMed Central. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • Inhibitory kinetics of p-substituted benzaldehydes on polyphenol oxidase from the fifth instar of Pieris rapae L. IEEE Xplore. Available from: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available from: [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum - ASM Journals. Available from: [Link]

  • Substituent effect of benzaldehydes on tyrosinase inhibition. PubMed. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available from: [Link]

  • Piperazine based antimicrobial polymers: a review. PMC - NIH. Available from: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Available from: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. Available from: [Link]

  • Piperazine based antimicrobial polymers: a review. RSC Advances (RSC Publishing). Available from: [Link]

  • Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. ResearchGate. Available from: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Available from: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available from: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Available from: [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 2-(4-Ethylpiperazin-1-yl)benzaldehyde and Its Derivatives

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-(4-Ethylpiperazin-1-yl)benzaldehyde and its derivatives. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-(4-Ethylpiperazin-1-yl)benzaldehyde and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of how structural modifications influence spectral outcomes across various analytical techniques. By explaining the causality behind spectral shifts and patterns, this guide serves as a practical reference for the characterization and analysis of this important class of compounds.

Introduction

2-(4-Ethylpiperazin-1-yl)benzaldehyde serves as a versatile scaffold in medicinal chemistry and materials science. The strategic placement of a bulky and basic ethylpiperazine group at the ortho position of a benzaldehyde moiety creates a unique electronic and steric environment. Spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this parent compound and its derivatives. Understanding the interplay between chemical structure and spectroscopic output is crucial for predicting molecular behavior and designing novel compounds with desired properties. This guide will systematically compare the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the parent compound and its derivatives bearing electron-donating and electron-withdrawing groups.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is expected to exhibit distinct signals corresponding to the aromatic, aldehydic, and ethylpiperazine protons.

  • Aldehydic Proton: A characteristic singlet is anticipated at a downfield chemical shift, typically in the range of δ 9.8-10.5 ppm.[2] This significant deshielding is due to the anisotropic effect of the carbonyl group.

  • Aromatic Protons: The protons on the benzaldehyde ring will appear in the aromatic region (δ 7.0-8.0 ppm).[2] Due to the ortho-substitution, these protons will display a complex splitting pattern. The proton adjacent to the aldehyde group (at the 6-position) is expected to be the most deshielded.

  • Ethylpiperazine Protons: The ethyl group will show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) in the upfield region. The piperazine ring protons will appear as two distinct multiplets, corresponding to the protons adjacent to the two different nitrogen atoms.

Comparative Analysis of Derivatives:

The electronic nature of substituents on the benzaldehyde ring will significantly influence the chemical shifts of the aromatic and aldehydic protons.

  • Electron-Withdrawing Groups (EWGs) such as a nitro group (-NO₂) will deshield the aromatic protons, causing their signals to shift downfield. The effect will be most pronounced for protons ortho and para to the substituent. The aldehydic proton will also experience a slight downfield shift.

  • Electron-Donating Groups (EDGs) like a methoxy group (-OCH₃) will shield the aromatic protons, leading to an upfield shift of their signals. The aldehydic proton will also be slightly shielded.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2-(4-Ethylpiperazin-1-yl)benzaldehyde and its Derivatives.

CompoundAldehydic HAromatic HEthylpiperazine H
Parent Compound ~10.2~7.2-7.9~1.1 (t), ~2.5 (q), ~2.6-3.2 (m)
5-Nitro Derivative ~10.4~7.8-8.5~1.1 (t), ~2.5 (q), ~2.6-3.2 (m)
5-Methoxy Derivative ~10.0~6.9-7.6~1.1 (t), ~2.5 (q), ~2.6-3.2 (m)
¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.

  • Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a highly deshielded signal in the range of δ 190-200 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate between δ 120-160 ppm.[3] The carbon attached to the piperazine ring (C2) and the carbon of the aldehyde group (C1) will be distinct.

  • Ethylpiperazine Carbons: The carbons of the ethyl group and the piperazine ring will appear in the upfield region of the spectrum. The chemical shifts of the piperazine carbons can be influenced by the conformation of the ring.[4][5]

Comparative Analysis of Derivatives:

Substituents on the benzaldehyde ring will induce predictable shifts in the ¹³C NMR spectrum.

  • EWGs will cause a downfield shift of the aromatic carbon signals, particularly for the ipso-carbon and the carbons ortho and para to the substituent.

  • EDGs will lead to an upfield shift of these carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in 2-(4-Ethylpiperazin-1-yl)benzaldehyde and its Derivatives.

CompoundC=OC-N (Aromatic)C (Substituent-bearing)
Parent Compound ~192~155-
5-Nitro Derivative ~191~157~148
5-Methoxy Derivative ~193~158~162

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Key Vibrational Bands:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aldehyde carbonyl group.[7] Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.[7] The presence of both is highly characteristic of an aldehyde.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.[8]

  • C-N Stretch: The C-N stretching of the piperazine ring will likely appear in the 1200-1350 cm⁻¹ region.

Comparative Analysis of Derivatives:

The position of the C=O stretching frequency is sensitive to the electronic effects of substituents on the aromatic ring.

  • EWGs will increase the C=O bond order through resonance, leading to a shift to higher wavenumbers (e.g., ~1710 cm⁻¹ for a nitro derivative).

  • EDGs will decrease the C=O bond order, resulting in a shift to lower wavenumbers (e.g., ~1685 cm⁻¹ for a methoxy derivative).

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for the Carbonyl Stretch in 2-(4-Ethylpiperazin-1-yl)benzaldehyde and its Derivatives.

CompoundC=O Stretch (cm⁻¹)
Parent Compound ~1695
5-Nitro Derivative ~1710
5-Methoxy Derivative ~1685

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Expected Absorptions:

The spectrum of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is expected to show two main absorption bands:

  • π → π* transition: A strong absorption band around 250-280 nm due to the electronic transition within the benzaldehyde chromophore.[9]

  • n → π* transition: A weaker absorption band at a longer wavelength, typically above 300 nm, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[10]

Comparative Analysis of Derivatives:

Substituents on the benzaldehyde ring can cause a shift in the absorption maximum (λmax).

  • EWGs like a nitro group can lead to a bathochromic (red) shift of the π → π* transition due to extended conjugation.[10]

  • EDGs such as a methoxy group, which are auxochromes, will also cause a bathochromic shift of the π → π* transition.[11] The lone pair of electrons on the oxygen atom can participate in resonance with the aromatic ring, extending the chromophore.

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) for the π → π* Transition in 2-(4-Ethylpiperazin-1-yl)benzaldehyde and its Derivatives.

Compoundλmax (nm)
Parent Compound ~260
5-Nitro Derivative ~275
5-Methoxy Derivative ~280

IV. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, 2-(4-Ethylpiperazin-1-yl)benzaldehyde is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions.

  • α-Cleavage: The most characteristic fragmentation of piperazine derivatives involves the cleavage of the C-N bonds of the piperazine ring.[1][12] This can lead to the formation of a stable ion at m/z corresponding to the ethylpiperazine fragment. Another key fragmentation is the loss of the ethyl group from the piperazine nitrogen.

  • Loss of CHO: A common fragmentation for benzaldehydes is the loss of the formyl radical (•CHO) to give a [M-29]⁺ peak.[2]

  • Loss of H•: Loss of the aldehydic hydrogen radical to give a stable benzoyl cation at [M-1]⁺ is also expected.[2]

Comparative Analysis of Derivatives:

The fragmentation pattern will be largely dictated by the core structure, but substituents can influence the relative abundance of certain fragments. For instance, a substituent on the aromatic ring will be retained in the aromatic fragments.

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Dissolve Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (UV-Vis, MS) Sample->Dissolve Prepare Prepare KBr pellet or thin film (IR) Sample->Prepare NMR ¹H & ¹³C NMR Dissolve->NMR UV_Vis UV-Vis Dissolve->UV_Vis MS Mass Spectrometry Dissolve->MS IR FTIR Prepare->IR Interpret Analyze Spectra: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Absorption Maxima - Fragmentation Patterns NMR->Interpret IR->Interpret UV_Vis->Interpret MS->Interpret Compare Compare data of derivatives to parent compound Interpret->Compare Structure Structure Elucidation & Confirmation Compare->Structure

Sources

Validation

A Comparative Guide to the Purity Analysis of Synthesized 2-(4-Ethylpiperazin-1-yl)benzaldehyde

This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of synthesized 2-(4-Ethylpiperazin-1-yl)benzaldehyde. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of synthesized 2-(4-Ethylpiperazin-1-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and validated approach to purity assessment.

Introduction: The Imperative of Purity

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of such intermediates is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide details an integrated analytical strategy, leveraging orthogonal methods to build a comprehensive purity profile, ensuring that the material meets the stringent quality requirements of pharmaceutical development.[2][3]

Synthetic Landscape and Potential Impurities

A common and efficient method for synthesizing 2-(4-Ethylpiperazin-1-yl)benzaldehyde is the palladium-catalyzed Buchwald-Hartwig amination.[4] This cross-coupling reaction joins 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 1-ethylpiperazine. While effective, this process can introduce a variety of impurities that must be identified and quantified.

Common Sources of Impurities:

  • Starting Materials: Unreacted 2-chlorobenzaldehyde and 1-ethylpiperazine.

  • Reaction By-products: Homocoupling of the aryl halide or side reactions involving the aldehyde functional group. The reaction is known to be sensitive to the reaction environment.[5][6]

  • Catalyst Residues: Residual palladium and phosphine ligands from the catalyst system.[7]

  • Solvents: Residual solvents from the reaction (e.g., toluene, dioxane) and purification steps (e.g., ethyl acetate, hexanes).[8]

  • Degradation Products: Impurities formed during synthesis or storage, potentially through oxidation of the aldehyde.[9]

cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_products Crude Product Mixture A 2-Chlorobenzaldehyde Reaction Reaction Vessel (Toluene, Heat) A->Reaction B 1-Ethylpiperazine B->Reaction C Pd Catalyst & Ligand C->Reaction D Base (e.g., NaOtBu) D->Reaction Target 2-(4-Ethylpiperazin-1-yl)benzaldehyde Reaction->Target Imp_A Unreacted 2-Chlorobenzaldehyde Reaction->Imp_A Imp_B Unreacted 1-Ethylpiperazine Reaction->Imp_B Imp_C Side-Reaction Products Reaction->Imp_C Imp_D Residual Solvents Reaction->Imp_D Imp_E Catalyst Residues Reaction->Imp_E

Caption: Synthetic pathway and origin of impurities.

Comparative Analysis of Core Analytical Techniques

A multi-pronged analytical approach is essential for a complete and reliable purity assessment. No single technique can adequately characterize all potential impurities. We will compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the gold standard for separating and quantifying non-volatile and thermally labile organic impurities in pharmaceutical samples.[2][10][11] Its high resolution and sensitivity make it ideal for detecting starting materials, by-products, and many degradation products.

Scientific Rationale: The target molecule contains strong chromophores (the benzaldehyde ring system), making UV detection highly effective. A reversed-phase C18 column is the logical starting point, as it provides excellent retention and separation for a wide range of organic molecules based on their hydrophobicity.

Experimental Protocol: HPLC-UV Method for Purity Determination

  • System Preparation:

    • HPLC System: A system capable of gradient elution with a UV/Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[11][12]

Parameter HPLC-UV Performance Characteristics Rationale
Specificity Baseline separation of the main peak from known impurities.Confirms the method can accurately measure the analyte without interference.[11]
Linearity R² > 0.999 over a range of 0.5-150% of the target concentration.Demonstrates a direct proportional relationship between concentration and detector response.[13]
Limit of Quantitation (LOQ) Typically < 0.05% for impurities.Ensures trace-level impurities can be reliably quantified.
Precision (RSD) < 2.0% for repeatability of the main peak area.Shows the method produces consistent results under the same conditions.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile compounds, making it indispensable for analyzing residual solvents and some low-boiling-point starting materials or by-products.[2][3] The mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries.

Scientific Rationale: The analysis of residual solvents is mandated by regulatory bodies like the ICH.[8] GC, with its ability to separate compounds based on boiling point and polarity, coupled with the high specificity of MS detection, is the ideal tool for this task. It is also well-suited for analyzing piperazine derivatives.[14][15][16]

Experimental Protocol: GC-MS for Residual Solvent Analysis

  • System Preparation:

    • GC-MS System: A gas chromatograph with a mass selective detector.

    • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250 °C.

  • Sample Preparation (Headspace Analysis):

    • Accurately weigh ~50 mg of the synthesized compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling-point solvent (e.g., DMSO).

    • Seal the vial and incubate at 80 °C for 15 minutes.

  • Chromatographic Conditions:

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Scan Range: 35-400 m/z.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC) by searching their mass spectra against the NIST library.

    • Quantify identified solvents using an external standard calibration curve.

Parameter GC-MS Performance Characteristics Rationale
Applicability Volatile & semi-volatile compounds (e.g., Toluene, Dioxane, Hexane, Ethyl Acetate).Specifically targets impurities not easily analyzed by HPLC.
Identification High confidence through mass spectral library matching.Provides structural information for definitive identification of unknown volatile impurities.[14]
Sensitivity Detection limits in the low ppm range.Meets regulatory requirements for controlling residual solvents.
Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR can determine the absolute purity (mass fraction) of a compound by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[17][18]

Scientific Rationale: The fundamental principle of qNMR is that the signal intensity is directly proportional to the number of nuclei responsible for the resonance.[18] This makes it a primary ratio method of measurement, eliminating the need for a reference standard of the analyte itself, which is often unavailable in early-stage research.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Materials:

    • Internal Standard (IS): A certified reference material with high purity, stability, and signals that do not overlap with the analyte (e.g., Maleic Anhydride).

    • NMR Solvent: A deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Using a microbalance, accurately weigh ~15 mg of the synthesized compound into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial. Record weights to at least 5 decimal places.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an aliquot to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: High-field NMR (e.g., 500 MHz or higher).

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak being integrated (typically ≥ 30 seconds) to ensure full relaxation.

      • Pulse Angle: 90° flip angle.

      • Scans: Sufficient number of scans for a high signal-to-noise ratio (>250:1) on the peaks of interest.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton at ~9.9 ppm) and a signal for the internal standard.[19]

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.

Parameter qNMR Performance Characteristics Rationale
Method Type Absolute (Primary)Does not require a reference standard of the analyte; provides direct traceability.[17]
Accuracy High, with uncertainty typically < 1%.Considered a definitive method for purity assignment.
Limitations Lower sensitivity than chromatography; requires non-overlapping signals.Not suitable for trace impurity analysis but excellent for the main component.

An Integrated Workflow for Comprehensive Purity Analysis

For a complete, self-validating purity assessment, these techniques should be used in a logical sequence.

start Synthesized Batch of 2-(4-Ethylpiperazin-1-yl)benzaldehyde nmr_id Step 1: NMR Spectroscopy (¹H and ¹³C in DMSO-d₆) start->nmr_id Structural Confirmation hplc_screen Step 2: HPLC-DAD Analysis (Purity %, Impurity Profile) nmr_id->hplc_screen Identity Confirmed gcms_screen Step 3: GC-MS Headspace (Residual Solvents) hplc_screen->gcms_screen Quantify Non-Volatiles qnmr_absolute Step 4: qNMR Analysis (Absolute Purity Assay) gcms_screen->qnmr_absolute Quantify Volatiles decision Does Purity Meet Specification (e.g., >99.0%) and are all impurities identified/controlled? qnmr_absolute->decision Establish Absolute Purity pass Release Batch for Further Use decision->pass Yes fail Repurify or Reject Batch decision->fail No

Caption: Integrated workflow for purity assessment.

This workflow ensures that the compound's identity is confirmed, relative and absolute purities are determined, and specific classes of impurities are appropriately controlled using the most suitable technology for each task.

Conclusion

The purity analysis of 2-(4-Ethylpiperazin-1-yl)benzaldehyde requires a scientifically rigorous and multi-faceted approach. While HPLC serves as the primary tool for profiling non-volatile organic impurities, its findings must be complemented by GC-MS for the control of residual solvents and other volatile components. For definitive purity assignment, especially when creating a reference standard or for critical applications, qNMR provides an unparalleled level of accuracy as a primary analytical method. By integrating these orthogonal techniques, researchers can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this critical synthetic intermediate.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Available at: [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technologynetworks.com. Available at: [Link]

  • Nageswara Rao, R., & Nagaraju, V. (2015). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 107, 217-230. Available at: [Link]

  • Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.). National Institute of Standards and Technology. Available at: [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Agilent. Available at: [Link]

  • Zuba, D., Sekuła, K., & Bucyk, A. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate. Available at: [Link]

  • De-Caria, M., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available at: [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. Available at: [Link]

  • Lee, H. Y., et al. (2008). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 229-234. Available at: [Link]

  • Development and validation of an HPLC method for the purity assay of BZM. (2017). Journal of Food and Drug Analysis. Available at: [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2005). Pharmaceutical Technology. Available at: [Link]

  • Quantitative purity determination with NMR. (2019). Reddit. Available at: [Link]

  • Mátravölgyi, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz spectrometer. (n.d.). ResearchGate. Available at: [Link]

  • Kolychev, E. L., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2016). Reddit. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • 2-(4-ethylpiperazin-1-yl)benzaldehyde. (n.d.). PubChem. Available at: [Link]

  • Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ResearchGate. Available at: [Link]

  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Available at: [Link]

  • impurity profiling and drug characterization: backdrop and approach. (n.d.). Pharmaceutical Sciences. Available at: [Link]

Sources

Comparative

A Comparative Guide to Novel Bioactive Compounds Derived from 2-(4-Ethylpiperazin-1-yl)benzaldehyde

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic potential is perpetual. Benzaldehyde derivatives, long recognized for their broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic potential is perpetual. Benzaldehyde derivatives, long recognized for their broad spectrum of biological activities, serve as a versatile starting point for the synthesis of new chemical entities.[1][2] This guide provides a comprehensive characterization and comparative analysis of three novel compounds derived from 2-(4-Ethylpiperazin-1-yl)benzaldehyde, a precursor bearing the pharmacologically significant piperazine moiety.[3] We will delve into their synthesis, structural elucidation, and a comparative evaluation of their potential biological activities, supported by detailed experimental protocols.

The strategic incorporation of the 2-(4-ethylpiperazin-1-yl) group is hypothesized to enhance the bioavailability and bioactivity of the parent benzaldehyde structure. The piperazine ring is a common feature in numerous approved drugs, contributing to improved pharmacokinetic properties and potent biological responses, including anticancer, antiviral, and anti-inflammatory effects.[3][4] This guide will explore the synthesis and comparative potential of a Schiff base, a chalcone, and a hydrazone derivative, providing researchers with a foundational understanding for further investigation and development.

I. Synthesis and Structural Elucidation of Novel Derivatives

The aldehyde functional group of 2-(4-Ethylpiperazin-1-yl)benzaldehyde is a reactive handle for the synthesis of a diverse array of derivatives. Here, we present the synthetic pathways for a Schiff base (EPB-SB), a chalcone (EPB-CH), and a hydrazone (EPB-HY).

Synthetic Pathways

Synthetic_Pathways cluster_start Starting Material cluster_derivatives Novel Derivatives Start 2-(4-Ethylpiperazin-1-yl)benzaldehyde EPB_SB EPB-SB (Schiff Base) Start->EPB_SB + Aniline Ethanol, Reflux EPB_CH EPB-CH (Chalcone) Start->EPB_CH + Acetophenone NaOH, Ethanol EPB_HY EPB-HY (Hydrazone) Start->EPB_HY + Hydrazine Hydrate Ethanol, Acetic Acid

Caption: Synthetic routes to novel derivatives from 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Experimental Protocols: Synthesis and Characterization

Protocol 1: Synthesis of (E)-N-((2-(4-ethylpiperazin-1-yl)phenyl)methylene)aniline (EPB-SB)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Reagent: Add aniline (1.0 mmol) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain pure EPB-SB.

Protocol 2: Synthesis of (E)-1-(2-(4-ethylpiperazin-1-yl)phenyl)-3-phenylprop-2-en-1-one (EPB-CH)
  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in 50 mL of ethanol.

  • Base Addition: Slowly add 10 mL of 10% aqueous sodium hydroxide solution with constant stirring.

  • Reaction: Continue stirring at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction using TLC.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. Purify by column chromatography using a silica gel stationary phase and a hexane-ethyl acetate mobile phase.

Protocol 3: Synthesis of 1-((2-(4-ethylpiperazin-1-yl)phenyl)methylene)hydrazine (EPB-HY)
  • Reaction Setup: Dissolve 2-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Monitoring: Check for completion of the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Wash the resulting solid with cold diethyl ether and dry to obtain pure EPB-HY.

Characterization of Synthesized Compounds

The structural integrity of the synthesized compounds (EPB-SB, EPB-CH, and EPB-HY) would be confirmed using a suite of spectroscopic techniques.

Technique Expected Observations Reference
FT-IR EPB-SB: Appearance of a C=N (imine) stretch around 1620-1640 cm⁻¹. EPB-CH: Presence of a C=O (chalcone) stretch around 1650-1680 cm⁻¹. EPB-HY: Appearance of N-H stretching bands around 3200-3400 cm⁻¹ and a C=N stretch. Disappearance of the C=O (aldehyde) stretch from the starting material in all derivatives.[5]
¹H NMR EPB-SB: A singlet for the imine proton (-CH=N-) around 8.0-8.5 ppm. EPB-CH: Doublets for the vinylic protons (-CH=CH-) around 7.0-8.0 ppm. EPB-HY: A singlet for the azomethine proton (-CH=N-) and signals for the -NH₂ protons. Signals corresponding to the ethylpiperazine and aromatic protons will be present in all derivatives.[5][6]
¹³C NMR Confirmation of the number of unique carbon atoms and the presence of key functional group carbons (e.g., C=N, C=O).[5][6]
Mass Spec The molecular ion peak corresponding to the calculated molecular weight of each derivative, confirming their successful synthesis.[7][8]

II. Comparative Analysis of Potential Biological Activities

Based on existing literature for structurally similar compounds, a comparative analysis of the potential biological activities of EPB-SB, EPB-CH, and EPB-HY is presented below. The presence of the ethylpiperazine moiety is anticipated to positively modulate these activities.[3]

Derivative Compound Class Potential Primary Biological Activity Rationale and Supporting Evidence
EPB-SB Schiff BaseAntimicrobial & Antifungal Schiff bases are well-documented for their wide range of antimicrobial and antifungal properties.[2][9][10] The imine linkage is crucial for their biological action.
EPB-CH ChalconeAnticancer & Anti-inflammatory Chalcones are known to exhibit significant cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties.[4][11] The α,β-unsaturated ketone system is a key pharmacophore.
EPB-HY HydrazoneAntifungal & Antitubercular Hydrazone derivatives have shown promising activity against fungal strains and Mycobacterium tuberculosis.[12] The N-N bond contributes to their unique biological profile.

Experimental Protocols: Biological Assays

To empirically validate the hypothesized biological activities, the following standardized assays are recommended.

Protocol 4: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
  • Preparation of Inoculum: Prepare a suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells (6 mm diameter) in the agar using a sterile borer.

  • Sample Loading: Add a defined concentration (e.g., 100 µg/mL) of the test compounds (dissolved in DMSO) into the wells. Use a standard antibiotic as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synth Synthesize EPB-SB, EPB-CH, EPB-HY Antimicrobial Antimicrobial Assay (Agar Diffusion) Synth->Antimicrobial Antifungal Antifungal Assay (Broth Microdilution) Synth->Antifungal Cytotoxicity Cytotoxicity Assay (MTT) Synth->Cytotoxicity Compare_Activity Compare Zones of Inhibition, MIC, and IC50 values Antimicrobial->Compare_Activity Antifungal->Compare_Activity Cytotoxicity->Compare_Activity Identify_Lead Identify Lead Compound(s) for Further Studies Compare_Activity->Identify_Lead

Caption: Workflow for the biological evaluation of the novel compounds.

III. Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis, characterization, and comparative biological evaluation of novel compounds derived from 2-(4-Ethylpiperazin-1-yl)benzaldehyde. The presented Schiff base (EPB-SB), chalcone (EPB-CH), and hydrazone (EPB-HY) derivatives are promising candidates for further investigation as antimicrobial, anticancer, and antifungal agents, respectively. The experimental protocols provided herein offer a robust framework for researchers to validate these hypotheses and explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on expanding the library of derivatives, exploring their mechanisms of action, and conducting in vivo efficacy and toxicity studies to translate these preliminary findings into tangible therapeutic advancements.

IV. References

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 2-(4-ethylpiperazin-1-yl)benzaldehyde (C13H18N2O). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2015). Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ChemRXiv. Retrieved January 19, 2026, from [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (2023). Indian Journal of Heterocyclic Chemistry. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and biological evaluations of 2-(4-. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2012). Molecules. Retrieved January 19, 2026, from [Link]

  • Synthesis, crystal structure and molecular docking studies of novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

  • Synthesis , Characterization and Antibacterial Evaluations of the Schiff Base 2-( 1-( 2-( Piperazin-1-yl ) ethylimino ) ethyl ) Phenol and its Complexes of Mn ( II ) , Ni ( II ) and Zn ( II ). (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. Retrieved January 19, 2026, from [Link]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. Retrieved January 19, 2026, from [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Methyl (3Z)-3-[({4-[2-(4-ethylpiperazin-1-yl)-N-methylacetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

Sources

Validation

The Rise of a New Contender: Evaluating the Efficacy of Novel Benzamide-Based Pan-BCR-ABL Inhibitors

A Comparative Guide for Drug Development Professionals In the landscape of targeted cancer therapy, the battle against Chronic Myeloid Leukemia (CML) has been a landmark of success, largely due to the development of tyro...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of targeted cancer therapy, the battle against Chronic Myeloid Leukemia (CML) has been a landmark of success, largely due to the development of tyrosine kinase inhibitors (TKIs) targeting the aberrant BCR-ABL fusion protein. However, the emergence of drug resistance, particularly through mutations in the ABL kinase domain, necessitates a continuous search for more potent and broadly effective inhibitors. This guide provides an in-depth comparison of a promising new class of inhibitors, exemplified by AKE-72, which is characterized by a 3-aminoindazole core and a signature N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide moiety. We will objectively evaluate its performance against established first, second, and third-generation TKIs, supported by experimental data, and provide detailed protocols for key efficacy assays.

The Enduring Challenge: BCR-ABL and TKI Resistance

The Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene.[1] This oncogene encodes a constitutively active tyrosine kinase that drives the hyper-proliferation of hematopoietic cells, leading to CML.[2][3] The central mechanism of BCR-ABL involves the continuous phosphorylation of a cascade of downstream substrates, activating critical signaling pathways such as RAS/MAPK and PI3K/AKT, which promote cell division and survival while inhibiting apoptosis.[4][5][6]

The advent of Imatinib, the first-generation TKI, revolutionized CML treatment by targeting the ATP-binding site of the ABL kinase domain and stabilizing its inactive conformation.[7] Despite its success, a significant number of patients develop resistance, primarily due to point mutations in the kinase domain.[8] This led to the development of second-generation inhibitors like Dasatinib and Nilotinib, which are more potent and effective against many Imatinib-resistant mutants.[9][10] However, the "gatekeeper" T315I mutation, which sterically hinders the binding of these inhibitors, remained a major clinical hurdle.[2] This challenge was met by the third-generation inhibitor, Ponatinib, a pan-BCR-ABL inhibitor with potent activity against T315I, but its use can be associated with significant cardiovascular toxicity.[2][11]

This evolving landscape of resistance and toxicity creates a clear need for novel inhibitors that combine the pan-mutant efficacy of Ponatinib with an improved safety profile. The 2-(4-Ethylpiperazin-1-yl)benzaldehyde-based scaffold, as part of the larger AKE-72 molecule, represents a significant step in this direction.

Mechanism of Action: A New Grip on an Old Target

Inhibitors like AKE-72 are ATP-competitive, binding to the kinase domain of BCR-ABL. The (4-ethylpiperazin-1-yl)methyl group is a "privileged" structural feature, frequently found in potent BCR-ABL inhibitors.[12] This moiety extends into a solvent-accessible area and can form crucial interactions that contribute to high-affinity binding, even in the presence of mutations that alter the kinase's conformation.[12] The design of AKE-72, replacing a morpholine group in a previous lead compound with this ethylpiperazine "tail," was a deliberate choice to enhance potency against the formidable T315I mutant.[12] The result is a compound that potently inhibits both wild-type (WT) and a wide array of clinically relevant mutant forms of BCR-ABL, effectively shutting down the downstream signaling cascade that drives CML.

BCR_ABL_Pathway cluster_Inhibitors Tyrosine Kinase Inhibitors cluster_Pathways Downstream Signaling cluster_Outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS/GAB2 BCR_ABL->GRB2_SOS pY177 STAT5 STAT5 BCR_ABL->STAT5 AKE_72 AKE-72 (Ethylpiperazine-based) AKE_72->BCR_ABL Ponatinib Ponatinib Ponatinib->BCR_ABL Dasatinib Dasatinib/ Nilotinib Dasatinib->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL RAS RAS GRB2_SOS->RAS PI3K PI3K GRB2_SOS->PI3K RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Increased Cell Proliferation RAF_MEK_ERK->Proliferation AKT_mTOR AKT/mTOR PI3K->AKT_mTOR AKT_mTOR->Proliferation Apoptosis Decreased Apoptosis AKT_mTOR->Apoptosis STAT5->Proliferation STAT5->Apoptosis Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Screening cluster_Validation In Vitro Validation cluster_Preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assay (IC50 Determination) Hit_ID->Biochem_Assay Lead Generation Cell_Assay Cell-Based Assay (GI50 & Selectivity) Biochem_Assay->Cell_Assay Potency Confirmation In_Vivo In Vivo Models (Efficacy & PK/PD) Cell_Assay->In_Vivo Candidate Selection Tox Toxicology Studies In_Vivo->Tox Clinical Trials Clinical Trials Tox->Clinical Trials

Figure 2: General Workflow for Kinase Inhibitor Discovery.
In Vitro BCR-ABL Kinase Activity Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by purified, recombinant BCR-ABL kinase. It is the primary screen for determining direct enzymatic potency.

Principle: A recombinant BCR-ABL kinase enzyme is incubated with a specific peptide substrate and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radioisotope detection ([³²P]ATP). [10][11] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

    • Dilute recombinant human BCR-ABL (WT or mutant) kinase to the desired concentration in kinase buffer.

    • Prepare a solution of a specific substrate (e.g., a biotinylated peptide like Abltide) and ATP in kinase buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., AKE-72) and control inhibitors (e.g., Ponatinib) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Execution (384-well plate format):

    • To each well, add 2 µL of the diluted kinase.

    • Add 4 µL of the serially diluted inhibitor or DMSO (vehicle control).

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate the plate at 30-37°C for 60 minutes. [9]3. Detection:

    • Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (for TR-FRET).

    • Incubate at room temperature for 60 minutes to allow for binding.

    • Read the plate on a microplate reader capable of TR-FRET detection (measuring emission at ~665 nm and ~620 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission signals.

    • Plot the signal ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. []

Cell-Based Proliferation Assay (GI50 Determination)

This assay assesses the inhibitor's ability to halt the growth of cancer cells whose survival is dependent on BCR-ABL kinase activity. The Ba/F3 murine pro-B cell line is an ideal model system for this purpose. [14][15] Principle: Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival. When transfected with an oncogenic kinase like BCR-ABL, they become IL-3 independent, and their proliferation is now driven by the kinase. [14]Inhibition of the kinase restores their dependence on IL-3, leading to apoptosis and a halt in proliferation.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Ba/F3 cells stably expressing either wild-type or a mutant form of BCR-ABL (e.g., T315I) in RPMI-1640 medium supplemented with 10% fetal bovine serum, without IL-3.

    • Maintain cells in a logarithmic growth phase.

  • Assay Plating:

    • Wash the cells to remove any residual growth factors and resuspend them in fresh, IL-3-free medium.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor (AKE-72) and controls in the appropriate cell culture medium.

    • Add the diluted compounds to the corresponding wells. Include wells with DMSO only as a negative control (100% growth) and a potent inhibitor at a high concentration as a positive control (0% growth).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. [9] * Centrifuge the plate and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use non-linear regression to calculate the GI50 value.

Conclusion and Future Directions

The development of inhibitors based on the N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide scaffold, such as AKE-72, marks a significant advancement in the pursuit of pan-BCR-ABL inhibitors. [12]With biochemical and cellular potency that rivals or exceeds existing TKIs, particularly against the recalcitrant T315I mutation, this class of compounds holds immense promise for treating resistant CML. [5][12]The favorable selectivity profile observed in preclinical studies suggests the potential for a better safety profile compared to potent but less selective inhibitors like Ponatinib. [12] For researchers and drug development professionals, this guide highlights the critical importance of this chemical scaffold. The provided comparative data underscores its potential to overcome the most pressing challenges in CML therapy. The detailed experimental protocols offer a validated framework for the preclinical evaluation of next-generation TKIs, ensuring that the most promising candidates are identified and advanced toward clinical application. Further in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of these inhibitors, but the current evidence strongly supports their continued development as a new line of defense against CML.

References

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3551. Available from: [Link]

  • Steelman, L. S., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 941-948. Available from: [Link]

  • Jabbour, E., & Kantarjian, H. (2020). Ponatinib -- Review of Historical Development, Current Status, and Future Research. Clinical Lymphoma, Myeloma & Leukemia, 20(8), 499-507. Available from: [Link]

  • The Extinction Website. (n.d.). AKE-72. Retrieved from [Link]

  • Branford, S., & Hughes, T. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Clinical Cancer Research, 14(21), 6757-6760. Available from: [Link]

  • Discovery of Potent and Selective Next-Generation Pan-BCR-ABL Inhibitors for the Treatment of CML and Ph+ ALL. (2023). Blood, 142(Supplement 1), 1428. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Available from: [Link]

  • Weisberg, E., et al. (2006). Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias. Blood, 109(5), 2112–2120. Available from: [Link]

  • Müller, M. C., et al. (2009). Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. Blood, 114(24), 4944–4953. Available from: [Link]

  • Eadie, L. N., et al. (2016). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Oncotarget, 7(49), 80595–80609. Available from: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3551. Available from: [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Mahon, F. X., et al. (2008). Evidence that Resistance to Nilotinib May Be Due to BCR-ABL, Pgp, or Src Kinase Overexpression. Cancer Research, 68(23), 9809–9816. Available from: [Link]

  • ResearchGate. (n.d.). Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines determined by MTS assay. Retrieved from [Link]

  • Skora, L., et al. (2020). Imatinib can act as an allosteric activator of Abl kinase. Nature Communications, 11(1), 5838. Available from: [Link]

  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. Retrieved from [Link]

  • PharmaLegacy. (n.d.). BaF3 Assays. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Ethylpiperazin-1-yl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-Ethylpiperazin-1-yl)benzaldehyde derivatives. As a senior app...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-Ethylpiperazin-1-yl)benzaldehyde derivatives. As a senior application scientist, the following content is synthesized from established medicinal chemistry principles and available data on related arylpiperazine scaffolds to offer expert insights into the design and optimization of these compounds for various therapeutic targets.

Introduction: The Prominence of the Arylpiperazine Scaffold

Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry due to their remarkable versatility and presence in a wide array of clinically successful drugs.[1][2] Their unique six-membered ring with two opposing nitrogen atoms provides a rigid structure with a large polar surface area, enhancing properties like aqueous solubility and oral bioavailability.[2] The general structure allows for modifications at the aryl ring, the piperazine ring itself, and the second nitrogen atom, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[1]

The 2-(4-Ethylpiperazin-1-yl)benzaldehyde core represents a specific class of arylpiperazines with an aldehyde group at the ortho position of the phenyl ring. This substitution pattern is crucial as it can significantly influence the compound's interaction with biological targets.[3] This guide will dissect the key structural components of this scaffold and explore how modifications can impact biological activity, drawing comparisons with known arylpiperazine derivatives.

Core Scaffold Analysis and Key Structural-Activity Relationship Insights

The 2-(4-Ethylpiperazin-1-yl)benzaldehyde scaffold can be deconstructed into three primary regions for SAR analysis: the substituted benzaldehyde ring, the piperazine core, and the N-ethyl substituent.

The Substituted Benzaldehyde Ring: The Role of the Ortho-Aldehyde

The position and nature of substituents on the aryl ring are critical determinants of receptor affinity and selectivity. For many arylpiperazines targeting aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, substitution at the ortho position with a group having a negative potential is often favorable for affinity.[1][3]

The Aldehyde Group: The ortho-aldehyde group in the parent scaffold is a key feature. It is a hydrogen bond acceptor and can participate in crucial interactions with receptor binding sites. Its electrophilic nature could also be involved in covalent interactions in certain enzymatic targets.

Bioisosteric Replacements for the Aldehyde Group: To modulate activity, selectivity, and metabolic stability, the aldehyde group can be replaced with various bioisosteres.[4] The choice of replacement will depend on the desired physicochemical properties and the specific target interactions.

Bioisosteric ReplacementPotential Impact on Activity and Properties
Nitrile (-CN) Can act as a hydrogen bond acceptor, potentially mimicking the aldehyde's interaction. It is generally more metabolically stable.
Ketone (-C(O)R) The nature of the 'R' group can be varied to explore steric and electronic effects within the binding pocket.
Carboxylic Acid (-COOH) Introduces a negative charge at physiological pH, which could form strong ionic interactions with positively charged residues in the target protein. This may, however, impact cell permeability.
Hydroxymethyl (-CH₂OH) Acts as a hydrogen bond donor and acceptor, offering different interaction patterns compared to the aldehyde.
Oxime (=N-OH) Can act as both a hydrogen bond donor and acceptor, with the potential for geometric isomers (E/Z) to exhibit different binding affinities.
Heterocyclic Rings (e.g., Oxazole, Thiazole) Can mimic the steric and electronic properties of the aldehyde while introducing additional points for interaction and potentially improving pharmacokinetic properties.
The Piperazine Core

The piperazine ring is more than a simple linker; its conformational rigidity and the basicity of its nitrogen atoms are crucial for activity. Modifications to the piperazine ring itself are less common but can be explored to alter the spatial arrangement of the pharmacophoric groups.[5]

The N-Substituent on the Piperazine Ring: The Ethyl Group

The substituent on the second nitrogen of the piperazine ring plays a significant role in defining the compound's pharmacological profile. In the case of the 2-(4-Ethylpiperazin-1-yl)benzaldehyde scaffold, this is an ethyl group.

Impact of Alkyl Chain Length: The length and branching of the alkyl chain can influence lipophilicity and steric interactions.

  • Shorter chains (e.g., methyl): May result in a different binding pose or reduced affinity if a larger hydrophobic pocket is present.

  • Longer chains (e.g., propyl, butyl): Can enhance binding if there is a corresponding hydrophobic pocket in the target. However, excessive length can also lead to reduced solubility and potential off-target effects.

Introduction of Functional Groups: Replacing the ethyl group with moieties containing functional groups can introduce new interactions.

  • Aromatic rings (e.g., phenyl, pyridyl): Can lead to π-π stacking interactions with aromatic residues in the binding site, often seen in high-affinity ligands for aminergic receptors.[1]

  • Amides or Esters: Can introduce hydrogen bond donor/acceptor capabilities and alter the pharmacokinetic profile.

Comparative Analysis with Known Arylpiperazine Ligands

The SAR of 2-(4-Ethylpiperazin-1-yl)benzaldehyde derivatives can be contextualized by comparing them to well-studied arylpiperazines. For instance, in a series of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and α1 receptors, substitution at the ortho position was found to be favorable for affinity for both receptors.[3] This suggests that the ortho-substituted pattern of our core scaffold is a promising starting point for developing ligands for these targets.

Furthermore, studies on prazosin-related compounds have highlighted the importance of the piperazine ring in α-adrenoreceptor blocking activity.[5] This underscores the integral role of the piperazine core in mediating biological effects.

Experimental Protocols

To evaluate the SAR of novel 2-(4-Ethylpiperazin-1-yl)benzaldehyde derivatives, a series of in vitro and in vivo assays are necessary.

General Synthesis of 2-(4-Alkyl/Aryl-piperazin-1-yl)benzaldehyde Derivatives

A common synthetic route involves the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with a desired N-substituted piperazine.

Step-by-Step Protocol:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired N-substituted piperazine (1.1 eq).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the reaction mixture.

  • Heat the mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-substituted-piperazin-1-yl)benzaldehyde derivative.

In Vitro Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for a specific target receptor.

Step-by-Step Protocol:

  • Prepare cell membranes expressing the target receptor (e.g., 5-HT1A, D2).

  • In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

  • Terminate the incubation by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizing Structure-Activity Relationships and Workflows

General SAR of 2-(4-Ethylpiperazin-1-yl)benzaldehyde Derivatives

SAR_Summary cluster_scaffold Core Scaffold: 2-(4-Ethylpiperazin-1-yl)benzaldehyde cluster_modifications Structural Modifications cluster_properties Impacted Properties Scaffold Core Scaffold ArylRing Aryl Ring (Ortho-Aldehyde) Scaffold->ArylRing Modify PiperazineN Piperazine N-Substituent (Ethyl Group) Scaffold->PiperazineN Modify Affinity Receptor Affinity ArylRing->Affinity Selectivity Receptor Selectivity ArylRing->Selectivity PK Pharmacokinetics (ADME) ArylRing->PK PiperazineN->Affinity PiperazineN->Selectivity PiperazineN->PK

Caption: Key areas for SAR exploration on the core scaffold.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Design Compound Design (SAR Hypotheses) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification BindingAssay In Vitro Receptor Binding Assays Purification->BindingAssay FunctionalAssay Functional Assays (Agonist/Antagonist) BindingAssay->FunctionalAssay SAR_Analysis SAR Analysis & Data Interpretation BindingAssay->SAR_Analysis ADME In Vitro ADME (e.g., Metabolic Stability) FunctionalAssay->ADME FunctionalAssay->SAR_Analysis ADME->SAR_Analysis NextGen Design of Next-Generation Compounds SAR_Analysis->NextGen Iterative Cycle NextGen->Design

Caption: Iterative workflow for SAR studies of novel derivatives.

Conclusion and Future Directions

The 2-(4-Ethylpiperazin-1-yl)benzaldehyde scaffold presents a promising starting point for the development of novel therapeutic agents, particularly those targeting GPCRs. The ortho-aldehyde group is a key interaction point that can be modified through bioisosteric replacement to fine-tune activity, selectivity, and pharmacokinetic properties. Similarly, variations of the N-ethyl group can be explored to optimize interactions within the receptor's binding pocket. A systematic approach to synthesis and biological evaluation, as outlined in this guide, will be crucial for elucidating the detailed SAR of this compound class and for the successful development of new drug candidates. Future work should focus on building a quantitative structure-activity relationship (QSAR) model to further guide the design of more potent and selective derivatives.

References

  • Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109–1117.
  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656.
  • Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. (2008). PubMed. Retrieved January 19, 2026, from [Link]

  • Sagan, F., Karczmarzyk, Z., Fruzinski, A., & Stepnicki, P. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 26(11), 3242.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chilmonczyk, Z., Bogdal, M., Mazgajska, M., Cybulski, J., & Lewandowska, U. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431–440.
  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved January 19, 2026, from [Link]

  • Testai, L., Breschi, M. C., Martinotti, E., Nencetti, S., Orlandini, E., Frati, E., & Calderone, V. (1994). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of medicinal chemistry, 37(16), 2643–2649.
  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Benhamú, B., Tejada, I., Ayala, D., ... & Pardo, L. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of medicinal chemistry, 45(21), 4806–4815.
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • Arylpiperazine substituted heterocycles as selective alpha(1a) adrenergic antagonists. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Manetti, F., Corelli, F., & Botta, M. (2000). Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors. Current medicinal chemistry, 7(2), 209–225.
  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current medicinal chemistry, 9(4), 443–469.
  • Dakin oxidation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Introduction: Beyond the Experiment In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper management and disposal of chemic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Experiment

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are critical components of a robust safety culture and a reflection of our commitment to environmental stewardship. 2-(4-Ethylpiperazin-1-yl)benzaldehyde, a versatile building block in synthetic chemistry, requires meticulous handling from acquisition to disposal due to its specific hazard profile.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Ethylpiperazin-1-yl)benzaldehyde. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established safety principles and regulatory frameworks. Our objective is to empower you, our fellow scientists, to manage this chemical waste stream with confidence, ensuring the safety of your laboratory personnel and the protection of our environment.

Hazard Profile: Understanding the "Why"

Effective disposal begins with a thorough understanding of the risks. 2-(4-Ethylpiperazin-1-yl)benzaldehyde is classified with specific hazards that dictate its handling and disposal pathway.[1] The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Classified as Harmful if swallowed (H302).[1] This necessitates preventing any possibility of ingestion through contaminated hands or equipment.

  • Skin Irritation: It is known to cause skin irritation (H315).[1] Prolonged or repeated contact can lead to dermatitis, making the use of appropriate gloves essential.

  • Serious Eye Irritation: The compound causes serious eye irritation (H319).[1] This underscores the mandatory use of safety glasses or goggles.

  • Respiratory Irritation: It may cause respiratory irritation (STOT SE 3, H335), requiring handling within a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1]

Hazard Summary Table
Hazard ClassificationGHS PictogramHazard CodeImplication for Disposal
Acute Toxicity 4 (Oral)GHS07 (Exclamation Mark)H302Prevent cross-contamination of surfaces; requires secure containment.
Skin Irritation 2GHS07 (Exclamation Mark)H315Mandates use of chemically resistant gloves during handling and disposal.
Eye Irritation 2GHS07 (Exclamation Mark)H319Requires eye protection; dictates careful handling to avoid splashes.
Specific Target Organ Toxicity (Single Exposure) 3GHS07 (Exclamation Mark)H335All handling and waste consolidation must occur in a ventilated area.

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste—your laboratory—is legally responsible for it from the moment it is created until its final, safe disposal.[9]

Compliance is not optional. It involves correctly identifying, storing, and documenting all hazardous waste streams. This guide is designed to align with these federal standards, though researchers must also adhere to any additional state or institutional requirements.

Step-by-Step Disposal Protocol

This protocol ensures that 2-(4-Ethylpiperazin-1-yl)benzaldehyde waste is handled safely and in regulatory compliance from the point of generation to its ultimate disposal.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[10][11][12] Doing so can trigger dangerous reactions and complicates the disposal process.

  • Action: Immediately upon generation, designate waste containing 2-(4-Ethylpiperazin-1-yl)benzaldehyde as "Non-Halogenated Organic Solid Waste" or "Non-Halogenated Organic Liquid Waste," depending on its form.

  • Causality: Proper segregation prevents unintended chemical reactions within the waste container and allows the disposal facility to apply the correct treatment method, which is typically high-temperature incineration for organic compounds.[12][13]

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.

  • Action (Liquid Waste): Use a clean, leak-proof container made of high-density polyethylene (HDPE) or chemically-resistant glass. Ensure it has a secure, screw-top cap.

  • Action (Solid Waste): Use a sturdy, sealable container, such as a plastic pail or a glass jar with a wide mouth.

  • Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[13] The label must include:

    • The words "HAZARDOUS WASTE" [13]

    • The full chemical name: "2-(4-Ethylpiperazin-1-yl)benzaldehyde" and any other chemical constituents.

    • The appropriate hazard warnings or pictograms (e.g., Exclamation Mark for irritant/harmful).[13]

    • The accumulation start date.

  • Causality: Federal regulations mandate clear labeling to inform personnel and emergency responders of the container's contents and associated dangers, ensuring it is handled correctly throughout the disposal chain.[12][13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories can accumulate waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[13][14]

  • Action: Store the labeled waste container in your designated SAA. This area should be away from heat sources, sunlight, and high-traffic areas.[10] The container must be kept closed at all times except when actively adding waste.[14] Provide secondary containment (such as a spill tray) to capture any potential leaks.[11]

  • Causality: The SAA provides a controlled, safe location for the short-term storage of hazardous waste, minimizing the risk of spills and accidental exposure to the wider lab environment. Keeping containers closed prevents the release of vapors.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[10][13]

  • Action: Follow your institution's established procedures for requesting a waste pickup from the Environmental Health & Safety (EH&S) department or the contracted waste hauler. Do not overfill containers; typically, they should not be filled beyond 90% capacity.

  • Causality: Licensed disposal facilities are equipped with the specialized technology, such as high-temperature incinerators, required to destroy hazardous chemicals in an environmentally sound manner, in compliance with EPA regulations.[12][13] Attempting to dispose of this chemical via sewer or regular trash is illegal and environmentally irresponsible.

Decontamination and Spill Management

Accidents can happen. Being prepared is key to mitigating risks.

  • Glassware/Equipment Decontamination:

    • Rinse the contaminated item with a suitable organic solvent (e.g., acetone, ethanol) into your designated "Non-Halogenated Organic Liquid Waste" container.

    • Perform this rinse three times (a "triple rinse").

    • After the triple rinse, the glassware can typically be washed with soap and water.

  • Minor Spill Cleanup:

    • Alert personnel in the immediate area. Ensure the area is well-ventilated.

    • Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[15][16]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous solid waste.[5]

    • Wipe the spill area with a cloth dampened with a solvent, and dispose of the cloth in the same solid waste container.

    • Wash the area with soap and water.

Disposal Decision Workflow

The following diagram outlines the critical decision-making and procedural flow for managing waste containing 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

G Figure 1. Disposal Workflow start Waste Generated 2-(4-Ethylpiperazin-1-yl)benzaldehyde assess 1. Assess Waste Stream (Is it liquid, solid, or mixed with other hazardous materials?) start->assess container 2. Select Compliant Container (HDPE or Glass, Leak-Proof, Chemically Compatible) assess->container label 3. Affix Hazardous Waste Label - Full Chemical Name(s) - Hazard Pictograms - Accumulation Date container->label saa 4. Store in Designated SAA - Keep Container Closed - Use Secondary Containment label->saa log 5. Log Waste in Inventory (Follow Institutional Protocol) saa->log pickup 6. Request EH&S Pickup (Do not exceed accumulation limits) log->pickup end 7. Professional Disposal (Licensed Facility - Incineration) pickup->end

Caption: Decision workflow for proper disposal.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Waste Management. Environmental Marketing Services, LLC. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for benzaldehyde. Acros PharmaTech Limited. [Link]

  • Qualitative Tier 2 Assessment – Benzaldehyde. Santos. [Link]

  • Safety Data Sheet for BENZALDEHYDE. Kasturi Aromatics. [Link]

  • UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. Labbox. [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Ethylpiperazin-1-yl)benzaldehyde

An Expert Guide to Personal Protective Equipment for Handling 2-(4-Ethylpiperazin-1-yl)benzaldehyde Understanding the Compound: A Proactive Approach to Safety 2-(4-Ethylpiperazin-1-yl)benzaldehyde is a substituted aromat...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 2-(4-Ethylpiperazin-1-yl)benzaldehyde

Understanding the Compound: A Proactive Approach to Safety

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a substituted aromatic aldehyde containing a piperazine moiety. In the fields of pharmaceutical research and synthetic chemistry, such molecules are valuable intermediates. However, their unique structure necessitates a thorough understanding of their potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our approach is grounded in a comprehensive hazard assessment, moving beyond mere compliance to foster a culture of intrinsic safety.

The molecule's functionality suggests a specific hazard profile. The benzaldehyde group points towards potential irritation and sensitization, while the piperazine ring, a common feature in many biologically active compounds, can also present toxicological concerns. A Safety Data Sheet (SDS) for this specific compound confirms these assumptions, classifying it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation[1]. Therefore, a multi-faceted PPE strategy is not just recommended; it is imperative.

Hazard Assessment: The Foundation of Effective PPE Strategy

A granular understanding of the risks is critical for selecting the appropriate level of protection. The Globally Harmonized System (GHS) classifications for 2-(4-Ethylpiperazin-1-yl)benzaldehyde provide the primary data for our assessment[1].

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion must be prevented through strict hygiene protocols and appropriate PPE that prevents hand-to-mouth contamination.
Skin Irritation (Category 2) H315: Causes skin irritationDirect skin contact can lead to irritation, redness, and pain. Protective gloves and clothing are mandatory.[1][2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation upon contact. Eye protection is non-negotiable.[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and soreness.[1][2] Handling requires adequate ventilation or respiratory protection.

This assessment dictates that the primary routes of exposure to mitigate are skin contact, eye contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Ensemble

Based on the hazard profile, a standard PPE ensemble must be worn at all times when handling 2-(4-Ethylpiperazin-1-yl)benzaldehyde. The selection of each component is a deliberate choice to counter a specific, identified risk.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[1]. Standard laboratory safety glasses are insufficient.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166 regulations[4].

  • Recommended for Splash Risk: When handling larger quantities or solutions where splashing is possible, a full-face shield should be worn in addition to safety goggles.

Hand Protection

The compound is a skin irritant[1]. Gloves must be selected based on chemical resistance and breakthrough time.

  • Material: Nitrile rubber gloves are the standard recommendation. They offer good resistance to a wide range of chemicals, including aromatic aldehydes and amines.

  • Thickness: A minimum thickness of >0.11 mm is advised[5].

  • Protocol: Always inspect gloves for tears or punctures before use. Given that no material is perfectly impervious, it is best practice to double-glove if handling the compound for extended periods. Contaminated gloves must be removed promptly and correctly (without touching the outer surface with bare skin) and disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves[6].

Skin and Body Protection

To prevent accidental skin contact from spills or contamination, protective clothing is essential.

  • Lab Coat: A standard, long-sleeved laboratory coat is required. For enhanced protection, consider a coat with elastic cuffs.

  • Additional Protection: When handling significant quantities, a chemically resistant apron or coveralls should be used. All protective clothing should be laundered separately from personal attire or disposed of if heavily contaminated[6].

Respiratory Protection

As the compound may cause respiratory irritation, controlling inhalation exposure is crucial[1].

  • Primary Control: The first line of defense is engineering controls. Handle this chemical in a certified chemical fume hood to keep airborne concentrations low[4].

  • When a Respirator is Needed: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved respirator with a particulate filter (for dusts) or an organic vapor cartridge is necessary[4][5]. The specific type should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure. The following protocol outlines the key steps for safely handling 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Designate Work Area (Chemical Fume Hood) prep2 Assemble All Materials (Chemical, Glassware, etc.) prep1->prep2 prep3 Don Full PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh Compound (Use anti-static weigh boat) prep3->handle1 Proceed to Handling handle2 Perform Chemical Reaction or Preparation handle1->handle2 handle3 Keep Containers Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Glassware & Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate & Label Waste (Solid & Liquid) clean1->clean2 clean3 Doff PPE Correctly (Gloves last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for 2-(4-Ethylpiperazin-1-yl)benzaldehyde.

Emergency Procedures: Planning for the Unexpected

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.

Exposure TypeFirst Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
Spill Evacuate non-essential personnel. Wearing full PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2][9] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[2]

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: All materials contaminated with 2-(4-Ethylpiperazin-1-yl)benzaldehyde, including excess reagent, contaminated gloves, absorbent materials from spills, and disposable labware, must be collected as hazardous waste.

  • Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste. Never mix incompatible waste streams.

  • Aldehyde Neutralization: For liquid waste streams primarily containing the aldehyde, chemical neutralization can be an option. Commercial products like Aldex® can convert aldehydes into non-hazardous waste, though this must be done in accordance with institutional and local regulations[10][11].

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste[12].

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[12].

By implementing this comprehensive PPE and handling strategy, researchers can confidently work with 2-(4-Ethylpiperazin-1-yl)benzaldehyde, ensuring both personal safety and the integrity of their scientific work.

References

  • Aldehyde Disposal. (n.d.). Aldex. Retrieved from [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Aldex® - Aldehyde Disposal Made Easy. (n.d.). StatLab. Retrieved from [Link]

  • BENZALDEHYDE. (n.d.). Techno PharmChem. Retrieved from [Link]

  • Safety Data Sheet - Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET - benzaldehyde. (2018). ABR Organics. Retrieved from [Link]

  • Benzaldehyde | C6H5CHO | CID 240. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. (2021). Perfumer's Apprentice. Retrieved from [Link]

  • SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. (n.d.). BB FABRICATION. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Safety Data Sheet - Benzaldehyde. (2020). Carl ROTH. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethylpiperazin-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Ethylpiperazin-1-yl)benzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.